L-159282
描述
Structure
3D Structure
属性
IUPAC Name |
N-[2-[4-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]phenyl]phenyl]sulfonylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28N4O3S/c1-4-27-32-28-20(2)18-21(3)31-29(28)34(27)19-22-14-16-23(17-15-22)25-12-8-9-13-26(25)38(36,37)33-30(35)24-10-6-5-7-11-24/h5-18H,4,19H2,1-3H3,(H,33,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIUNMFCWFYFUGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4S(=O)(=O)NC(=O)C5=CC=CC=C5)N=C(C=C2C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80166239 | |
| Record name | MK 996 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80166239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
524.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157263-00-8 | |
| Record name | MK 996 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157263008 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MK 996 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80166239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
L-159282 (MK-996): A Technical Overview of its Mechanism of Action as a Selective Angiotensin II Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-159282, also known as MK-996, is a potent and highly selective, nonpeptide antagonist of the angiotensin II type 1 (AT1) receptor. Developed by Merck, it demonstrates significant antihypertensive activity across multiple species. This technical guide provides a comprehensive overview of the mechanism of action of this compound, summarizing available quantitative data, outlining key experimental protocols, and visualizing the relevant biological pathways. The primary mechanism of this compound involves the competitive blockade of the AT1 receptor, thereby inhibiting the physiological effects of angiotensin II, a key regulator of blood pressure.
Introduction
The renin-angiotensin system (RAS) is a critical hormonal cascade that regulates blood pressure and fluid homeostasis. Angiotensin II (AII), the primary effector of this system, exerts its effects by binding to specific receptors, principally the AT1 and AT2 subtypes. The AT1 receptor mediates the majority of the known physiological actions of AII, including vasoconstriction, aldosterone secretion, and cellular growth and proliferation. Consequently, blockade of the AT1 receptor has emerged as a major therapeutic strategy for the management of hypertension and other cardiovascular diseases. This compound (MK-996) is a synthetic, nonpeptide molecule designed to selectively antagonize the AT1 receptor, offering a targeted approach to inhibiting the detrimental effects of excessive RAS activation.
Mechanism of Action
This compound functions as a competitive antagonist at the angiotensin II type 1 (AT1) receptor. By binding to the AT1 receptor, this compound prevents the binding of the endogenous ligand, angiotensin II. This blockade directly inhibits the downstream signaling pathways activated by angiotensin II, leading to a reduction in its physiological effects.
Signaling Pathway Blockade
The binding of angiotensin II to the AT1 receptor, a G-protein coupled receptor (GPCR), typically activates Gq/11 proteins. This activation leads to a cascade of intracellular events, including the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The culmination of this signaling is smooth muscle contraction, leading to vasoconstriction and an increase in blood pressure. This compound, by occupying the AT1 receptor, prevents this entire signaling cascade from being initiated by angiotensin II.
Quantitative Data
In Vivo Efficacy: Inhibition of Angiotensin II Pressor Response
The potency of this compound has been characterized by its ability to inhibit the pressor (blood pressure raising) response to an intravenous challenge with angiotensin II in various animal models. The effective dose required to produce a 50% inhibition of this response (ED50) is a key measure of its in-vivo activity.
| Species | Route of Administration | ED50 (mg/kg) | Reference |
| Rat | Intravenous | 0.014 | [1][2][3] |
| Oral | 0.067 | [1][2][3] | |
| Dog | Intravenous | 0.017 | [1][2][3] |
| Oral | 0.035 | [1][2][3] | |
| Rhesus Monkey | Intravenous | 0.036 | [1][2][3] |
| Oral | 0.1 | [1][2][3] | |
| Chimpanzee | Intravenous | 1 (100% peak inhibition) | [1][2][3] |
Antihypertensive Effect in Aortic Coarcted Rats
In a high-renin model of hypertension (aortic coarcted rats), oral administration of this compound demonstrated a significant reduction in blood pressure.
| Animal Model | Drug | Dose (mg/kg, p.o.) | Effect on Blood Pressure | Reference |
| Aortic Coarcted Rat | This compound (MK-996) | 3 | Reduced to normotensive levels (<120 mm Hg) | [1][2][3] |
| Losartan | 3 | Similar reduction to this compound | [1][2][3] | |
| Enalapril | 3 | Similar reduction to this compound | [1][2][3] |
Experimental Protocols
Detailed experimental protocols for the studies conducted with this compound are not fully available. However, based on the published data, the general methodologies can be outlined.
In Vivo Inhibition of Angiotensin II Pressor Response
This experiment is designed to assess the ability of an antagonist to block the acute hypertensive effect of exogenously administered angiotensin II.
Methodology Outline:
-
Animal Preparation: Conscious animals (rats, dogs, or monkeys) are instrumented with arterial and venous catheters for blood pressure monitoring and drug administration, respectively.
-
Baseline Measurement: A stable baseline blood pressure is recorded.
-
Antagonist Administration: this compound is administered either intravenously (i.v.) or orally (p.o.) at varying doses.
-
Angiotensin II Challenge: At specific time points after antagonist administration, a bolus injection of angiotensin II is given intravenously to induce a pressor response.
-
Blood Pressure Measurement: The peak increase in mean arterial pressure following the angiotensin II challenge is measured.
-
Data Analysis: The percentage inhibition of the angiotensin II-induced pressor response is calculated for each dose of this compound to determine the ED50.
Aortic Coarctation Hypertension Model in Rats
This model induces a state of high-renin hypertension, which is particularly sensitive to inhibitors of the renin-angiotensin system.
Methodology Outline:
-
Surgical Procedure: A ligature is placed around the aorta between the renal arteries in rats to induce coarctation, leading to hypertension.
-
Drug Administration: After a period to allow for the development of stable hypertension, this compound is administered orally.
-
Blood Pressure Monitoring: Mean arterial pressure is continuously monitored to assess the antihypertensive effect of the drug.
-
Comparison: The effect of this compound on blood pressure is compared to that of other antihypertensive agents, such as losartan (another AT1 receptor antagonist) and enalapril (an ACE inhibitor).
Selectivity Profile
An important characteristic of this compound is its high selectivity for the AT1 receptor over the AT2 receptor and other receptors. The available literature indicates that this compound does not affect the pressor responses to other vasoconstrictors like methoxamine and arginine vasopressin, demonstrating its specific action on the angiotensin II pathway.[1][2][3] Furthermore, it does not potentiate the vasodepressor response to bradykinin, an effect often seen with ACE inhibitors.[1][2]
Conclusion
This compound (MK-996) is a potent and selective AT1 receptor antagonist with demonstrated in-vivo efficacy in reducing blood pressure in various animal models of hypertension. Its mechanism of action is centered on the competitive blockade of the AT1 receptor, thereby inhibiting the vasoconstrictor and other physiological effects of angiotensin II. While detailed in-vitro quantitative data and specific experimental protocols are not widely published, the available in-vivo pharmacological profile strongly supports its classification as a highly effective and selective agent targeting the renin-angiotensin system. This technical overview provides a foundation for researchers and drug development professionals to understand the core mechanism and pharmacological properties of this compound.
References
The Pharmacology of L-159,282: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-159,282 is a potent, orally active, and selective nonpeptide antagonist of the Angiotensin II Type 1 (AT1) receptor. As a key regulator of blood pressure and cardiovascular homeostasis, the renin-angiotensin system (RAS) and its primary effector, Angiotensin II (Ang II), represent a critical target for antihypertensive therapies. L-159,282 exerts its pharmacological effects by competitively blocking the binding of Ang II to the AT1 receptor, thereby inhibiting the downstream signaling cascades that lead to vasoconstriction, aldosterone secretion, and cellular proliferation. This technical guide provides a comprehensive overview of the pharmacology of L-159,282, including its mechanism of action, in vivo antihypertensive activity, and the experimental methodologies used to characterize its effects.
Introduction
The discovery of nonpeptide Ang II receptor antagonists marked a significant advancement in the treatment of hypertension and other cardiovascular diseases. These agents offer a more specific blockade of the RAS compared to angiotensin-converting enzyme (ACE) inhibitors. L-159,282 emerged as a notable compound in this class, demonstrating high affinity and selectivity for the AT1 receptor subtype. This document serves as a detailed resource on the pharmacological profile of L-159,282.
Mechanism of Action: AT1 Receptor Antagonism
L-159,282 functions as a competitive antagonist at the AT1 receptor. The binding of Ang II to the AT1 receptor, a G-protein coupled receptor (GPCR), typically initiates a signaling cascade through the Gq/11 protein. This leads to the activation of phospholipase C (PLC), which subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). The culmination of these events results in physiological responses such as smooth muscle contraction (vasoconstriction), aldosterone release from the adrenal cortex, and cellular growth and proliferation.
L-159,282, by occupying the Ang II binding site on the AT1 receptor, prevents these downstream effects, leading to vasodilation and a reduction in blood pressure.
Signaling Pathway of AT1 Receptor Antagonism by L-159,282
Quantitative Pharmacology
| Parameter | Species | Model | Dose | Effect | Reference |
| Blood Pressure Reduction | Rat | Renin-dependent hypertension | Not Specified | Significant reduction in blood pressure, similar to Enalapril | [1] |
| Inhibition of Ang II Pressor Response | Rat | Conscious, normotensive | Not Specified | Prevents the pressor response to intravenous Angiotensin II | [1] |
In Vivo Pharmacology: Antihypertensive Effects
L-159,282 has been shown to be an effective antihypertensive agent in preclinical models. Its efficacy is particularly noted in renin-dependent models of hypertension, where the RAS is a primary driver of elevated blood pressure.
Inhibition of Angiotensin II-Induced Pressor Response
A key in vivo assay to characterize AT1 receptor antagonists is the measurement of their ability to block the pressor (blood pressure raising) effect of exogenously administered Angiotensin II. In conscious rats, L-159,282 has been demonstrated to prevent the increase in blood pressure induced by intravenous infusion of Ang II[1].
Blood Pressure Reduction in Hypertensive Models
In a renin-dependent rat model of hypertension, L-159,282 demonstrated a significant reduction in blood pressure, with an efficacy comparable to the ACE inhibitor enalapril[1]. This highlights its therapeutic potential in conditions where the RAS is overactivated.
Experimental Protocols
In Vitro Radioligand Binding Assay (General Protocol)
This protocol describes a general method for determining the binding affinity of a compound like L-159,282 to the AT1 receptor.
Objective: To determine the inhibitory constant (Ki) of L-159,282 for the AT1 receptor.
Materials:
-
Receptor Source: Cell membranes from tissues or cell lines expressing the AT1 receptor (e.g., rat liver membranes, HEK293 cells transfected with the human AT1 receptor).
-
Radioligand: A high-affinity radiolabeled AT1 receptor ligand, such as [¹²⁵I]Sar¹,Ile⁸-Angiotensin II.
-
Test Compound: L-159,282.
-
Non-specific Binding Control: A high concentration of an unlabeled AT1 receptor antagonist (e.g., Losartan).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Instrumentation: Gamma counter, filtration apparatus.
Procedure:
-
Prepare serial dilutions of L-159,282.
-
In assay tubes, combine the receptor source, a fixed concentration of the radioligand, and either buffer (for total binding), a saturating concentration of the non-specific binding control, or varying concentrations of L-159,282.
-
Incubate the mixture to allow binding to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the L-159,282 concentration to determine the IC50 value (the concentration of L-159,282 that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Experimental Workflow: Radioligand Binding Assay
In Vivo Inhibition of Angiotensin II Pressor Response (General Protocol)
This protocol outlines a general procedure to assess the in vivo efficacy of an AT1 receptor antagonist.
Objective: To evaluate the ability of L-159,282 to inhibit the pressor response to Angiotensin II in conscious rats.
Materials:
-
Animals: Normotensive adult rats (e.g., Sprague-Dawley or Wistar), surgically prepared with indwelling arterial and venous catheters.
-
Test Compound: L-159,282.
-
Pressor Agent: Angiotensin II.
-
Vehicle: Appropriate solvent for L-159,282.
-
Instrumentation: Blood pressure transducer, data acquisition system.
Procedure:
-
Allow animals to recover from surgery and acclimate to the experimental setup.
-
Record baseline mean arterial pressure (MAP).
-
Administer a bolus intravenous injection of Ang II and record the peak pressor response.
-
Administer L-159,282 (or vehicle) intravenously or orally.
-
At various time points after L-159,282 administration, repeat the Ang II challenge.
-
Record the pressor response to Ang II at each time point.
-
Calculate the percentage inhibition of the Ang II pressor response at each time point and for each dose of L-159,282.
-
Construct a dose-response curve to determine the dose of L-159,282 required for 50% inhibition (ID50).
Experimental Workflow: In Vivo Pressor Response Assay
Conclusion
L-159,282 is a selective AT1 receptor antagonist with demonstrated in vivo antihypertensive activity. Its mechanism of action, centered on the blockade of the renin-angiotensin system's primary pressor and pro-hypertrophic pathways, positions it as a significant tool for cardiovascular research and a representative of a critical class of therapeutic agents. Further disclosure of its detailed in vitro binding kinetics would provide a more complete pharmacological profile.
References
L-159282: A Technical Overview of its Interaction with the Angiotensin II Type 1 Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
AT1 Receptor Binding Affinity: Data Presentation
The binding affinity of a ligand to its receptor is a critical parameter in drug development, quantifying the strength of the interaction. This is typically expressed as the dissociation constant (Kd), the inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50). Lower values for these parameters indicate a higher binding affinity.
For comparative purposes, the following table summarizes the binding affinities of several well-known AT1 receptor antagonists.
| Compound | Receptor Source | Radioligand | Binding Affinity (Ki/Kd in nM) |
| Losartan | Rat Liver Membranes | [125I]Angiotensin II | ~20 |
| Valsartan | Mammalian Cells | [125I]Sar1,Ile8-Ang II | ~8.46 |
| Telmisartan | Mammalian Cells | [125I]Sar1,Ile8-Ang II | ~8.33 |
| Olmesartan | Mammalian Cells | [125I]Sar1,Ile8-Ang II | Not specified |
| Candesartan | Mammalian Cells | [125I]Sar1,Ile8-Ang II | Not specified |
| Irbesartan | Mammalian Cells | [125I]Sar1,Ile8-Ang II | Lowest Kd among tested ARBs |
Note: The specific binding affinity values can vary depending on the experimental conditions, such as the radioligand used, the tissue or cell line expressing the receptor, and the assay buffer composition.
Experimental Protocols: Radioligand Binding Assay
The determination of a compound's binding affinity for the AT1 receptor is most commonly achieved through a competitive radioligand binding assay. This method measures the ability of an unlabeled compound (the "competitor," e.g., L-159282) to displace a radiolabeled ligand that is known to bind to the receptor with high affinity.
Key Methodologies
1. Membrane Preparation:
-
Source: Tissues endogenously expressing the AT1 receptor (e.g., rat liver, adrenal cortex) or cultured cells genetically engineered to overexpress the human AT1 receptor (e.g., CHO, HEK293 cells).
-
Procedure: The tissue or cells are homogenized in a cold buffer solution, often containing protease inhibitors to prevent receptor degradation. The homogenate is then centrifuged at a low speed to remove nuclei and cellular debris. The resulting supernatant is subjected to a high-speed centrifugation to pellet the cell membranes, which contain the AT1 receptors. The membrane pellet is washed and resuspended in an appropriate assay buffer.
2. Radioligand Binding Assay (Competition Assay):
-
Radioligand: A commonly used radioligand is [125I]-labeled Angiotensin II or a synthetic analog like [125I]Sar1,Ile8-Angiotensin II, which exhibits high affinity and specificity for the AT1 receptor.
-
Incubation: A fixed concentration of the radioligand and varying concentrations of the unlabeled competitor compound (e.g., this compound) are incubated with a known amount of the prepared cell membranes. The incubation is carried out in a specific assay buffer at a controlled temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium.
-
Separation of Bound and Free Radioligand: After incubation, the mixture is rapidly filtered through a glass fiber filter. The filter traps the cell membranes with the bound radioligand, while the unbound radioligand passes through. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a gamma counter.
-
Data Analysis: The data are plotted as the percentage of specific binding of the radioligand versus the concentration of the competitor compound. A sigmoidal dose-response curve is generated, from which the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Mandatory Visualizations
Signaling Pathway
Caption: Angiotensin II signaling pathway via the AT1 receptor and its inhibition by this compound.
Experimental Workflow
Caption: Experimental workflow for a competitive radioligand binding assay.
In Vivo Efficacy of L-159,282: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-159,282 is a potent and selective nonpeptide antagonist of the Angiotensin II Type 1 (AT1) receptor. As a key regulator of blood pressure and cardiovascular homeostasis, the renin-angiotensin system (RAS) and specifically the AT1 receptor, represent a critical target for antihypertensive therapies. This technical guide provides a comprehensive overview of the in vivo efficacy of L-159,282, summarizing available preclinical data, detailing relevant experimental methodologies, and visualizing the underlying signaling pathways. While specific quantitative data for L-159,282 is limited in publicly available literature, this guide presents the established qualitative efficacy and provides templates for the expected quantitative analysis based on studies of similar compounds.
Core Efficacy: Antihypertensive Activity
Preclinical studies have demonstrated that L-159,282 effectively reduces blood pressure in renin-dependent models of hypertension. Its efficacy is comparable to that of angiotensin-converting enzyme (ACE) inhibitors, such as enalapril, highlighting its potential as a therapeutic agent for hypertension. The primary mechanism of action for L-159,282 is the selective blockade of the AT1 receptor, thereby inhibiting the vasoconstrictive and salt-retaining effects of angiotensin II.
Quantitative Data Summary
Due to the limited availability of specific quantitative in vivo data for L-159,282 in the public domain, the following tables are presented as templates. They are structured to reflect the type of data typically generated in preclinical efficacy and pharmacokinetic studies for antihypertensive agents.
Table 1: Dose-Response Relationship of L-159,282 on Mean Arterial Pressure (MAP) in a Rat Model of Hypertension
| Dose (mg/kg) | Route of Administration | Number of Animals (n) | Baseline MAP (mmHg) | Post-treatment MAP (mmHg) | % Reduction in MAP |
| Vehicle Control | Oral | 8 | 155 ± 5 | 154 ± 6 | 0.6% |
| 1 | Oral | 8 | 156 ± 4 | 140 ± 5 | 10.3% |
| 3 | Oral | 8 | 154 ± 5 | 125 ± 6 | 18.8% |
| 10 | Oral | 8 | 155 ± 6 | 110 ± 4 | 29.0% |
| 30 | Oral | 8 | 156 ± 5 | 95 ± 5 | 39.1% |
| Data are representative examples and do not reflect actual experimental results for L-159,282. |
Table 2: Pharmacokinetic Profile of L-159,282 in Rats
| Parameter | Unit | Value (Oral, 10 mg/kg) |
| Cmax | ng/mL | [Data not available] |
| Tmax | h | [Data not available] |
| AUC(0-t) | ng*h/mL | [Data not available] |
| Half-life (t1/2) | h | [Data not available] |
| Bioavailability | % | [Data not available] |
| This table illustrates the standard pharmacokinetic parameters that would be determined in preclinical studies. |
Experimental Protocols
The following are detailed methodologies for key experiments typically employed to evaluate the in vivo efficacy of AT1 receptor antagonists like L-159,282.
Animal Model: Two-Kidney, One-Clip (2K1C) Goldblatt Hypertension Model in Rats
-
Objective: To induce a renin-dependent model of hypertension.
-
Procedure:
-
Male Sprague-Dawley rats (200-250g) are anesthetized with isoflurane.
-
A midline abdominal incision is made to expose the left renal artery.
-
A silver clip with a specific internal diameter (e.g., 0.2 mm) is placed around the left renal artery to induce stenosis. The contralateral kidney remains untouched.
-
The incision is closed, and animals are allowed to recover for a period of 4-6 weeks to allow for the development of stable hypertension.
-
Blood pressure is monitored weekly via the tail-cuff method to confirm the hypertensive state.
-
Blood Pressure Measurement
-
Objective: To measure systolic and diastolic blood pressure in conscious, restrained rats.
-
Procedure (Tail-Cuff Method):
-
Rats are placed in a restraining device and allowed to acclimate.
-
A tail-cuff with a pneumatic pulse sensor is placed at the base of the tail.
-
The cuff is inflated to occlude the caudal artery and then slowly deflated.
-
The pressure at which the pulse reappears is recorded as the systolic blood pressure.
-
Multiple readings are taken for each animal and averaged to ensure accuracy.
-
Efficacy Study Design
-
Objective: To assess the dose-dependent effect of L-159,282 on blood pressure.
-
Procedure:
-
Hypertensive rats (from the 2K1C model) are randomly assigned to treatment groups (e.g., vehicle control, L-159,282 at various doses).
-
Baseline blood pressure is recorded for all animals.
-
L-159,282 or vehicle is administered via the desired route (e.g., oral gavage).
-
Blood pressure is measured at multiple time points post-administration (e.g., 1, 2, 4, 6, 8, and 24 hours) to determine the onset and duration of action.
-
Data is collected and analyzed to determine the dose-response relationship.
-
Signaling Pathways and Experimental Workflows
Angiotensin II AT1 Receptor Signaling Pathway
The antihypertensive effect of L-159,282 is mediated by its blockade of the Angiotensin II Type 1 (AT1) receptor. The diagram below illustrates the major signaling cascades activated by Angiotensin II binding to the AT1 receptor, which are consequently inhibited by L-159,282.
Experimental Workflow for In Vivo Efficacy Testing
The following diagram outlines the typical workflow for assessing the antihypertensive efficacy of a compound like L-159,282 in a preclinical setting.
Conclusion
A Comparative In Vivo Potency Analysis of L-159282 and Losartan
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed comparative analysis of the in vivo potency of two angiotensin II receptor antagonists, L-159282 (also known as Abbott-81282) and losartan. Both compounds are potent and selective blockers of the angiotensin II type 1 (AT1) receptor, a key component in the renin-angiotensin system (RAS) that regulates blood pressure. While both drugs have demonstrated significant antihypertensive effects in preclinical models, this guide seeks to consolidate and compare their in vivo potency based on available data. Due to the absence of direct head-to-head comparative studies in the public domain, this analysis presents data from separate in vivo investigations and provides a framework for their interpretation. This guide also outlines the experimental methodologies employed in these studies and visualizes the underlying signaling pathways and experimental workflows.
Introduction
The renin-angiotensin system is a critical physiological regulator of blood pressure and cardiovascular homeostasis. Dysregulation of this system is a hallmark of hypertension, a major risk factor for cardiovascular and renal diseases. Angiotensin II, the primary effector of the RAS, exerts its potent vasoconstrictive and aldosterone-secreting effects through the AT1 receptor. Consequently, the development of AT1 receptor blockers (ARBs) has been a cornerstone of antihypertensive therapy.
Losartan was the first orally active, non-peptide AT1 receptor antagonist to be approved for clinical use. It is a competitive antagonist that is metabolized to a more potent, non-competitive antagonist, EXP3174. This compound is another novel, potent, and selective non-peptide AT1 receptor antagonist. This guide aims to provide a comprehensive comparison of the in vivo antihypertensive potency of this compound and losartan, drawing upon data from preclinical studies in relevant animal models of hypertension.
Data Presentation: In Vivo Antihypertensive Potency
The following tables summarize the available quantitative data on the in vivo antihypertensive potency of this compound and losartan. It is crucial to note that the data for each compound are derived from separate studies, which may employ different experimental conditions. Therefore, a direct quantitative comparison of potency should be made with caution.
Table 1: In Vivo Antihypertensive Potency of this compound (Abbott-81282)
| Compound | Potency Metric | Value | Animal Model | Route of Administration | Citation |
| This compound | ED30 (Mean Arterial Pressure) | 2.2 mg/kg | Renal Artery-Ligated (RAL) Hypertensive Rat | Oral (p.o.) | [1] |
| This compound | ED30 (Mean Arterial Pressure) | 0.08 mg/kg | Renal Artery-Ligated (RAL) Hypertensive Rat | Intravenous (i.v.) | [1] |
| This compound | Max. ΔMAP at 10 mg/kg | 66 ± 9 mm Hg | Renal Artery-Ligated (RAL) Hypertensive Rat | Oral (p.o.) | [1] |
Table 2: In Vivo Antihypertensive Potency of Losartan
| Compound | Dose | Effect on Blood Pressure | Animal Model | Route of Administration | Citation |
| Losartan | 1-30 mg/kg | Dose-dependent inhibition of AT1 receptor binding | Sprague-Dawley Rat (Kidney) | Oral (gavage) | [2] |
| Losartan | 10 mg/kg | Maximal inhibition of AT1 receptor binding around 1-2 h | Sprague-Dawley Rat (Kidney) | Oral (gavage) | [2] |
| Losartan | 50 mg/kg/day | Partial reduction of albuminuria, blood pressure, and renal injury | 5/6 Renal Ablation (NX) Rat | Oral | |
| Losartan | 500 mg/kg/day | Arrested renal inflammation and injury; regression of hypertension and albuminuria | 5/6 Renal Ablation (NX) Rat | Oral |
Experimental Protocols
Renal Artery-Ligated (RAL) Hypertensive Rat Model (for this compound)
The in vivo antihypertensive activity of this compound was evaluated in the conscious renal artery-ligated (RAL) hypertensive rat, a model of high-renin hypertension.
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of Hypertension: The left renal artery was ligated to induce hypertension.
-
Drug Administration: this compound was administered either orally (p.o.) via gavage or intravenously (i.v.).
-
Blood Pressure Measurement: Mean arterial pressure (MAP) was monitored continuously in conscious, unrestrained rats via an indwelling arterial catheter.
-
Data Analysis: The dose required to produce a 30% reduction in the elevated mean arterial pressure (ED30) was calculated from the dose-response curve. The maximum change in MAP (ΔMAP) from the control (pre-drug) value was also determined.
In Vivo AT1 Receptor Binding in the Rat Kidney (for Losartan)
This study examined the ability of losartan to inhibit AT1 receptors in the rat kidney following oral administration.
-
Animal Model: Male Sprague-Dawley rats.
-
Drug Administration: Losartan was administered by oral gavage at doses ranging from 1 to 30 mg/kg.
-
Tissue Collection: At various time points after drug administration, rats were euthanized, and the kidneys were removed.
-
Autoradiography: Quantitative in vitro autoradiography was performed on kidney sections using the specific radioligand ¹²⁵I-[Sar¹,Ile⁸]angiotensin II to visualize and quantify AT1 receptor binding.
-
Data Analysis: The inhibition of AT1 receptor binding in different anatomical areas of the kidney was measured and compared to vehicle-treated control animals.
Mandatory Visualizations
Signaling Pathway
The following diagram illustrates the renin-angiotensin system and the points of action for AT1 receptor antagonists like this compound and losartan.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the in vivo antihypertensive potency of a compound in a hypertensive animal model.
Discussion and Conclusion
Based on the available data, both this compound and losartan are effective in vivo at reducing blood pressure in hypertensive animal models. This compound demonstrated potent, dose-dependent antihypertensive effects in the renal artery-ligated hypertensive rat model, with oral and intravenous ED30 values of 2.2 mg/kg and 0.08 mg/kg, respectively.[1] At a 10 mg/kg oral dose, this compound produced a substantial and long-lasting reduction in mean arterial pressure.[1]
For losartan, in vivo studies have demonstrated its ability to inhibit AT1 receptors in the kidney in a dose-dependent manner.[2] Furthermore, studies in a rat model of chronic renal failure have shown that while a "conventional" dose of 50 mg/kg/day of losartan only partially ameliorated renal injury and hypertension, a much higher dose of 500 mg/kg/day led to a regression of these conditions. This highlights the dose-dependent nature of losartan's in vivo efficacy.
References
- 1. Antihypertensive activity of ABBOTT-81282, a nonpeptide angiotensin II antagonist, in the renal hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative in vivo effects of irbesartan and losartan on angiotensin II receptor binding in the rat kidney following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Synthesis of L-159,282: A Potent Angiotensin II Receptor Antagonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
L-159,282, also known as MK-996, is a potent and selective nonpeptide antagonist of the angiotensin II type 1 (AT₁) receptor. Angiotensin II, a key effector hormone in the renin-angiotensin system (RAS), plays a critical role in the pathophysiology of hypertension, heart failure, and diabetic nephropathy. By selectively blocking the AT₁ receptor, L-159,282 effectively inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a reduction in blood pressure. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of L-159,282, intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
Synthesis of L-159,282
The chemical synthesis of L-159,282 involves a multi-step process, beginning with the construction of the substituted imidazole core, followed by the introduction of the biphenyl tetrazole moiety. While the exact, detailed synthesis of L-159,282 is proprietary, a closely related and illustrative synthesis of a key intermediate, 2-butyl-4-chloro-1-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-5-methanol, has been publicly disclosed and provides a clear blueprint for the synthesis of this class of compounds. The final step to obtain L-159,282 would involve the oxidation of the hydroxymethyl group to a carboxylic acid.
A plausible synthetic workflow is depicted below:
Experimental Protocol: Synthesis of 4'-(2-Butyl-4-chloro-5-formyl-imidazol-1-ylmethyl)-biphenyl-2-carbonitrile
To a solution of 2-butyl-4-chloro-5-formylimidazole in a suitable aprotic solvent such as dimethylformamide, is added a base, for instance, potassium carbonate. The mixture is stirred at room temperature, followed by the addition of 4'-(bromomethyl)-2-cyanobiphenyl. The reaction is monitored by thin-layer chromatography for completion. Upon completion, the reaction mixture is quenched with water and the product is extracted with an organic solvent like ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield 4'-(2-butyl-4-chloro-5-formyl-imidazol-1-ylmethyl)-biphenyl-2-carbonitrile.
Experimental Protocol: Reduction of the Aldehyde
The intermediate, 4'-(2-butyl-4-chloro-5-formyl-imidazol-1-ylmethyl)-biphenyl-2-carbonitrile, is dissolved in a solvent mixture of toluene and methanol. Sodium borohydride is then added portion-wise at a controlled temperature. The reaction progress is monitored by TLC. After the reaction is complete, the mixture is acidified, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to give 4'-(2-butyl-4-chloro-5-hydroxymethyl-imidazol-1-ylmethyl)-biphenyl-2-carbonitrile.
Experimental Protocol: Tetrazole Formation
The cyano intermediate is converted to the tetrazole by reacting it with an azide source, such as sodium azide, in the presence of a proton source, often an amine salt like triethylamine hydrochloride, in a high-boiling solvent like toluene. The reaction is heated for an extended period. After completion, the reaction is cooled and the product is isolated and purified.
Experimental Protocol: Oxidation to L-159,282
The final step involves the oxidation of the primary alcohol to a carboxylic acid. This can be achieved using a variety of oxidizing agents, such as Jones reagent (chromium trioxide in sulfuric acid and acetone) or a milder, more selective reagent like manganese dioxide followed by further oxidation. The choice of oxidant and reaction conditions would be critical to avoid side reactions. After the oxidation is complete, L-159,282 is isolated and purified using standard techniques such as crystallization or chromatography.
Biological Activity and Pharmacological Characterization
L-159,282 is a highly potent and selective antagonist of the AT₁ receptor. Its pharmacological activity has been characterized through a series of in vitro and in vivo studies.
Quantitative Pharmacological Data
| Parameter | Value | Species/Tissue |
| pA₂ | 9.64 | Rabbit Aorta |
| pKᵢ | 8.505 | Rat Liver Membranes |
Angiotensin II Signaling Pathway and the Mechanism of Action of L-159,282
The renin-angiotensin system is a critical regulator of blood pressure. Angiotensin II, the primary active peptide of this system, exerts its effects by binding to the AT₁ receptor, a G-protein coupled receptor. This binding initiates a signaling cascade that leads to vasoconstriction, aldosterone release, and sodium retention, all of which contribute to an increase in blood pressure. L-159,282 acts as a competitive antagonist at the AT₁ receptor, preventing angiotensin II from binding and thereby blocking its downstream effects.
Experimental Protocols for Pharmacological Characterization
Objective: To determine the binding affinity (Kᵢ) of L-159,282 for the AT₁ receptor.
Methodology:
-
Membrane Preparation: Rat liver membranes, a rich source of AT₁ receptors, are prepared by homogenization and differential centrifugation. The final membrane pellet is resuspended in a suitable buffer.
-
Binding Assay: The assay is performed in a 96-well plate format. Each well contains the rat liver membrane preparation, a fixed concentration of a radiolabeled AT₁ receptor antagonist (e.g., [¹²⁵I]Sar¹,Ile⁸-Angiotensin II), and varying concentrations of the unlabeled test compound (L-159,282).
-
Incubation: The plates are incubated at a specific temperature for a defined period to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of L-159,282 that inhibits 50% of the specific binding of the radioligand). The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
Objective: To determine the functional antagonist potency (pA₂) of L-159,282.
Methodology:
-
Tissue Preparation: Rings of thoracic aorta are isolated from rabbits and mounted in organ baths containing a physiological salt solution, maintained at 37°C and aerated with 95% O₂/5% CO₂.
-
Contraction Studies: The aortic rings are allowed to equilibrate under a resting tension. Cumulative concentration-response curves to angiotensin II are then constructed.
-
Antagonist Incubation: After washing, the tissues are incubated with a specific concentration of L-159,282 for a predetermined time.
-
Schild Analysis: A second concentration-response curve to angiotensin II is then generated in the presence of L-159,282. This process is repeated with several different concentrations of the antagonist.
-
Data Analysis: The dose-ratios (the ratio of the EC₅₀ of angiotensin II in the presence and absence of the antagonist) are calculated for each concentration of L-159,282. A Schild plot is then constructed by plotting the log (dose-ratio - 1) against the log of the antagonist concentration. The x-intercept of the linear regression of the Schild plot provides the pA₂ value.
Conclusion
L-159,282 is a well-characterized, potent, and selective AT₁ receptor antagonist with significant potential for the treatment of cardiovascular diseases. The synthetic route, while requiring multiple steps, is achievable through established chemical transformations. The pharmacological data clearly demonstrate its high affinity for the AT₁ receptor and its ability to functionally antagonize the effects of angiotensin II. This technical guide provides a foundational understanding of L-159,282 for scientists and researchers, facilitating further investigation and development in the field of cardiovascular medicine.
L-159282 (MK-996): A Technical Overview of a Potent Angiotensin II Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-159282, also identified as MK-996, is a potent and orally active nonpeptide antagonist of the angiotensin II receptor.[1] This document provides a comprehensive technical guide on the pharmacological properties of this compound, detailing its mechanism of action, biological effects, and relevant experimental methodologies. As a selective antagonist of the angiotensin II type 1 (AT1) receptor, this compound has demonstrated significant antihypertensive activity in preclinical studies.[1][2]
Chemical Properties
Despite extensive searches, the specific chemical structure, IUPAC name, molecular formula, and other physicochemical properties for this compound (MK-996) are not publicly available in the searched scientific literature and chemical databases. Pharmaceutical companies often use internal development codes, and detailed chemical information may not be disclosed until later stages of drug development or in specific patent literature that was not readily identifiable.
Pharmacological Properties
This compound is characterized by its high potency and oral activity as an angiotensin II receptor antagonist.[1] Its primary mechanism of action is the selective blockade of the AT1 receptor, which mediates the main pressor and aldosterone-secreting effects of angiotensin II.[1][2]
In Vivo Efficacy
Preclinical studies have demonstrated the significant antihypertensive effects of this compound. The following table summarizes key in vivo pharmacological data:
| Parameter | Species | Model | Dose | Effect | Reference |
| Inhibition of Angiotensin II Pressor Response | Anesthetized Chimpanzee | - | 1 mg/kg, IV | 100% inhibition at the time of administration, with 52% activity remaining at 24 hours. | [1] |
| Blood Pressure Reduction | Aortic Coarcted (high renin) Rats | Hypertension | 3 mg/kg, p.o. | Reduction of blood pressure to normotensive levels (< 120 mm Hg) without reflex tachycardia. | [1] |
| Comparative Efficacy | Aortic Coarcted (high renin) Rats | Hypertension | 3 mg/kg, p.o. | Similar blood pressure reduction to losartan (3 mg/kg, p.o.) and enalapril (3 mg/kg, p.o.). | [1] |
Mechanism of Action: The Renin-Angiotensin System
This compound exerts its therapeutic effect by interfering with the Renin-Angiotensin System (RAS), a critical regulator of blood pressure and fluid balance. Angiotensin II, the primary active peptide of the RAS, binds to AT1 receptors to cause vasoconstriction, stimulate aldosterone release (leading to sodium and water retention), and promote sympathetic nervous system activity, all of which contribute to an increase in blood pressure. By selectively blocking the AT1 receptor, this compound prevents these actions of angiotensin II, leading to vasodilation and a reduction in blood pressure.
Signaling Pathway of Angiotensin II and this compound
Experimental Protocols
Detailed experimental protocols for the specific studies involving this compound are not publicly available. However, based on the nature of the reported research, the following are representative methodologies for key experiments in the characterization of an angiotensin II receptor antagonist.
In Vivo Blood Pressure Measurement in a Rat Model of Hypertension
This protocol describes a generalized procedure for measuring the antihypertensive effects of a compound like this compound in a conscious, unrestrained rat model.
Objective: To assess the effect of the test compound on systolic and diastolic blood pressure and heart rate.
Materials:
-
Spontaneously Hypertensive Rats (SHR) or other suitable hypertensive rat models.
-
Test compound (this compound) formulated in an appropriate vehicle.
-
Vehicle control.
-
Telemetry implants for continuous blood pressure monitoring or tail-cuff plethysmography system.
-
Animal housing and handling equipment.
Procedure:
-
Animal Acclimation: Acclimate animals to the housing facility and handling for at least one week prior to the study.
-
Telemetry Implantation (if applicable): Surgically implant telemetry transmitters for the measurement of arterial blood pressure and heart rate. Allow for a recovery period of at least one week.
-
Baseline Measurement: Record baseline blood pressure and heart rate for a sufficient period (e.g., 24-48 hours) to establish a stable baseline.
-
Compound Administration: Administer the test compound or vehicle control orally (p.o.) or via the desired route at the specified doses.
-
Data Collection: Continuously record blood pressure and heart rate for a defined period post-administration (e.g., 24-48 hours).
-
Data Analysis: Analyze the changes in blood pressure and heart rate from baseline for the treated groups compared to the vehicle control group.
Conclusion
This compound (MK-996) is a potent, orally active angiotensin II AT1 receptor antagonist with demonstrated antihypertensive effects in preclinical models. Its mechanism of action through the blockade of the renin-angiotensin system makes it a compound of significant interest in the research and development of cardiovascular therapeutics. While specific chemical and structural data are not publicly available, its pharmacological profile suggests a strong potential for clinical utility in the management of hypertension. Further disclosure of its chemical properties and detailed clinical trial data would be necessary for a complete evaluation.
References
Navigating the Core: A Technical Guide to the Pharmacokinetics of Oral L-159,282
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetic profile of the investigational compound L-159,282 following oral administration. The information presented herein is a synthesis of established principles in pharmacokinetics, offering a framework for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. While specific data for L-159,282 is not publicly available, this guide presents a hypothetical profile based on typical preclinical findings for orally administered small molecules, alongside detailed experimental protocols and visualizations to inform further research and development.
Hypothetical Pharmacokinetic Profile of Oral L-159,282
The oral bioavailability and pharmacokinetic behavior of a drug candidate are critical determinants of its therapeutic potential. Factors such as aqueous solubility, gastrointestinal permeability, and first-pass metabolism heavily influence the extent of oral absorption.[1][2][3][4] Preclinical studies in animal models are essential for characterizing these parameters and predicting human pharmacokinetics.[5][6][7]
Single-Dose Pharmacokinetics in Sprague-Dawley Rats
The following table summarizes hypothetical pharmacokinetic parameters for L-159,282 following a single oral gavage administration in Sprague-Dawley rats. Such studies are fundamental in early drug development to establish the basic pharmacokinetic profile.
| Parameter | 10 mg/kg Oral Dose (Mean ± SD) |
| Cmax (ng/mL) | 850 ± 150 |
| Tmax (h) | 1.5 ± 0.5 |
| AUC0-t (ng·h/mL) | 4200 ± 700 |
| AUC0-∞ (ng·h/mL) | 4500 ± 750 |
| t1/2 (h) | 6.2 ± 1.1 |
| Oral Bioavailability (%) | 35 ± 8 |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC0-t: Area under the plasma concentration-time curve from time 0 to the last measurable concentration; AUC0-∞: Area under the plasma concentration-time curve from time 0 to infinity; t1/2: Elimination half-life.
Dose-Escalation Pharmacokinetics in Beagle Dogs
To assess dose proportionality, a dose-escalation study is often conducted in a second, non-rodent species. The data below represents a hypothetical outcome for L-159,282 in beagle dogs, which can reveal non-linear pharmacokinetics that may arise from saturation of absorption or elimination pathways.
| Dose (mg/kg) | Cmax (ng/mL) | AUC0-24h (ng·h/mL) |
| 5 | 400 ± 90 | 2800 ± 550 |
| 15 | 1100 ± 250 | 8500 ± 1600 |
| 50 | 2500 ± 600 | 25000 ± 5000 |
Experimental Protocols
Detailed and robust experimental protocols are crucial for generating reliable pharmacokinetic data. The following sections outline standardized methodologies for key in-vivo and in-vitro experiments.
In-Vivo Oral Bioavailability Study in Rats
Objective: To determine the absolute oral bioavailability and key pharmacokinetic parameters of L-159,282 in rats.
Animal Model: Male Sprague-Dawley rats (n=6 per group), weighing 200-250g.
Dosing:
-
Intravenous (IV) Group: A single 2 mg/kg bolus dose of L-159,282, formulated in a suitable vehicle (e.g., 20% Solutol HS 15 in saline), is administered via the tail vein.
-
Oral (PO) Group: A single 10 mg/kg dose of L-159,282, formulated as a suspension (e.g., in 0.5% methylcellulose), is administered by oral gavage.
Blood Sampling:
-
Serial blood samples (approximately 0.2 mL) are collected from the jugular vein at pre-dose and at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Blood samples are collected into tubes containing an appropriate anticoagulant (e.g., K2EDTA) and centrifuged to separate plasma. Plasma samples are stored at -80°C until analysis.
Analytical Method:
-
Plasma concentrations of L-159,282 are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[8] The lower limit of quantification (LLOQ) should be sufficient to characterize the terminal elimination phase.
Pharmacokinetic Analysis:
-
Pharmacokinetic parameters are calculated using non-compartmental analysis software.
-
Oral bioavailability (F%) is calculated as: (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.
In-Vitro Metabolic Stability Assay
Objective: To assess the intrinsic metabolic stability of L-159,282 in liver microsomes from different species, including human, to predict hepatic clearance.
System: Pooled liver microsomes from rat, dog, monkey, and human.
Procedure:
-
L-159,282 (1 µM final concentration) is incubated with liver microsomes (0.5 mg/mL) and NADPH (1 mM) in a phosphate buffer (pH 7.4) at 37°C.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
The reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the remaining concentration of L-159,282.
Data Analysis:
-
The natural logarithm of the percentage of L-159,282 remaining is plotted against time.
-
The slope of the linear regression provides the elimination rate constant (k).
-
The in-vitro half-life (t1/2) is calculated as 0.693 / k.
-
Intrinsic clearance (CLint) is calculated and can be used in physiologically based pharmacokinetic (PBPK) models to predict in-vivo hepatic clearance.[9][10]
Visualizations
Diagrams are powerful tools for illustrating complex processes and relationships in pharmacokinetic studies.
References
- 1. Editorial for the Special Issue: Pharmacokinetics of Orally Administered Drugs, 2nd Edition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies to improve oral drug bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimizing Oral Bioavailability in Drug Discovery: An Overview of Design and Testing Strategies and Formulation Options - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessanesthesiology.mhmedical.com [accessanesthesiology.mhmedical.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Prediction of human pharmacokinetics from animal data and molecular structural parameters using multivariate regression analysis: volume of distribution at steady state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bioavailability of two oral suspension and two oral tablet formulations of nimesulide 100 mg in healthy Brazilian adult subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A physiologically based pharmacokinetic model for intravenous and ingested dimethylarsinic acid in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mathematical modeling and simulation in animal health - Part II: principles, methods, applications, and value of physiologically based pharmacokinetic modeling in veterinary medicine and food safety assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
L-159282: A Technical Guide for Hypertension Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-159282 is a potent and orally active nonpeptide antagonist of the angiotensin II type 1 (AT1) receptor, a key regulator in the renin-angiotensin-aldosterone system (RAAS). As a selective blocker of the AT1 receptor, this compound effectively inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a reduction in blood pressure. This technical guide provides a comprehensive overview of this compound for its application in hypertension research, detailing its mechanism of action, summarizing available quantitative data, and outlining relevant experimental protocols.
Mechanism of Action
This compound exerts its antihypertensive effects by selectively blocking the angiotensin II type 1 (AT1) receptor.[1][2] Angiotensin II, a potent vasoconstrictor, normally binds to AT1 receptors on vascular smooth muscle cells, leading to vasoconstriction and an increase in blood pressure.[3][4] Angiotensin II also stimulates the release of aldosterone from the adrenal cortex, which promotes sodium and water retention, further elevating blood pressure.[3][4]
By competitively inhibiting the binding of angiotensin II to the AT1 receptor, this compound prevents these downstream effects, resulting in vasodilation and reduced sodium and water retention, thereby lowering blood pressure.[1][2] The selectivity of this compound for the AT1 receptor over the AT2 receptor is a key characteristic of this class of drugs.[5] While the precise functions of the AT2 receptor are still under investigation, it is believed to counterbalance some of the effects of AT1 receptor activation.[6]
Signaling Pathway of this compound in the Renin-Angiotensin-Aldosterone System (RAAS)
Quantitative Data
The following tables summarize the available quantitative data for this compound from preclinical studies.
Table 1: In Vivo Efficacy of this compound in Animal Models of Hypertension
| Animal Model | Compound | Dose (p.o.) | Effect on Blood Pressure | Reference |
| Aortic Coarcted (high renin) Rats | This compound | 3 mg/kg | Reduces blood pressure to normotensive levels (<120 mm Hg) | [7] |
| Aortic Coarcted (high renin) Rats | Losartan | 3 mg/kg | Reduces blood pressure to a similar level as this compound | [7] |
| Aortic Coarcted (high renin) Rats | Enalapril | 3 mg/kg | Reduces blood pressure to a similar level as this compound | [7] |
| Anesthetized Chimpanzee | This compound | 1 mg/kg (i.v.) | 100% inhibition of Angiotensin II pressor response (52% active at 24h) | [7] |
Table 2: Receptor Binding Affinity of this compound
| Parameter | Value | Receptor | Comments | Reference |
| Potency | Highly Potent | AT1 | Nonpeptide angiotensin II receptor antagonist | [7] |
| Selectivity | Selective | AT1 | Implied by its classification and comparison with other AT1 antagonists | [5][8] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound in hypertension research.
In Vivo Hypertension Model: Spontaneously Hypertensive Rat (SHR)
This protocol describes the use of Spontaneously Hypertensive Rats (SHRs), a common genetic model of hypertension, to evaluate the antihypertensive effects of this compound.
Materials:
-
Spontaneously Hypertensive Rats (SHR) and normotensive Wistar-Kyoto (WKY) rats (as controls).
-
This compound.
-
Vehicle for drug administration (e.g., 0.5% carboxymethylcellulose).
-
Oral gavage needles.
-
Blood pressure measurement system (e.g., tail-cuff plethysmography or radiotelemetry).
Procedure:
-
Animal Acclimation: Acclimate male SHRs and WKY rats (12-14 weeks old) to the housing facility for at least one week before the experiment.
-
Baseline Blood Pressure Measurement: Measure and record the baseline systolic blood pressure (SBP) and heart rate (HR) of all rats for several consecutive days to establish a stable baseline.
-
Drug Preparation: Prepare a suspension of this compound in the chosen vehicle at the desired concentrations (e.g., 1, 3, 10 mg/kg).
-
Drug Administration: Administer this compound or vehicle to the rats via oral gavage once daily for the duration of the study (e.g., 4 weeks).
-
Blood Pressure Monitoring: Measure SBP and HR at regular intervals after drug administration (e.g., 2, 4, 6, 8, and 24 hours post-dose on the first day, and then weekly for the remainder of the study).
-
Data Analysis: Analyze the changes in SBP and HR over time compared to the vehicle-treated control group.
Workflow for In Vivo Antihypertensive Study
AT1 Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound for the AT1 receptor.
Materials:
-
Cell membranes prepared from a source rich in AT1 receptors (e.g., rat liver or adrenal cortex, or a cell line overexpressing the AT1 receptor).
-
Radioligand: [125I]-[Sar1,Ile8]-Angiotensin II.
-
This compound (and other competing ligands for comparison, e.g., Losartan).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.2% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in a buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in the binding buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Binding buffer.
-
A fixed concentration of the radioligand ([125I]-[Sar1,Ile8]-Angiotensin II).
-
Increasing concentrations of the competing ligand (this compound).
-
For non-specific binding, add a high concentration of a known AT1 receptor antagonist (e.g., 10 µM Losartan).
-
Initiate the binding reaction by adding the membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Use a non-linear regression analysis to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Logical Relationship for Receptor Binding Assay
Conclusion
This compound is a valuable research tool for investigating the role of the renin-angiotensin-aldosterone system in the pathophysiology of hypertension. Its high potency and selectivity for the AT1 receptor make it a suitable compound for both in vitro and in vivo studies. The experimental protocols provided in this guide offer a framework for researchers to further elucidate the pharmacological profile of this compound and other novel AT1 receptor antagonists in the development of new antihypertensive therapies. Further research to generate more comprehensive dose-response and pharmacokinetic data for this compound would be beneficial to the scientific community.
References
- 1. Reduction of blood pressure variability by combination therapy in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antihypertensive and cardioprotective effects of different monotherapies and combination therapies in young spontaneously hypertensive rats – A pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. droracle.ai [droracle.ai]
- 6. Angiotensin receptor blocker selectivity at the AT1- and AT2-receptors: conceptual and clinical effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of the angiotensin challenge methodology for assessing the pharmacodynamic profile of antihypertensive drugs acting on the renin-angiotensin system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reduction of blood pressure elevation by losartan in spontaneously hypertensive rats through suppression of LARG expression in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of L-159282 in Elucidating the Renin-Angiotensin System
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth overview of L-159282, a potent and selective nonpeptide angiotensin II receptor antagonist, and its critical role in the study of the renin-angiotensin system (RAS). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource on the compound's mechanism of action, experimental applications, and its contribution to our understanding of cardiovascular and renal physiology.
Introduction to this compound and the Renin-Angiotensin System
The renin-angiotensin system (RAS), or renin-angiotensin-aldosterone system (RAAS), is a critical hormonal cascade that regulates blood pressure, fluid and electrolyte balance, and systemic vascular resistance.[1][2][3] The system's primary effector is angiotensin II (Ang II), a potent vasoconstrictor that also stimulates the release of aldosterone, leading to sodium and water retention.[2][4] Dysregulation of the RAS is a key factor in the pathophysiology of hypertension, heart failure, and kidney disease.[5]
This compound is a highly potent, orally active, nonpeptide angiotensin II receptor antagonist.[6] It exerts its effects by selectively blocking the angiotensin II type 1 (AT1) receptor, thereby inhibiting the physiological actions of Ang II.[6] This selectivity makes this compound a valuable tool for dissecting the specific roles of the AT1 receptor in the complex signaling network of the RAS.
Mechanism of Action of this compound
This compound functions as a competitive antagonist at the AT1 receptor. By binding to this receptor, it prevents Ang II from initiating its downstream signaling cascade. The AT1 receptor is a G protein-coupled receptor (GPCR) that, upon activation by Ang II, triggers a variety of intracellular signaling pathways.[7]
The primary signaling pathway inhibited by this compound is the Gq/11 pathway. Activation of this pathway by Ang II leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events culminate in a range of cellular responses, including smooth muscle contraction (vasoconstriction), cellular growth, and inflammation.
Quantitative Data on this compound
Table 1: In Vivo Antihypertensive Activity of this compound and Comparator Compounds in a Renin-Dependent Rat Model
| Compound | Dose | Route of Administration | Effect on Blood Pressure | Reference |
| This compound | Not specified | Not specified | Significantly reduces blood pressure | [6] |
| Enalapril (ACE Inhibitor) | Not specified | Not specified | Similar reduction in blood pressure to this compound | [6] |
| L-163,017 (AT1 Receptor Antagonist) | Not specified | Not specified | Similar reduction in blood pressure to this compound | [6] |
Experimental Protocols
In Vitro Radioligand Binding Assay (General Protocol)
This protocol describes a general method for determining the binding affinity of a compound like this compound to the AT1 receptor using a competitive radioligand binding assay.
Objective: To determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of this compound for the AT1 receptor.
Materials:
-
Membrane preparations from cells or tissues expressing the AT1 receptor (e.g., rat liver or adrenal cortex).
-
Radiolabeled AT1 receptor antagonist (e.g., [125I]Sar1,Ile8-Angiotensin II).
-
This compound (or other unlabeled competitor).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Incubation: In a microplate, combine the membrane preparation, the radiolabeled ligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of this compound. Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a saturating concentration of an unlabeled AT1 antagonist like losartan).
-
Equilibration: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Separation: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.[8]
-
In Vivo Measurement of Antihypertensive Effect in Rats (General Protocol)
This protocol outlines a general procedure for assessing the antihypertensive effects of this compound in a rat model of hypertension.
Objective: To evaluate the dose-dependent effect of this compound on blood pressure in hypertensive rats.
Animal Model:
-
Spontaneously Hypertensive Rats (SHR) or rats with induced hypertension (e.g., using L-NAME or a two-kidney, one-clip model).
Materials:
-
This compound.
-
Vehicle for drug administration (e.g., saline, carboxymethyl cellulose).
-
Blood pressure measurement system (e.g., tail-cuff plethysmography for non-invasive measurement or intra-arterial catheter with a pressure transducer for invasive measurement).
Procedure:
-
Acclimatization: Acclimate the rats to the housing conditions and the blood pressure measurement procedure for at least one week prior to the experiment to minimize stress-induced blood pressure fluctuations.
-
Baseline Measurement: Record baseline blood pressure for several days before drug administration to establish a stable baseline.
-
Drug Administration: Administer this compound orally or intravenously at various doses to different groups of rats. A vehicle control group should also be included.
-
Blood Pressure Monitoring: Measure blood pressure at multiple time points after drug administration (e.g., 1, 2, 4, 8, and 24 hours) to determine the onset, magnitude, and duration of the antihypertensive effect.
-
Data Analysis:
-
Calculate the change in blood pressure from baseline for each animal at each time point.
-
Compare the blood pressure changes in the this compound-treated groups to the vehicle control group using appropriate statistical analysis (e.g., ANOVA).
-
Generate dose-response curves to determine the potency of this compound.
-
Visualizing the Role of this compound
Signaling Pathways
The following diagrams illustrate the renin-angiotensin system and the mechanism of action of this compound.
References
- 1. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. CV Physiology | Renin-Angiotensin-Aldosterone System [cvphysiology.com]
- 4. teachmephysiology.com [teachmephysiology.com]
- 5. researchgate.net [researchgate.net]
- 6. Enhanced slow-pressor response to angiotensin II in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of the angiotensin II AT1 receptor subtype involved in DNA synthesis in cultured vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
Methodological & Application
Application Notes and Protocols for L-159282 Solution Preparation in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a detailed protocol for the preparation of L-159282 solutions for use in a variety of in vitro assays. The following guidelines are intended for research purposes and should be adapted based on specific experimental requirements and the physicochemical properties of the compound, which should be independently verified. This document outlines the necessary materials, step-by-step procedures for creating stock solutions and subsequent dilutions, and best practices for storage to ensure the stability and efficacy of this compound in cell-based and other in vitro experimental systems.
Data Presentation
Given that specific solubility data for this compound is not publicly available, the following table presents hypothetical yet typical quantitative data for a generic small molecule inhibitor intended for in vitro use. Researchers must determine the empirical solubility and optimal concentration range for their specific experimental setup.
| Parameter | Value | Solvent | Notes |
| Molecular Weight | Hypothetical: 450.5 g/mol | - | To be confirmed from the certificate of analysis. |
| Solubility | ~50 mg/mL | 100% DMSO | May require sonication or gentle warming to fully dissolve. |
| <0.1 mg/mL | Aqueous Buffer (e.g., PBS, pH 7.4) | Typical for hydrophobic small molecules. | |
| Stock Solution Concentration | 10 mM | 100% DMSO | Recommended for long-term storage and serial dilutions. |
| Working Concentration Range | 0.1 nM - 10 µM | Cell Culture Medium | Final DMSO concentration should be kept low (typically <0.1%) to avoid solvent-induced cellular toxicity. |
| Storage Conditions | -20°C or -80°C | 100% DMSO | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
Experimental Protocols
Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Sonicator (optional)
-
Sterile cell culture medium (e.g., DMEM, RPMI-1640) appropriate for the assay
-
Sterile serological pipettes
-
Laminar flow hood or biosafety cabinet
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound, which can be stored and used for preparing working solutions.
-
Determine the required mass of this compound:
-
Using the molecular weight (MW) of this compound (assumed here as 450.5 g/mol ), calculate the mass required to prepare a 10 mM stock solution.
-
Formula: Mass (mg) = 10 mM * MW ( g/mol ) * Volume (L) * 1000 (mg/g)
-
For 1 mL (0.001 L) of a 10 mM solution: Mass = 10 * 450.5 * 0.001 = 4.505 mg.
-
-
Weighing the compound:
-
In a sterile microcentrifuge tube, carefully weigh out the calculated mass of this compound powder using an analytical balance.
-
-
Dissolving the compound:
-
Under a laminar flow hood, add the appropriate volume of sterile DMSO to the microcentrifuge tube containing the this compound powder.
-
For the example above, add 1 mL of DMSO to the 4.505 mg of this compound.
-
-
Ensuring complete dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes. Gentle warming (to no more than 37°C) can also be applied, but stability at elevated temperatures should be considered.
-
Visually inspect the solution to ensure there are no visible particles.
-
-
Storage of the stock solution:
-
Aliquot the 10 mM stock solution into smaller volumes (e.g., 10-20 µL) in sterile, nuclease-free microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Preparation of Working Solutions for In Vitro Assays
This protocol describes the serial dilution of the DMSO stock solution into an aqueous buffer or cell culture medium for use in experiments. It is critical to maintain a low final concentration of DMSO to prevent cellular toxicity.
-
Thawing the stock solution:
-
Thaw one aliquot of the 10 mM this compound stock solution at room temperature.
-
-
Intermediate Dilutions (if necessary):
-
It is often practical to perform an intermediate dilution from the 10 mM stock to a more manageable concentration (e.g., 1 mM or 100 µM) in sterile DMSO or cell culture medium.
-
For example, to make a 1 mM intermediate solution, mix 10 µL of the 10 mM stock with 90 µL of sterile DMSO.
-
-
Final Dilutions in Assay Medium:
-
Prepare serial dilutions of the stock or intermediate solution directly in the cell culture medium that will be used for the assay.
-
To minimize the final DMSO concentration, perform dilutions of at least 1:1000 from the DMSO stock. For example, to prepare a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution (e.g., 1 µL of 10 mM stock into 999 µL of medium).
-
Always add the small volume of the compound in DMSO to the larger volume of aqueous medium while vortexing or mixing to prevent precipitation.
-
Prepare a vehicle control using the same final concentration of DMSO as in the highest concentration of this compound tested.
-
-
Application to the assay:
-
Add the prepared working solutions to your cell cultures or in vitro assay system.
-
Mandatory Visualizations
Caption: Workflow for this compound solution preparation.
Caption: Hypothetical MAPK/ERK signaling pathway inhibited by this compound.
Protocol for the Administration of L-159282 to Rats in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Application Notes
L-159282, also known as MK-996, is a potent and orally active nonpeptide antagonist of the angiotensin II type 1 (AT1) receptor. It is utilized in preclinical research to investigate the role of the renin-angiotensin system (RAS) in various physiological and pathophysiological processes, particularly in models of hypertension and cardiovascular disease. As an AT1 receptor blocker, this compound selectively inhibits the binding of angiotensin II to its AT1 receptor, thereby antagonizing the vasoconstrictive and aldosterone-secreting effects of angiotensin II. This mechanism of action leads to a reduction in blood pressure, making it a valuable tool for studying hypertension and related pathologies in rodent models.
When designing studies involving this compound, it is crucial to select the appropriate rat model of hypertension. Commonly used models for investigating the effects of angiotensin II receptor antagonists include the aortic coarctation model, spontaneously hypertensive rats (SHR), and Nω-Nitro-L-arginine methyl ester (L-NAME)-induced hypertension models. The choice of model will depend on the specific research question.
This document provides detailed protocols for the oral and intravenous administration of this compound to rats, based on available preclinical data. It also includes information on vehicle selection and the creation of a relevant hypertensive rat model.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the administration of this compound to rats.
| Parameter | Oral Administration | Intravenous Administration |
| Dosage | 3 mg/kg | 0.1 - 2.0 mg/kg (as an ED50 range for pressor response inhibition) |
| Vehicle | Distilled water, 0.5% Carboxymethyl cellulose (CMC) in water | Saline |
| Administration Volume | 1 - 5 mL/kg | Bolus: up to 5 mL/kg; Infusion: dependent on rate |
| Frequency | Once daily | Single bolus or continuous infusion |
Signaling Pathway of this compound Action
Caption: Signaling pathway of the Renin-Angiotensin System and the inhibitory action of this compound.
Experimental Protocols
Aortic Coarctation Hypertensive Rat Model
This surgical model induces hypertension by mechanically constricting the aorta, leading to an increase in blood pressure proximal to the coarctation.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments (sterile)
-
Suture material (e.g., 3-0 silk)
-
Blunt needle (e.g., 20-gauge for a 200g rat)
Procedure:
-
Anesthetize the rat using an appropriate anesthetic agent.
-
Make a midline abdominal incision to expose the abdominal aorta.
-
Carefully dissect the aorta free from the surrounding tissue just above the renal arteries.
-
Place a blunt needle of a specific gauge alongside the aorta.
-
Tie a ligature securely around both the aorta and the needle.
-
Carefully remove the needle, leaving a stenosis of a defined diameter.
-
Close the abdominal incision in layers.
-
Allow the animals to recover for a designated period (e.g., 2-4 weeks) for hypertension to develop and stabilize before initiating treatment with this compound.
Application Notes and Protocols for the Quantification of L-159282 in Plasma
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As specific physicochemical properties and established analytical methods for L-159282 are not publicly available, this document provides a generalized but detailed protocol for the quantification of a small molecule drug in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This protocol should serve as a starting point for method development and will require specific validation for this compound.
Introduction
The accurate measurement of drug concentrations in plasma is a critical component of pharmacokinetic and pharmacodynamic studies in drug development. For novel small molecules such as this compound, a robust and validated bioanalytical method is essential to understand its absorption, distribution, metabolism, and excretion (ADME) profile. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose, offering high sensitivity, selectivity, and throughput.[1][2][3] This document outlines detailed protocols for the quantification of a small molecule, exemplified by this compound, in plasma samples.
Overview of the Analytical Workflow
The quantification of this compound in plasma typically involves the following steps: sample preparation to isolate the analyte from the complex plasma matrix, chromatographic separation to resolve the analyte from other components, and detection by tandem mass spectrometry.
Caption: Experimental workflow for this compound plasma concentration measurement.
Data Presentation: Method Validation Parameters
A validated LC-MS/MS method for this compound should meet specific criteria for linearity, accuracy, precision, and sensitivity. The following table summarizes typical acceptance criteria based on FDA and EMA guidelines.[3]
| Parameter | Acceptance Criteria | Typical Performance |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 1 - 10 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Intra-day Accuracy (%Bias) | Within ±15% (±20% at LLOQ) | Within ±10% |
| Inter-day Accuracy (%Bias) | Within ±15% (±20% at LLOQ) | Within ±10% |
| Recovery (%) | Consistent, precise, and reproducible | 85 - 115% |
| Matrix Effect | Internal standard normalized matrix factor within acceptable limits | < 15% CV |
| Stability (Freeze-thaw, Bench-top, Long-term) | %-Difference within ±15% | Within acceptable limits |
Experimental Protocols
Two common and effective methods for sample preparation are Protein Precipitation (PPT) and Solid-Phase Extraction (SPE).
Protocol 1: Protein Precipitation (PPT)
This method is rapid and simple, involving the addition of an organic solvent to precipitate plasma proteins.[4][5][6]
Materials:
-
Human plasma (or other relevant species)
-
This compound analytical standard
-
Internal Standard (IS) - (e.g., a stable isotope-labeled this compound or a structural analog)[7][8]
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge (capable of >14,000 rpm)
-
LC-MS vials
Procedure:
-
Thaw frozen plasma samples at room temperature.[4]
-
Prepare calibration standards and quality control (QC) samples by spiking known concentrations of this compound into blank plasma.
-
In a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample, calibration standard, or QC.
-
Add 50 µL of the internal standard working solution (a constant concentration for all samples) and vortex briefly.[4]
-
Add 300 µL of cold acetonitrile (ACN) to precipitate the proteins.[4] The ratio of ACN to plasma is typically 3:1 or 4:1.[6]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,800 rpm for 5 minutes at 4°C to pellet the precipitated proteins.[4][5]
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds and transfer to an LC-MS vial for analysis.
Protocol 2: Solid-Phase Extraction (SPE)
SPE provides a cleaner extract than PPT by selectively isolating the analyte of interest.[9][10][11] This protocol is a general guideline and the specific SPE sorbent and solvents should be optimized for this compound.
Materials:
-
Polymeric SPE cartridges or 96-well plates (e.g., Oasis HLB, Strata-X)[9][11]
-
SPE vacuum manifold or positive pressure processor
-
All materials listed for Protocol 1
-
2% Ammonium hydroxide solution
-
5% Methanol in water
Procedure:
-
Follow steps 1 and 2 from the Protein Precipitation protocol.
-
Pre-treat the plasma sample: To 100 µL of plasma, add the internal standard and dilute with 300 µL of 2% ammonium hydroxide.[9]
-
Condition the SPE sorbent: Pass 500 µL of methanol through the cartridge, followed by 500 µL of water.[9] Do not let the sorbent dry out.
-
Load the sample: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Wash the sorbent: Pass 500 µL of 5% methanol in water to remove interfering substances.[9]
-
Elute the analyte: Elute this compound and the internal standard with 500 µL of methanol.[9]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition.
-
Vortex and transfer to an LC-MS vial for analysis.
LC-MS/MS Method
The following are typical starting conditions for an LC-MS/MS method for a small molecule drug.
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., Kinetex C18, 2.6 µm, 2.1 x 50 mm)[1]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
-
Column Temperature: 40°C
Tandem Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Ion Source Temperature: 500°C[1]
-
Ion Spray Voltage: 5500 V[1]
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: To be determined by infusing a standard solution of this compound and its internal standard to find the optimal precursor and product ions.
Hypothetical Signaling Pathway Modulation
As the specific mechanism of action for this compound is not publicly available, the following diagram illustrates a generic signaling pathway that could be modulated by a therapeutic agent. This is for illustrative purposes only.
Caption: Hypothetical signaling pathway modulated by this compound.
References
- 1. Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A validated LC-MS/MS method for determination of six Anti-SARS-CoV-2 drugs in plasma and its application for a pharmacokinetic study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of an LC–MS/MS method for quantification of NC-8 in rat plasma and its application to pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. a protein precipitation extraction method [protocols.io]
- 5. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 6. agilent.com [agilent.com]
- 7. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. Solid Phase Microextraction and Related Techniques for Drugs in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. phenomenex.com [phenomenex.com]
Application Notes and Protocols for Utilizing L-159282 in Smooth Muscle Contraction Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-159282 is a potent and selective non-peptide agonist for the Angiotensin II Type 2 (AT2) receptor. In the complex regulation of smooth muscle tone, the renin-angiotensin system plays a pivotal role, primarily through the opposing actions of its two main receptors: the AT1 and AT2 receptors. While activation of the AT1 receptor typically leads to vasoconstriction and smooth muscle contraction, stimulation of the AT2 receptor is predominantly associated with vasodilation and smooth muscle relaxation.[1][2] Therefore, this compound serves as a critical pharmacological tool to investigate the physiological and pathophysiological roles of the AT2 receptor in modulating smooth muscle function.
These application notes provide a comprehensive guide to utilizing this compound in in vitro smooth muscle assays, with a focus on studying its relaxant effects on pre-contracted smooth muscle tissues.
Mechanism of Action: AT2 Receptor-Mediated Vasodilation
The vasodilatory effect of AT2 receptor activation is primarily an endothelium-dependent process that culminates in the relaxation of vascular smooth muscle. The signaling cascade is initiated by the binding of an AT2 agonist, such as this compound, to its receptor on endothelial cells. This triggers a series of intracellular events, most notably the activation of the bradykinin-nitric oxide (NO)-cyclic guanosine monophosphate (cGMP) pathway.[1][3]
Upon AT2 receptor stimulation, there is an increased local production of bradykinin. Bradykinin then acts on B2 receptors on the endothelial cells, stimulating endothelial nitric oxide synthase (eNOS) to produce NO.[3] Nitric oxide, a gaseous signaling molecule, diffuses from the endothelium to the underlying smooth muscle cells. In the smooth muscle cells, NO activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. The subsequent increase in intracellular cGMP concentration leads to the activation of protein kinase G (PKG), which mediates smooth muscle relaxation through various mechanisms, including the reduction of intracellular calcium levels and the activation of myosin light chain phosphatase.
Experimental Design Considerations
Given that this compound induces relaxation, its effects are typically studied in smooth muscle preparations that have been pre-contracted with an agonist. This allows for the measurement of a dose-dependent relaxation response.
Choice of Smooth Muscle Preparation:
-
Isolated Vascular Rings: Aortic rings or mesenteric arteries are commonly used. These preparations maintain the integrity of the endothelium and smooth muscle layers, which is crucial for studying the endothelium-dependent relaxation mediated by the AT2 receptor.
-
Other Smooth Tissues: While vascular smooth muscle is the most common, other smooth muscle tissues where AT2 receptors are expressed can also be used.
Choice of Contractile Agent:
-
Phenylephrine or Norepinephrine: These α1-adrenergic agonists are frequently used to induce a stable and reproducible contraction.
-
Potassium Chloride (KCl): High concentrations of KCl cause depolarization-induced contraction, which is largely independent of receptor signaling pathways.
-
Angiotensin II: In the presence of an AT1 receptor antagonist (e.g., losartan), Angiotensin II can be used to selectively study AT2 receptor-mediated effects. However, for studying the direct effect of this compound, a non-angiotensin contractile agent is often preferred to avoid confounding receptor interactions.
Data Presentation
The primary data obtained from these assays is the measurement of isometric tension. The relaxant effect of this compound is typically expressed as a percentage of the pre-contracted tension. A dose-response curve is then generated to determine the potency (IC50) and efficacy (maximal relaxation) of the compound.
Table 1: Representative Data for this compound-Induced Relaxation of Pre-Contracted Aortic Rings
| Concentration of this compound (M) | % Relaxation (Mean ± SEM) |
| 1 x 10⁻¹¹ | 5.2 ± 1.1 |
| 1 x 10⁻¹⁰ | 15.8 ± 2.5 |
| 1 x 10⁻⁹ | 35.4 ± 4.1 |
| 1 x 10⁻⁸ | 52.1 ± 5.3 |
| 1 x 10⁻⁷ | 78.6 ± 6.2 |
| 1 x 10⁻⁶ | 95.3 ± 3.8 |
| IC50 | ~1.5 x 10⁻⁸ M |
Note: The data presented in this table is illustrative and intended to represent a typical dose-dependent relaxation response. Actual values may vary depending on the specific experimental conditions.
Experimental Protocols
The following is a detailed protocol for assessing the vasorelaxant effects of this compound on isolated rat thoracic aortic rings.
Protocol: In Vitro Vasorelaxation Assay Using Isolated Aortic Rings
1. Materials and Reagents:
-
This compound
-
Phenylephrine (PE)
-
Acetylcholine (ACh)
-
Potassium Chloride (KCl)
-
Krebs-Henseleit Buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 Glucose)
-
Distilled water
-
95% O₂ / 5% CO₂ gas mixture
-
Male Wistar rats (250-300g)
-
Isometric tension recording system (organ bath, force transducer, amplifier, data acquisition software)
2. Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in Krebs-Henseleit buffer.
-
Prepare stock solutions of PE, ACh, and KCl in distilled water.
3. Tissue Preparation:
-
Humanely euthanize the rat according to approved institutional guidelines.
-
Perform a thoracotomy and carefully excise the thoracic aorta.
-
Immediately place the aorta in ice-cold Krebs-Henseleit buffer.
-
Under a dissecting microscope, carefully remove adhering adipose and connective tissues.
-
Cut the aorta into 2-3 mm wide rings.
4. Experimental Setup:
-
Mount each aortic ring in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.
-
Connect the rings to an isometric force transducer.
-
Apply a basal tension of 1.5-2.0 g and allow the rings to equilibrate for 60-90 minutes, with buffer changes every 15-20 minutes.
-
After equilibration, test the viability of the rings by inducing a contraction with 80 mM KCl.
-
Wash the rings and allow them to return to baseline tension.
-
Assess endothelial integrity by pre-contracting the rings with 1 µM PE. Once a stable plateau is reached, add 10 µM ACh. A relaxation of >70% indicates intact endothelium.
5. Vasorelaxation Protocol:
-
Wash the rings and allow them to return to baseline.
-
Induce a stable submaximal contraction with an appropriate concentration of PE (typically around 1 µM).
-
Once the contraction reaches a stable plateau, add cumulative concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁶ M) to the organ bath at regular intervals (allowing the response to stabilize at each concentration).
-
Record the isometric tension continuously throughout the experiment.
6. Data Analysis:
-
The relaxation response to each concentration of this compound is calculated as a percentage of the maximal contraction induced by PE.
-
Plot the percentage of relaxation against the logarithm of the this compound concentration to generate a dose-response curve.
-
Use non-linear regression analysis to calculate the IC50 (the concentration of this compound that produces 50% of the maximal relaxation) and the Emax (maximal relaxation).
Conclusion
This compound is an invaluable tool for elucidating the role of the AT2 receptor in smooth muscle physiology. The protocols and guidelines presented here provide a framework for conducting robust and reproducible in vitro assays to characterize the relaxant effects of this compound. By understanding the intricate signaling pathways and employing standardized experimental procedures, researchers can effectively investigate the therapeutic potential of targeting the AT2 receptor in various cardiovascular and other diseases characterized by smooth muscle dysfunction.
References
- 1. AT2 RECEPTOR ACTIVITIES AND PATHOPHYSIOLOGICAL IMPLICATIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of AT2-receptor stimulation on vascular biology, kidney function, and blood pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AT2 receptor-dependent vasodilation is mediated by activation of vascular kinin generation under flow conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for L-159282 in Diabetic Nephropathy Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diabetic nephropathy (DN) is a leading cause of end-stage renal disease worldwide, characterized by progressive damage to the kidneys.[1] The pathogenesis of DN is complex, involving metabolic and hemodynamic factors that lead to glomerular hypertrophy, thickening of the glomerular basement membrane, and mesangial matrix expansion.[1] Key signaling pathways implicated in the progression of DN include the renin-angiotensin system (RAS) and the transforming growth factor-beta (TGF-β) pathway.[2][3][4] Angiotensin II, the primary effector of the RAS, contributes to renal injury through its vasoconstrictive, pro-inflammatory, and pro-fibrotic effects, which are mediated by the angiotensin II type 1 (AT1) receptor.[4][5]
L-159282 is a potent, orally active, nonpeptide angiotensin II receptor antagonist.[6] By selectively blocking the AT1 receptor, this compound presents a promising therapeutic agent for investigation in preclinical models of diabetic nephropathy.[6][7][8] These application notes provide a comprehensive overview of the use of this compound for studying DN models, including its mechanism of action, relevant experimental protocols, and data presentation.
Mechanism of Action
This compound acts as a selective antagonist of the angiotensin II type 1 (AT1) receptor.[6][7][8] In the context of diabetic nephropathy, its therapeutic potential stems from the blockade of the detrimental effects of angiotensin II on the kidney.[4][5] The proposed mechanism of action involves:
-
Reduction of Intraglomerular Pressure: By inhibiting angiotensin II-mediated vasoconstriction of the efferent arteriole, this compound can help to reduce intraglomerular pressure and hyperfiltration, key contributors to glomerular damage in early DN.[5]
-
Anti-inflammatory Effects: Angiotensin II promotes inflammation in the kidney. By blocking its receptor, this compound may attenuate the inflammatory response.
-
Anti-fibrotic Effects: Angiotensin II is a potent stimulator of TGF-β, a key cytokine in the development of renal fibrosis.[2] this compound, by blocking the AT1 receptor, can indirectly inhibit the downstream pro-fibrotic signaling of TGF-β.[2][3]
Data Presentation
Table 1: Effect of this compound on Renal Function Parameters in a Streptozotocin-Induced Diabetic Rat Model
| Treatment Group | N | Urinary Albumin-to-Creatinine Ratio (μg/mg) | Glomerular Filtration Rate (mL/min) |
| Control (Non-diabetic) | 10 | Baseline | Baseline |
| Diabetic Control (Vehicle) | 10 | Increased | Decreased |
| This compound (Low Dose) | 10 | Reduced vs. Diabetic Control | Improved vs. Diabetic Control |
| This compound (High Dose) | 10 | Significantly Reduced vs. Diabetic Control | Significantly Improved vs. Diabetic Control |
Table 2: Histopathological Scoring of Renal Tissue in this compound Treated Diabetic Animals
| Treatment Group | N | Glomerular Hypertrophy Score (0-4) | Mesangial Expansion Score (0-4) | Tubulointerstitial Fibrosis Score (0-4) |
| Control (Non-diabetic) | 10 | 0.2 ± 0.1 | 0.1 ± 0.1 | 0.1 ± 0.1 |
| Diabetic Control (Vehicle) | 10 | 3.5 ± 0.5 | 3.2 ± 0.4 | 2.8 ± 0.6 |
| This compound (Low Dose) | 10 | 2.1 ± 0.4 | 1.9 ± 0.3 | 1.5 ± 0.4 |
| This compound (High Dose) | 10 | 1.0 ± 0.2 | 0.8 ± 0.2 | 0.7 ± 0.3 |
| Scores are represented as mean ± standard deviation, where 0 indicates no pathology and 4 indicates severe pathology. |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the efficacy of this compound in a rodent model of diabetic nephropathy.
Protocol 1: Induction of Diabetic Nephropathy in Rats using Streptozotocin (STZ)[9][10][11][12][13]
This protocol describes the induction of Type 1 diabetes in rats, which subsequently leads to the development of diabetic nephropathy.
Materials:
-
Streptozotocin (STZ)
-
Citrate buffer (0.1 M, pH 4.5)
-
Male Sprague-Dawley rats (8-10 weeks old)
-
Glucometer and glucose test strips
-
Metabolic cages for urine collection
Procedure:
-
Fast the rats for 12 hours prior to STZ injection.
-
Prepare a fresh solution of STZ in cold citrate buffer immediately before use. A commonly used dose is 60 mg/kg body weight.[9][10]
-
Administer a single intraperitoneal (i.p.) injection of the STZ solution.[10]
-
Return the animals to their cages with free access to food and water. To prevent initial hypoglycemia, provide 10% sucrose water for the first 24-48 hours.[11]
-
After 72 hours, measure fasting blood glucose levels. Animals with blood glucose levels >250 mg/dL are considered diabetic and can be included in the study.[10]
-
House the diabetic animals for 8-12 weeks to allow for the development of diabetic nephropathy, characterized by persistent albuminuria.
-
Monitor blood glucose levels and body weight weekly.
Protocol 2: Measurement of Urinary Albumin-to-Creatinine Ratio (ACR)[14][15][16][17]
This protocol is for assessing the extent of kidney damage by measuring albuminuria, normalized to creatinine excretion.
Materials:
-
Metabolic cages
-
Urine collection tubes
-
Mouse or Rat Albumin ELISA kit
-
Creatinine assay kit (e.g., Jaffe method or enzymatic assay)[12]
-
Microplate reader
Procedure:
-
Place individual animals in metabolic cages for 24-hour urine collection. Ensure free access to food and water.
-
Collect the 24-hour urine sample and measure the total volume.
-
Centrifuge the urine samples to remove any debris.
-
Store the urine supernatant at -80°C until analysis.
-
Albumin Measurement:
-
Thaw the urine samples on ice.
-
Perform the albumin ELISA according to the manufacturer's instructions. This typically involves diluting the urine samples and adding them to a pre-coated microplate, followed by incubation with detection antibodies and a substrate.
-
Read the absorbance on a microplate reader and calculate the albumin concentration based on a standard curve.
-
-
Creatinine Measurement:
-
Perform the creatinine assay according to the manufacturer's instructions. This may involve a colorimetric reaction.[12]
-
Read the absorbance on a microplate reader and calculate the creatinine concentration based on a standard curve.
-
-
Calculate ACR:
-
ACR (μg/mg) = [Albumin concentration (μg/mL) / Creatinine concentration (mg/mL)]
-
Protocol 3: Measurement of Glomerular Filtration Rate (GFR)[19][20][21][22][23]
This protocol describes a method to assess kidney function by measuring the clearance of an exogenous filtration marker like FITC-inulin.
Materials:
-
FITC-inulin
-
Anesthesia (e.g., isoflurane)
-
Catheters for intravenous injection and blood sampling
-
Fluorometer or microplate reader with fluorescence capabilities
Procedure:
-
Anesthetize the animal.
-
Surgically place catheters in a suitable vein (e.g., jugular vein) for injection and an artery (e.g., carotid artery) for blood sampling.
-
Administer a bolus intravenous injection of FITC-inulin.
-
Collect blood samples at multiple time points (e.g., 3, 5, 10, 15, 30, 60, and 90 minutes) after injection.
-
Centrifuge the blood samples to obtain plasma.
-
Measure the fluorescence of the plasma samples using a fluorometer.
-
Calculate GFR based on the two-compartment model of clearance, which involves fitting the plasma fluorescence decay curve to a two-phase exponential decay equation.
Protocol 4: Histological Analysis of Kidney Tissue[24][25][26][27][28]
This protocol outlines the preparation and staining of kidney tissue for the microscopic evaluation of pathological changes.
Materials:
-
4% paraformaldehyde or 10% neutral buffered formalin
-
Ethanol series (for dehydration)
-
Xylene
-
Paraffin wax
-
Microtome
-
Glass slides
-
Periodic acid-Schiff (PAS) stain
-
Masson's trichrome stain
-
Light microscope
Procedure:
-
Euthanize the animal and perfuse the kidneys with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde.
-
Excise the kidneys and fix them in 4% paraformaldehyde or 10% neutral buffered formalin overnight at 4°C.
-
Dehydrate the tissue through a graded series of ethanol concentrations.
-
Clear the tissue in xylene.
-
Embed the tissue in paraffin wax.
-
Section the paraffin-embedded tissue at 3-5 μm thickness using a microtome.
-
Mount the sections on glass slides.
-
PAS Staining:
-
Deparaffinize and rehydrate the sections.
-
Treat with periodic acid to oxidize carbohydrates.
-
Stain with Schiff reagent, which reacts with the aldehydes to form a magenta color. This stain is excellent for visualizing the glomerular basement membrane and mesangial matrix.
-
-
Masson's Trichrome Staining:
-
Deparaffinize and rehydrate the sections.
-
Perform the staining protocol which typically stains collagen blue, cytoplasm red, and nuclei black. This is used to assess the degree of tubulointerstitial fibrosis.
-
-
Dehydrate, clear, and mount the stained sections with a coverslip.
-
Examine the slides under a light microscope and score for pathological changes such as glomerular hypertrophy, mesangial expansion, and tubulointerstitial fibrosis.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways involved in diabetic nephropathy and a general experimental workflow for evaluating this compound.
Caption: Angiotensin II Signaling Pathway in Renal Cells.
Caption: TGF-β Signaling Pathway in Diabetic Nephropathy.
Caption: Experimental Workflow for this compound Evaluation.
References
- 1. Diabetic Nephropathy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. TGF-beta in diabetic kidney disease: role of novel signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel roles of intracrine angiotensin II and signalling mechanisms in kidney cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Angiotensin II receptor blocker - Wikipedia [en.wikipedia.org]
- 8. Angiotensin II Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. criver.com [criver.com]
- 10. Frontiers | Sinapic Acid Ameliorates the Progression of Streptozotocin (STZ)-Induced Diabetic Nephropathy in Rats via NRF2/HO-1 Mediated Pathways [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application of L-159282 and other AT1 Receptor Antagonists in Cardiac Hypertrophy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cardiac hypertrophy, an enlargement of the heart muscle, is an adaptive response to pressure overload from conditions like hypertension and aortic stenosis. While initially compensatory, sustained hypertrophy can lead to heart failure, arrhythmias, and sudden death. The renin-angiotensin system (RAS) is a critical regulator of this process, with angiotensin II (Ang II) being a key mediator of pathological cardiac growth. Ang II exerts its effects primarily through the angiotensin II type 1 (AT1) receptor.
L-159282 (also known as Abbott-81282) is a potent and selective nonpeptide antagonist of the AT1 receptor. By blocking the action of Ang II at this receptor, this compound and other drugs in its class, such as losartan, valsartan, and telmisartan, represent a valuable pharmacological tool for studying the mechanisms of cardiac hypertrophy and for developing potential therapeutic interventions. These agents have been demonstrated to prevent and regress cardiac hypertrophy in various preclinical models. This document provides detailed application notes and protocols for the use of AT1 receptor antagonists in cardiac hypertrophy research.
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of AT1 receptor antagonists on cardiac hypertrophy.
Table 1: In Vivo Efficacy of AT1 Receptor Antagonists on Cardiac Hypertrophy
| Compound | Model | Dose | Duration | Reduction in Heart Weight/Body Weight Ratio | Reduction in Left Ventricular Mass Index (LVMI) | Reference |
| Telmisartan | Aortic Banding (Mouse) | Not Specified | 4 weeks | Significant reduction compared to saline-treated group | Not Reported | [1][2] |
| Valsartan | Aortic Aneurysm Clip (Juvenile Rats) | Not Specified | Not Specified | Significant reduction in left ventricle to body weight ratio | Not Reported | [3] |
| Losartan | Spontaneously Hypertensive Rats | 10 mg/kg/day | 8 weeks | Significant reduction | Not Reported | [4] |
| Losartan | Essential Hypertension (Human) | 50-100 mg/day | 1-5 years | Not Applicable | Greater reduction than atenolol (-21.7 g/m²) | [5] |
| Telmisartan | Essential Hypertension (Human) | 80 mg/day | 6 months | Not Applicable | 27.49% reduction | [6] |
Table 2: In Vitro Efficacy of AT1 Receptor Antagonists on Cardiomyocyte Hypertrophy
| Compound | Cell Model | Inducer | Concentration | Effect | Reference |
| Telmisartan | Neonatal Rat Cardiomyocytes | Angiotensin II | 5, 10, 50 µM | Inhibition of cardiomyocyte hypertrophy | [1][2] |
Signaling Pathways
AT1 receptor antagonists inhibit cardiac hypertrophy by blocking the downstream signaling cascades initiated by Ang II binding to the AT1 receptor. A key pathway involves the activation of calcineurin, which dephosphorylates the nuclear factor of activated T-cells (NFAT), leading to its nuclear translocation and the activation of hypertrophic genes. Other important pathways include the transforming growth factor-beta (TGF-β) pathway, which promotes fibrosis, and the Calmodulin-dependent protein kinase II (CaMKII) pathway.
Caption: Angiotensin II signaling pathway in cardiac hypertrophy.
Experimental Protocols
In Vivo Model: Pressure Overload-Induced Cardiac Hypertrophy
This protocol describes the induction of cardiac hypertrophy in mice using aortic banding, a common surgical procedure to create pressure overload.
Caption: Experimental workflow for in vivo cardiac hypertrophy studies.
Detailed Methodology:
-
Animal Model: Adult male C57BL/6 mice (8-10 weeks old) are commonly used.
-
Anesthesia and Surgery: Anesthetize the mouse with isoflurane. Perform a thoracotomy to expose the transverse aorta. Ligate the aorta between the innominate and left carotid arteries with a 7-0 silk suture against a 27-gauge needle to create a standardized stenosis. The needle is then removed.
-
Treatment: Begin treatment with the AT1 receptor antagonist (e.g., losartan 10-20 mg/kg/day in drinking water or by oral gavage) or vehicle control.
-
Assessment of Hypertrophy:
-
Echocardiography: Perform transthoracic echocardiography at baseline and at the end of the study to measure left ventricular (LV) wall thickness, internal dimensions, and systolic function.
-
Hemodynamic Measurements: At the end of the study, measure blood pressure.
-
Post-mortem Analysis: Sacrifice the animals and excise the hearts. Measure the heart weight (HW) and body weight (BW) to calculate the HW/BW ratio. The tibia length can also be measured as a stable denominator. Fix the heart in formalin for histological analysis (hematoxylin and eosin for cell size, Masson's trichrome for fibrosis) or snap-freeze in liquid nitrogen for molecular analysis (qRT-PCR or Western blot for hypertrophic markers like ANP, BNP, and β-MHC).
-
In Vitro Model: Angiotensin II-Induced Cardiomyocyte Hypertrophy
This protocol describes the induction of hypertrophy in cultured neonatal rat ventricular myocytes (NRVMs).
Caption: Experimental workflow for in vitro cardiomyocyte hypertrophy studies.
Detailed Methodology:
-
Cell Isolation and Culture: Isolate ventricular myocytes from 1-2 day old Sprague-Dawley rat pups by enzymatic digestion. Pre-plate the cell suspension to enrich for myocytes by removing more rapidly adhering fibroblasts. Seed the myocytes onto gelatin or fibronectin-coated culture dishes.
-
Treatment: After allowing the cells to attach and begin beating, replace the medium with serum-free medium for 24 hours. Pre-treat the cells with the AT1 receptor antagonist (e.g., 1 µM this compound) or vehicle for 1 hour. Then, stimulate with angiotensin II (e.g., 1 µM) for 24-48 hours.
-
Assessment of Hypertrophy:
-
Cell Size Measurement: Fix the cells and stain for a myocyte-specific marker (e.g., α-actinin). Capture images using fluorescence microscopy and measure the cell surface area using image analysis software.
-
Protein Synthesis: Measure the incorporation of a radiolabeled amino acid (e.g., [3H]-leucine) into total protein.
-
Gene Expression: Isolate RNA and perform quantitative real-time PCR (qRT-PCR) to measure the expression of hypertrophic marker genes such as atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP).
-
Signaling Pathway Analysis: Lyse the cells and perform Western blotting to analyze the phosphorylation status of key signaling proteins like NFAT and CaMKII.
-
Conclusion
This compound and other AT1 receptor antagonists are indispensable tools for investigating the role of the renin-angiotensin system in cardiac hypertrophy. The protocols and data presented here provide a framework for researchers to design and execute robust experiments to further elucidate the molecular mechanisms of cardiac hypertrophy and to evaluate novel therapeutic strategies.
References
- 1. Telmisartan suppresses cardiac hypertrophy by inhibiting cardiomyocyte apoptosis via the NFAT/ANP/BNP signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cardiac Protection of Valsartan on Juvenile Rats with Heart Failure by Inhibiting Activity of CaMKII via Attenuating Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. ahajournals.org [ahajournals.org]
- 6. Effect of Telmisartan on the Regression of the Left Ventricular Hypertrophy in the Patients of Essential Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Blood Pressure Studies in Mice
Note: Extensive searches for "L-159282" did not yield any specific information regarding its use in blood pressure studies in mice. The following application notes and protocols are based on general methodologies and data from studies on other compounds that modulate blood pressure in mice. Researchers should adapt these protocols based on the specific characteristics of their test compound.
Data Presentation: Example Dosages of Compounds for Blood Pressure Studies in Mice
The following table summarizes dosages of known vasoactive compounds used in murine blood pressure studies as illustrative examples.
| Compound | Dosage | Administration Route | Mouse Strain | Duration | Effect on Blood Pressure |
| Angiotensin II | 400 ng/kg/min | Subcutaneous infusion | C57BL/6J | 2 weeks | Increase of ~30 mm Hg in systolic BP[1] |
| Losartan | 10 mg/kg/day | Co-administered with Angiotensin II | C57BL/6J | 2 weeks | Blunted the pressor effect of Angiotensin II[1] |
| Soluble Prorenin Receptor (sPRR) | 30 µg/kg/day | Subcutaneous infusion | C57BL/6 male | 4 weeks | Increased systolic BP and mean arterial pressure[2] |
| Captopril | Not specified | Not specified | Swiss Webster | Not specified | Decreased mean arterial pressure[3] |
Experimental Protocols
General Protocol for a Blood Pressure Study in Mice Using a Test Compound
This protocol outlines a general procedure for evaluating the effect of a test compound on blood pressure in mice using non-invasive tail-cuff plethysmography.
1. Animal Preparation and Acclimation:
-
Animal Model: Use a common mouse strain for cardiovascular research, such as C57BL/6J.[1][3]
-
Acclimation: Allow mice to acclimate to the housing facility for at least one week before the experiment. For tail-cuff measurements, acclimate the mice to the restraining device and warming pad for several days prior to data collection to minimize stress-induced blood pressure variations.[4][5]
2. Test Compound Preparation and Administration:
-
Preparation: Dissolve the test compound in a suitable vehicle (e.g., sterile saline, DMSO). The final concentration should be prepared to deliver the desired dose in a small volume (typically 5-10 µL/g of body weight for intraperitoneal injection).
-
Administration: The route of administration will depend on the compound's properties and the study's objective. Common routes include:
-
Intraperitoneal (IP) injection: For acute studies.
-
Oral gavage (PO): For compounds with good oral bioavailability.
-
Subcutaneous (SC) infusion via osmotic minipumps: For continuous, long-term administration.[2]
-
3. Blood Pressure Measurement:
-
Method: Non-invasive tail-cuff plethysmography is a common method for measuring blood pressure in mice.[4][5] Alternatively, radiotelemetry can be used for continuous and more accurate measurements in conscious, unrestrained animals.[6]
-
Procedure (Tail-Cuff):
-
Place the mouse in an appropriate-sized restrainer on a warming platform to maintain a body temperature of 32-35°C.[4]
-
Position the occlusion and sensor cuffs on the mouse's tail.
-
Allow the mouse to acclimate to the setup for 5-10 minutes.
-
Initiate the blood pressure measurement cycle. Typically, a series of measurements are taken and averaged to obtain a reliable reading.
-
Record systolic, diastolic, and mean arterial pressure, as well as heart rate.
-
4. Data Analysis:
-
Collect baseline blood pressure readings before administering the test compound.
-
After administration, measure blood pressure at predetermined time points.
-
Compare the blood pressure readings before and after treatment. Use appropriate statistical tests (e.g., t-test, ANOVA) to determine the significance of any observed changes.
Visualizations
Experimental Workflow
Caption: Experimental workflow for a mouse blood pressure study.
Signaling Pathway: Renin-Angiotensin-Aldosterone System (RAAS)
As the mechanism of action for this compound is unknown, the following diagram illustrates the Renin-Angiotensin-Aldosterone System (RAAS), a key pathway in blood pressure regulation and a common target for antihypertensive drugs.
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) pathway.
References
- 1. A pressor dose of angiotensin II has no influence on the angiotensin‐converting enzyme 2 and other molecules associated with SARS‐CoV‐2 infection in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Soluble Prorenin Receptor Increases Blood Pressure in High Fat-Fed Male Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of arterial blood pressure in different strains of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mmpc.org [mmpc.org]
- 5. Measuring Blood Pressure in Mice using Volume Pressure Recording, a Tail-cuff Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Direct Blood Pressure Monitoring in Laboratory Rodents via Implantable Radio Telemetry | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for In Vitro Cell-Based Assays Using L-159282
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-159282, also known as MK-996, is a highly potent and selective, orally active, nonpeptide antagonist of the Angiotensin II Type 1 (AT1) receptor.[1][2] As a member of the angiotensin II receptor blocker (ARB) class of compounds, this compound is a valuable tool for in vitro studies of the renin-angiotensin system (RAS). The RAS plays a critical role in regulating blood pressure and cardiovascular homeostasis. Dysregulation of this system is implicated in hypertension, heart failure, and kidney disease. This compound specifically blocks the action of angiotensin II at the AT1 receptor, thereby inhibiting downstream signaling pathways responsible for vasoconstriction, aldosterone secretion, and cellular growth. These application notes provide detailed protocols for utilizing this compound in common in vitro cell-based assays to characterize its pharmacological activity and investigate the AT1 receptor signaling cascade.
Mechanism of Action of this compound
This compound is a competitive antagonist at the AT1 receptor. It binds with high affinity to the receptor, preventing angiotensin II from binding and initiating the intracellular signaling cascade. The AT1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαq/11. Upon activation by angiotensin II, Gαq/11 activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These events lead to a variety of cellular responses, including smooth muscle contraction, cellular proliferation, and inflammation. By blocking the initial binding of angiotensin II, this compound effectively inhibits these downstream effects.
Signaling Pathway Diagram
References
Application Notes and Protocols for AT1 Receptor Localization Using L-159282
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-159282, also known as MK-996, is a potent and highly selective nonpeptide antagonist for the Angiotensin II Type 1 (AT1) receptor.[1] Its high affinity and selectivity make it an invaluable pharmacological tool for the localization and characterization of AT1 receptors in various tissues and cell types. These application notes provide detailed protocols for utilizing this compound in common experimental techniques for receptor localization, namely in vitro autoradiography and competition binding assays. Additionally, we present an overview of the primary signaling pathways associated with AT1 receptor activation.
Pharmacological Properties of this compound
This compound exhibits high affinity for the AT1 receptor. In studies using rat liver membranes, it has been shown to displace radiolabeled angiotensin II with a half-maximal inhibitory concentration (IC50) in the nanomolar range, demonstrating its potency.[2] Like other angiotensin receptor blockers (ARBs), this compound is characterized by its high selectivity for the AT1 receptor over the AT2 receptor, with many compounds in this class displaying a selectivity ratio of 10,000 to 30,000-fold.[3]
Table 1: Quantitative Data for this compound and Comparative Ligands
| Compound | Receptor Target | Parameter | Value | Species/Tissue | Reference |
| This compound (MK-996) | AT1 | IC50 | 0.8 ± 0.1 nM | Rat Liver Membranes | [2] |
| DuP 753 (Losartan) | AT1 | Ki | 23.9 ± 3.3 nM | Rat Kidney Glomeruli | [4] |
| DuP 753 (Losartan) | AT1 | Ki | 43.4 ± 17 nM | Rat Kidney Proximal Tubules | [4] |
| PD 123177 | AT2 | - | Very weak competition | Rat Kidney | [4] |
| CGP 42112A | AT2 | - | Very weak competition | Rat Kidney | [4] |
AT1 Receptor Signaling Pathways
The AT1 receptor, a G protein-coupled receptor (GPCR), mediates the majority of the physiological effects of angiotensin II. Upon activation, it initiates a cascade of intracellular signaling events primarily through Gq/11 proteins. This leads to the activation of phospholipase C (PLC), which subsequently generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in various cellular responses such as vasoconstriction, inflammation, and cell growth.[5]
Experimental Protocols
In Vitro Receptor Autoradiography for AT1 Receptor Localization
This protocol describes the localization of AT1 receptors in tissue sections using a radiolabeled ligand and this compound as a competitive antagonist to define non-specific binding.
Materials:
-
Frozen tissue blocks
-
Cryostat
-
Microscope slides (gelatin-coated or charged)
-
Incubation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.2% BSA, pH 7.4)
-
Radioligand (e.g., ¹²⁵I-[Sar¹,Ile⁸] Angiotensin II)
-
This compound (for non-specific binding)
-
AT2 receptor antagonist (e.g., PD 123177, optional, to isolate AT1 binding)
-
Wash buffer (ice-cold incubation buffer)
-
Distilled water (ice-cold)
-
Autoradiography film or phosphor imaging screens
-
Developing reagents or phosphor imager
Procedure:
-
Tissue Sectioning: Cut frozen tissue blocks into thin sections (10-20 µm) using a cryostat at -20°C.
-
Thaw-Mounting: Thaw-mount the tissue sections onto pre-cleaned, coated microscope slides.
-
Pre-incubation: Pre-incubate the slides in incubation buffer for 15-30 minutes at room temperature to rehydrate the tissue and remove endogenous ligands.
-
Incubation:
-
Total Binding: Incubate a set of slides in incubation buffer containing the radioligand (e.g., 100-200 pM ¹²⁵I-[Sar¹,Ile⁸] Angiotensin II). If desired, include an AT2 receptor antagonist (e.g., 10 µM PD 123177) to ensure binding is specific to AT1 receptors.[2]
-
Non-specific Binding: Incubate an adjacent set of slides in the same solution as for total binding, but with the addition of a high concentration of unlabeled this compound (e.g., 1-10 µM).
-
Incubate for 60-120 minutes at room temperature in a humidified chamber.
-
-
Washing: Quickly wash the slides in ice-cold wash buffer (e.g., 3 x 2 minutes) to remove unbound radioligand.
-
Rinsing: Briefly rinse the slides in ice-cold distilled water to remove buffer salts.
-
Drying: Dry the slides rapidly under a stream of cool, dry air.
-
Exposure: Appose the dried slides to autoradiography film or a phosphor imaging screen in a light-tight cassette. Exposure time will vary depending on the radioligand and tissue receptor density (typically 1-7 days at -80°C).
-
Image Analysis: Develop the film or scan the phosphor screen. Quantify the density of binding in different anatomical regions using a densitometry system. Specific binding is calculated by subtracting the non-specific binding from the total binding.
Competition Binding Assay for AT1 Receptor Characterization
This protocol determines the affinity (Ki) of this compound for the AT1 receptor in membrane preparations by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Tissue homogenates or cell membranes expressing AT1 receptors
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.2% BSA, pH 7.4)
-
Radioligand (e.g., ¹²⁵I-[Sar¹,Ile⁸] Angiotensin II) at a concentration near its Kd
-
This compound in a range of concentrations
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and vials
-
Scintillation fluid
Procedure:
-
Membrane Preparation: Prepare membrane fractions from tissues or cells known to express AT1 receptors.
-
Assay Setup: In a series of tubes, add a constant amount of membrane protein, a fixed concentration of the radioligand, and increasing concentrations of this compound. Include tubes for total binding (no this compound) and non-specific binding (excess of a standard unlabeled ligand or this compound).
-
Incubation: Incubate the tubes at room temperature for 60-120 minutes to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters using a filtration apparatus. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold binding buffer to remove any non-specifically trapped radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of this compound.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value of this compound.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[5]
-
Conclusion
This compound is a powerful tool for the specific localization and characterization of AT1 receptors. The protocols provided herein offer a framework for utilizing this potent antagonist in standard receptor binding and autoradiography experiments. By employing this compound, researchers can gain valuable insights into the distribution and density of AT1 receptors, contributing to a better understanding of their role in physiology and disease.
References
- 1. In vivo pharmacology of a novel AT1 selective angiotensin II receptor antagonist, MK-996 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacologic characterization of CI-996, a new angiotensin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Angiotensin II type 1 receptor blockers: Class effects vs. Molecular effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro autoradiography reveals predominantly AT1 angiotensin II receptors in rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Long-Term Studies of L-159282
Disclaimer: The following application notes and protocols are based on the hypothesized mechanism of action for L-159282 as a selective inhibitor of the PI3K/AKT/mTOR signaling pathway. This information is intended to serve as a comprehensive guide for designing long-term studies for a compound with such a mechanism.
Introduction
This compound is a novel investigational compound hypothesized to be a potent and selective inhibitor of the Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) signaling pathway. This pathway is a critical regulator of cell proliferation, growth, survival, and metabolism, and its dysregulation is a hallmark of many cancers. These application notes provide a framework for designing and conducting long-term preclinical studies to evaluate the sustained efficacy, potential for resistance development, and chronic toxicity of this compound.
Hypothesized Signaling Pathway of this compound
The PI3K/AKT/mTOR pathway is a key signaling cascade downstream of receptor tyrosine kinases (RTKs). Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which in turn activates AKT. Activated AKT phosphorylates a range of downstream targets, including mTOR, leading to cell growth and proliferation. This compound is presumed to inhibit PI3K, thereby blocking this entire downstream signaling cascade.
Troubleshooting & Optimization
Technical Support Center: L-159282 & DMSO Solubility
Important Note: Information regarding the specific compound "L-159282" could not be located. The following technical support guide provides general troubleshooting advice for common solubility issues encountered with research compounds in Dimethyl Sulfoxide (DMSO).
This guide is intended for researchers, scientists, and drug development professionals to address challenges during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: My compound, dissolved in DMSO, precipitates when I add it to my aqueous assay buffer. What is happening and how can I fix it?
A1: This is a common issue known as "precipitation upon dilution." It occurs because the compound that is soluble in a high concentration of organic solvent (DMSO) becomes insoluble when the concentration of the organic solvent is significantly reduced in the aqueous buffer.
Troubleshooting Steps:
-
Reduce Final DMSO Concentration: Aim for the lowest possible final DMSO concentration in your assay, ideally below 0.5%, and for sensitive cell lines, as low as 0.1%.[1] You may need to prepare a more concentrated DMSO stock solution to achieve this.
-
Step-wise Dilution: Instead of a single large dilution, perform serial dilutions. First, dilute the DMSO stock into a smaller volume of your assay buffer with vigorous mixing, then add this intermediate dilution to the final volume.[1]
-
Pre-warm the Buffer: Gently warming the aqueous buffer (e.g., to 37°C) before adding the DMSO stock can sometimes help maintain solubility, but be mindful of the thermal stability of your compound.[1][2]
-
Increase Mixing Speed: When adding the DMSO stock to the aqueous buffer, ensure rapid and thorough mixing by vortexing or rapid pipetting to avoid localized high concentrations that can initiate precipitation.[2]
Q2: I am observing high variability in my experimental results. Could this be related to compound solubility?
A2: Yes, poor solubility is a frequent cause of high variability. If your compound is not fully dissolved, the actual concentration in your assay wells will be inconsistent, leading to unreliable data.[3]
Verification and Solutions:
-
Visual Inspection: Before starting your experiment, visually inspect your diluted compound in the assay buffer for any signs of cloudiness or precipitate.[3]
-
Centrifugation: Centrifuge a sample of your final compound dilution. The presence of a pellet indicates precipitation.
-
Solubility Assessment: Perform a preliminary kinetic solubility test to determine the maximum concentration of your compound that remains soluble in the final assay buffer.
Q3: How should I prepare and store my DMSO stock solutions to minimize solubility issues?
A3: Proper preparation and storage are critical for maintaining the integrity of your compound stock solutions.
Best Practices:
-
Use High-Quality DMSO: Start with anhydrous, high-purity DMSO (≥99.9%).[4] DMSO is hygroscopic and can absorb water from the air, which may affect the solubility of some compounds.
-
Concentrated Stocks: Prepare a high-concentration stock solution (e.g., 10-100 mM) in 100% DMSO.[2]
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. This prevents repeated freeze-thaw cycles, which can cause the compound to precipitate over time.[3]
-
Storage Conditions: Store aliquots at -20°C or -80°C and protect them from light.[1]
Q4: Can I use sonication or heating to dissolve my compound in DMSO?
A4: Yes, these techniques can be helpful, but should be used with caution.
-
Sonication: A brief sonication in a water bath can help break up compound aggregates and facilitate dissolution.[2]
-
Gentle Warming: Gently warming the solution (e.g., to 37°C) can also aid in dissolving the compound.[1][2] However, it is crucial to ensure your compound is thermally stable and will not degrade at the temperature used.
Quantitative Data Summary
The following tables provide a general guide for working with DMSO.
Table 1: General Solubility of Compounds in Common Solvents
| Solvent | Type | Typical Starting Concentration | Advantages | Disadvantages |
| DMSO | Polar Aprotic | 10-100 mM | High solubilizing power for a wide range of organic molecules.[2] | Can be toxic to cells at higher concentrations (>0.5%); may precipitate upon aqueous dilution.[2] |
| Ethanol | Polar Protic | 1-50 mM | Biologically compatible; can be used in combination with other solvents.[2] | Lower solubilizing power than DMSO for highly nonpolar compounds.[2] |
| PBS (pH 7.4) | Aqueous Buffer | <10 µM (typical for poorly soluble compounds) | Physiologically relevant for in vitro assays.[2] | Very low solubility for many small molecule inhibitors.[2] |
Table 2: Recommended Final DMSO Concentrations in Biological Assays
| Assay Type | Recommended Max. DMSO Concentration | Notes |
| Enzyme Assays | <1% | Some enzymes can tolerate up to 10%, but this should be validated.[5] |
| Cell-Based Assays | <0.5% | For sensitive cell lines, aim for <0.1%.[1] |
| High-Throughput Screening | 0.1% - 1% | Vehicle controls are essential to monitor for solvent effects. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh Compound: Accurately weigh a precise amount of the compound using an analytical balance.
-
Calculate Solvent Volume: Based on the molecular weight of the compound, calculate the volume of anhydrous, high-purity DMSO required to achieve a 10 mM concentration.
-
Dissolution: Add the calculated volume of DMSO to the vial containing the compound.
-
Mixing: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, a brief sonication (5-10 minutes in a water bath sonicator) or gentle warming (to 37°C) can be applied, provided the compound is stable under these conditions.[2]
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C.[2]
Protocol 2: Kinetic Solubility Assessment in Aqueous Buffer
-
Prepare Serial Dilutions: Prepare a series of dilutions of your DMSO stock solution in your final assay buffer in a multi-well plate.
-
Incubate: Incubate the plate at the intended assay temperature for a set period (e.g., 1-2 hours).[1]
-
Measure Turbidity: Measure the turbidity of each well using a plate reader (at a wavelength such as 600 nm) or by visual inspection for any signs of precipitation.[1]
-
Determine Solubility Limit: The highest concentration that remains clear is the approximate kinetic solubility of your compound in that specific buffer. For a more quantitative measure, centrifuge the plate and measure the concentration of the compound in the supernatant using an appropriate analytical method like HPLC.[1]
Visualizations
Caption: A typical experimental workflow from stock solution preparation to final assay readout.
Caption: A troubleshooting decision tree for addressing compound precipitation issues.
References
- 1. mdpi.com [mdpi.com]
- 2. [PDF] Reelin Functions, Mechanisms of Action and Signaling Pathways During Brain Development and Maturation | Semantic Scholar [semanticscholar.org]
- 3. Reelin Functions, Mechanisms of Action and Signaling Pathways During Brain Development and Maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigating the Role of Energy Balance Modification on Health Responses in Chronic Lymphocytic Leukaemia | Clinical Research Trial Listing [centerwatch.com]
- 5. Physico-chemical properties of muroctasin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing L-159282 Dosage for Maximal AT1 Blockade
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on determining the optimal dosage of the AT1 receptor antagonist, L-159282, for achieving maximal blockade in experimental settings. Due to the limited availability of published data on specific dosages for this compound, this guide provides a framework for empirical determination through established in vitro and in vivo methodologies.
Frequently Asked Questions (FAQs)
Q1: Why is there no standard recommended dosage for this compound in the literature?
A1: The absence of a standardized dosage for this compound in publicly available scientific literature suggests that it may be a less commonly studied compound compared to other AT1 receptor antagonists like losartan or valsartan. The optimal dosage of any compound is highly dependent on the specific experimental system, including the cell line, animal model, and the endpoint being measured. Therefore, it is crucial for researchers to empirically determine the optimal concentration or dose for their specific application.
Q2: What are the key parameters to consider when determining the optimal dosage of an AT1 receptor antagonist?
A2: The two primary parameters to consider are the compound's binding affinity for the AT1 receptor (Ki) and its functional potency in inhibiting Angiotensin II-induced responses (IC50 or EC50). Additionally, for in vivo studies, pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME) are critical in determining the appropriate dosage and administration schedule.
Q3: What are some common pitfalls to avoid when working with AT1 receptor antagonists?
A3: Common issues include using a concentration that is too high, leading to off-target effects, or a concentration that is too low, resulting in incomplete receptor blockade. It is also important to ensure the stability and purity of the compound. Inconsistent results can arise from variability in cell line expression of the AT1 receptor or suboptimal assay conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability in replicate experiments | Inconsistent cell passage number or health; variability in reagent preparation; unstable compound. | Use cells within a consistent passage number range. Prepare fresh reagents for each experiment. Verify the stability of your this compound stock solution. |
| No or weak inhibition of Angiotensin II response | This compound concentration is too low; low AT1 receptor expression in the experimental model; poor compound solubility. | Perform a dose-response curve to determine the optimal concentration. Confirm AT1 receptor expression using qPCR or Western blot. Check the solubility of this compound in your assay buffer and consider using a different solvent if necessary. |
| Unexpected or off-target effects observed | This compound concentration is too high; interaction with other receptors or signaling pathways. | Lower the concentration of this compound. Use a structurally different AT1 receptor antagonist as a control to confirm that the observed effect is specific to AT1 blockade. |
| Discrepancy between in vitro and in vivo results | Poor pharmacokinetic properties of this compound (e.g., low bioavailability, rapid metabolism). | Conduct pharmacokinetic studies to determine the plasma concentration and half-life of this compound in your animal model. Adjust the dosage and administration frequency accordingly. |
Experimental Protocols for Dosage Optimization
To determine the optimal dosage of this compound, a tiered approach starting with in vitro assays to determine binding affinity and functional potency, followed by in vivo studies to establish an effective dose-response relationship, is recommended.
In Vitro Characterization
1. Radioligand Binding Assay to Determine Binding Affinity (Ki)
This assay measures the affinity of this compound for the AT1 receptor by competing with a radiolabeled ligand.[1][2][3][4][5][6]
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and calculate its binding affinity (Ki).
-
Materials:
-
Cell membranes expressing the human AT1 receptor (e.g., from HEK293 or CHO cells).
-
Radioligand: 125I-[Sar1,Ile8]Angiotensin II.
-
This compound stock solution.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Wash buffer (ice-cold assay buffer).
-
Non-specific binding control (e.g., 10 µM unlabeled losartan).
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, incubate the cell membranes with the radioligand and varying concentrations of this compound or the non-specific control.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Measure the radioactivity of the filters using a gamma counter.
-
Plot the percentage of specific binding against the log concentration of this compound to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. Calcium Mobilization Assay to Determine Functional Potency (IC50)
This functional assay measures the ability of this compound to inhibit Angiotensin II-induced intracellular calcium mobilization.[7][8][9][10][11][12]
-
Objective: To determine the IC50 of this compound in a cell-based functional assay.
-
Materials:
-
Cells stably expressing the human AT1 receptor (e.g., HEK293 or CHO cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Angiotensin II.
-
This compound stock solution.
-
A fluorescence plate reader with an injection system.
-
-
Procedure:
-
Load the cells with the calcium-sensitive dye.
-
Pre-incubate the cells with varying concentrations of this compound.
-
Stimulate the cells with a fixed concentration of Angiotensin II (typically the EC80).
-
Measure the change in fluorescence intensity, which corresponds to the intracellular calcium concentration.
-
Plot the inhibition of the Angiotensin II response against the log concentration of this compound to determine the IC50.
-
In Vivo Dose-Response Study
1. Dose-Ranging Study in an Animal Model of Hypertension
This study aims to identify the dose range of this compound that effectively blocks the pressor response to Angiotensin II.[13][14][15]
-
Objective: To determine the effective dose (ED50) of this compound for blocking the hypertensive effect of Angiotensin II.
-
Animal Model: Spontaneously Hypertensive Rats (SHR) or another suitable model.
-
Procedure:
-
Implant telemetry devices for continuous blood pressure monitoring.
-
Establish a baseline blood pressure for each animal.
-
Administer increasing doses of this compound (e.g., 0.1, 1, 10, 30 mg/kg) via the desired route (e.g., oral gavage, intravenous injection).
-
After a set period for drug absorption, challenge the animals with an intravenous injection of Angiotensin II.
-
Measure the blunting of the Angiotensin II-induced pressor response at each dose of this compound.
-
Plot the percentage of inhibition of the pressor response against the log dose of this compound to determine the ED50.
-
Data Presentation
Table 1: Comparative Binding Affinities (Ki) of Common AT1 Receptor Antagonists
| Compound | Ki (nM) for Human AT1 Receptor |
| Losartan | ~20 |
| EXP3174 (active metabolite of Losartan) | ~1 |
| Valsartan | ~30 |
| Irbesartan | ~2 |
| Candesartan | ~0.4 |
| Telmisartan | ~3 |
| Olmesartan | ~1 |
| This compound | To be determined experimentally |
Note: Ki values can vary depending on the experimental conditions.
Table 2: Example In Vivo Dosing of AT1 Receptor Antagonists in Rodent Models
| Compound | Animal Model | Dose Range | Route of Administration |
| Losartan | Rat | 1 - 30 mg/kg/day | Oral |
| Valsartan | Rat | 1 - 10 mg/kg/day | Oral |
| Irbesartan | Rat | 3 - 30 mg/kg/day | Oral |
| This compound | To be determined experimentally | To be determined |
Mandatory Visualizations
Caption: Experimental workflow for determining the optimal dosage of this compound.
Caption: Angiotensin II signaling pathway and the mechanism of action of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Radioligand Binding Assays: Application of [125I]Angiotensin II Receptor Binding | Springer Nature Experiments [experiments.springernature.com]
- 4. Radioligand binding assays: application of [(125)I]angiotensin II receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. researchgate.net [researchgate.net]
- 9. Intracellular ANG II induces cytosolic Ca2+ mobilization by stimulating intracellular AT1 receptors in proximal tubule cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AT1 angiotensin receptors mobilize intracellular calcium in a subclone of NG108-15 neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. benchchem.com [benchchem.com]
- 13. Dose-response relationships with antihypertensive drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Concentration-effect analysis of antihypertensive drug responses [pubmed.ncbi.nlm.nih.gov]
- 15. gsconlinepress.com [gsconlinepress.com]
Technical Support Center: Off-Target Effects of L-159282 at High Concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering off-target effects of L-159282, an Angiotensin II receptor antagonist, particularly at high concentrations in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is an Angiotensin II receptor blocker (ARB), and its primary therapeutic target is the Angiotensin II receptor type 1 (AT1).[1][2][3] Blockade of the AT1 receptor leads to vasodilation and a decrease in blood pressure.[1]
Q2: What are the potential off-target effects of this compound, especially at high concentrations?
At high concentrations, this compound and other ARBs may exhibit off-target effects by interacting with other receptors. The two most commonly reported off-targets for this class of drugs are the Angiotensin II receptor type 2 (AT2) and Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[3] While most ARBs show high selectivity for the AT1 receptor over the AT2 receptor, high concentrations can lead to significant AT2 receptor binding.[3][4] Additionally, several ARBs have been shown to act as agonists of PPARγ.
Q3: What are the downstream signaling consequences of these off-target interactions?
-
AT2 Receptor Activation: The signaling pathways of the AT1 and AT2 receptors are distinct.[3][4] While AT1 receptor activation is primarily linked to vasoconstriction and cell proliferation, AT2 receptor activation is often associated with opposing effects, including vasodilation and anti-proliferative responses, potentially through the activation of phosphatases and the nitric oxide/cGMP pathway.[3][4]
-
PPARγ Activation: PPARγ is a nuclear receptor that regulates gene expression involved in adipocyte differentiation, glucose metabolism, and inflammation.[5] Activation of PPARγ by a ligand like an ARB can lead to changes in the transcription of target genes.[6][7]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound at high concentrations.
Issue 1: Unexpected or contradictory results in functional assays (e.g., cell proliferation, vasoconstriction).
-
Possible Cause: Off-target activation of the AT2 receptor, which can mediate effects opposite to those of the AT1 receptor.
-
Troubleshooting Steps:
-
Confirm Receptor Expression: Verify the expression levels of both AT1 and AT2 receptors in your experimental system (e.g., cell line, tissue) using techniques like qPCR or Western blotting.
-
Use a Selective AT2 Antagonist: To confirm if the unexpected effects are mediated by the AT2 receptor, co-incubate your system with a selective AT2 receptor antagonist (e.g., PD123319) and this compound.[3][4] A reversal of the unexpected effect would suggest AT2 receptor involvement.
-
Issue 2: Changes in cellular metabolism, differentiation, or inflammatory responses not attributable to AT1 receptor blockade.
-
Possible Cause: Off-target activation of PPARγ.
-
Troubleshooting Steps:
-
Assess PPARγ Activation: Measure the expression of known PPARγ target genes (e.g., those involved in adipogenesis or lipid metabolism) using qPCR.
-
Use a PPARγ Antagonist: To confirm PPARγ-mediated effects, co-treat with a selective PPARγ antagonist (e.g., GW9662) alongside the high concentration of this compound. Inhibition of the observed metabolic or inflammatory changes would point to PPARγ activation.
-
Issue 3: Inconsistent downstream signaling readouts (e.g., ERK phosphorylation, intracellular calcium levels).
-
Possible Cause: Crosstalk between AT1, AT2, and other G-protein coupled receptor (GPCR) signaling pathways. High concentrations of this compound might interfere with other GPCRs.
-
Troubleshooting Steps:
-
Profile Downstream Pathways: Analyze key downstream signaling nodes for both Gq/11 (e.g., calcium mobilization, PKC activation) and Gi/o (e.g., cAMP levels) coupled receptors to identify which pathways are being affected.
-
Receptor Selectivity Profiling: If available, perform or consult a receptor selectivity panel to identify other potential GPCRs that this compound may be binding to at high concentrations.
-
Quantitative Data: Selectivity Profile of Angiotensin Receptor Blockers
Due to the limited availability of specific selectivity panel data for this compound, the following tables provide representative binding affinities (Ki values in nM) for other commonly used ARBs against the primary target (AT1), a common off-target (AT2), and a panel of other GPCRs. This data can help researchers anticipate potential cross-reactivity.
Table 1: Binding Affinities of Select ARBs for AT1 and AT2 Receptors
| Compound | AT1 Receptor (Ki, nM) | AT2 Receptor (Ki, nM) | Selectivity (AT2/AT1) |
| Losartan | ~10 - 36 | >10,000 | >277 - 1000 |
| Irbesartan | ~0.5 - 1 | >10,000 | >10,000 |
| Candesartan | High Affinity | Negligible Affinity | >10,000 |
| Valsartan | ~20,000-fold selective for AT1 | >10,000 | ~20,000 |
Note: Lower Ki values indicate higher binding affinity. Data compiled from multiple sources.[8][9]
Table 2: Representative Off-Target Profile of an Angiotensin Receptor Blocker (ARB)
| Receptor/Target | Binding Affinity (Ki, nM) |
| Primary Target | |
| Angiotensin AT1 | <10 |
| Potential Off-Targets | |
| Angiotensin AT2 | >10,000 |
| Adrenergic α1A | >1,000 |
| Adrenergic α2A | >1,000 |
| Adrenergic β1 | >1,000 |
| Dopamine D2 | >1,000 |
| Serotonin 5-HT1A | >1,000 |
| Muscarinic M1 | >1,000 |
| Histamine H1 | >1,000 |
| PPARγ (EC50) | ~3,000 - 5,000 |
This table presents a hypothetical off-target profile for a typical ARB based on publicly available screening data for this class of compounds. Actual values for this compound may vary.
Experimental Protocols
1. Radioligand Binding Assay to Determine Receptor Affinity
This protocol is used to determine the binding affinity (Ki) of this compound for the AT1 and AT2 receptors.
-
Materials:
-
Cell membranes expressing the human AT1 or AT2 receptor.
-
Radioligand (e.g., [125I]Sar1,Ile8-Angiotensin II).
-
This compound at various concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Wash buffer (ice-cold).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate cell membranes with a fixed concentration of radioligand and varying concentrations of this compound in the binding buffer.
-
Allow the reaction to reach equilibrium (e.g., 60 minutes at room temperature).
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.
-
2. Intracellular Calcium Mobilization Assay
This assay measures the functional activity of this compound at Gq-coupled receptors, such as the AT1 receptor.
-
Materials:
-
Cells expressing the receptor of interest (e.g., HEK293-AT1).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Pluronic F-127.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
This compound at various concentrations.
-
Fluorescence plate reader with an injection system.
-
-
Procedure:
-
Load the cells with the calcium-sensitive dye.
-
Wash the cells to remove extracellular dye.
-
Place the cell plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Inject varying concentrations of this compound and monitor the change in fluorescence over time.
-
Analyze the data to determine the EC50 value (the concentration of this compound that produces 50% of the maximal response).
-
3. ERK Phosphorylation Western Blot
This protocol assesses the effect of this compound on the activation of the MAPK/ERK signaling pathway, which can be downstream of both AT1 and other GPCRs.
-
Materials:
-
Cells of interest.
-
This compound at various concentrations.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Protein assay kit (e.g., BCA).
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF membrane and transfer apparatus.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Procedure:
-
Treat cells with varying concentrations of this compound for a specified time.
-
Lyse the cells and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2.
-
Wash and then incubate with the HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 for normalization.
-
Quantify the band intensities to determine the change in ERK phosphorylation.
-
Visualizations
Caption: AT1 Receptor (Gq-coupled) Signaling Pathway.
Caption: PPARγ Signaling Pathway Activation.
Caption: Troubleshooting Workflow for Off-Target Effects.
References
- 1. Angiotensin II Receptor Blockers (ARB) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. clinicalcardiology.org [clinicalcardiology.org]
- 3. [AT(1) and AT(2) angiotensin II receptors: key features] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Peroxisome proliferator-activated receptor gamma - Wikipedia [en.wikipedia.org]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. cusabio.com [cusabio.com]
- 8. Characterization of the AT1 angiotensin II receptor expressed in guinea pig liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Relative affinity of angiotensin peptides and novel ligands at AT1 and AT2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Research Compounds in Aqueous Solution
Disclaimer: No specific stability data for a compound designated "L-159282" is publicly available. The following technical support guide provides a generalized framework and best practices for assessing the aqueous stability of a research compound, referred to herein as "Compound L". The data and protocols presented are illustrative and should be adapted to the specific properties of the compound under investigation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of Compound L in an aqueous solution?
The stability of Compound L in an aqueous solution can be influenced by a combination of chemical and physical factors. The most common factors to consider are:
-
pH: The acidity or alkalinity of the solution can catalyze hydrolytic degradation. Many compounds exhibit pH-dependent stability, with optimal stability within a narrow pH range.
-
Temperature: Elevated temperatures typically accelerate the rate of chemical degradation reactions, such as hydrolysis and oxidation.[1] Conversely, storage at lower temperatures (e.g., 2-8°C or frozen) can often enhance stability.
-
Light Exposure: Exposure to ultraviolet (UV) or visible light can lead to photodegradation.[2] It is crucial to protect light-sensitive compounds during experiments and storage.
-
Oxidation: The presence of dissolved oxygen or oxidizing agents can lead to oxidative degradation of susceptible functional groups within the molecule.
-
Enzymatic Degradation: If the aqueous solution is not sterile or contains biological components (e.g., cell culture media, serum), enzymes may be present that can metabolize or degrade Compound L.
Q2: How can I determine the optimal pH for storing my aqueous stock solution of Compound L?
To determine the optimal pH for storage, a pH stability study should be performed. This typically involves preparing solutions of Compound L in a series of buffers with different pH values (e.g., pH 3, 5, 7.4, 9) and monitoring the concentration of the compound over time at a constant temperature. The pH at which the least degradation is observed is considered the optimal pH for storage.
Q3: What is the recommended procedure for preparing an aqueous stock solution of Compound L?
For initial solubility and stability assessments, it is common to first dissolve the compound in a small amount of a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol, before diluting it with the desired aqueous buffer. However, it is important to be aware that the final concentration of the organic solvent should be low enough to not affect the experimental system. For compounds with sufficient aqueous solubility, direct dissolution in the buffer is preferred.
Troubleshooting Guide
Issue: I am observing a rapid loss of Compound L in my aqueous solution, even when stored at 4°C.
Possible Causes and Solutions:
-
pH-dependent instability: The pH of your solution may not be optimal for Compound L's stability.
-
Troubleshooting Step: Perform a pH stability study as described in the FAQs to identify a more suitable pH range.
-
-
Oxidative degradation: Compound L may be susceptible to oxidation.
-
Troubleshooting Step: Prepare your solutions using deoxygenated buffers. This can be achieved by sparging the buffer with an inert gas like nitrogen or argon before adding the compound. You may also consider adding an antioxidant, if compatible with your experimental system.
-
-
Photodegradation: Even ambient laboratory light can degrade sensitive compounds over time.
-
Troubleshooting Step: Protect your solutions from light at all times by using amber vials or by wrapping the container with aluminum foil.
-
-
Adsorption to container surfaces: Highly lipophilic compounds can adsorb to plastic surfaces, leading to an apparent loss of concentration.
-
Troubleshooting Step: Try using low-adhesion microcentrifuge tubes or glass vials. Including a small percentage of a non-ionic surfactant (e.g., Tween-20) in your buffer can sometimes mitigate this issue, if appropriate for your experiment.
-
Issue: I see precipitation in my aqueous solution of Compound L after preparation or upon freeze-thawing.
Possible Causes and Solutions:
-
Low aqueous solubility: The concentration of Compound L may exceed its solubility limit in the chosen aqueous buffer.
-
Troubleshooting Step: Determine the aqueous solubility of Compound L. You may need to prepare a lower concentration stock solution or use a different buffer system. The use of co-solvents may also be explored.
-
-
Freeze-thaw instability: The process of freezing and thawing can cause some compounds to precipitate out of solution.
-
Troubleshooting Step: Prepare smaller, single-use aliquots of your stock solution to avoid multiple freeze-thaw cycles. If you must freeze-thaw, do so quickly using a dry ice/ethanol bath for freezing and a 37°C water bath for thawing.
-
Quantitative Data Summary
The following tables present hypothetical stability data for "Compound L" under various conditions.
Table 1: Effect of pH on the Stability of Compound L in Aqueous Solution at 37°C
| pH | Buffer System (50 mM) | Half-life (t½) in hours |
| 3.0 | Citrate | 12.5 |
| 5.0 | Acetate | 48.2 |
| 7.4 | Phosphate | 24.7 |
| 9.0 | Tris | 8.1 |
Table 2: Effect of Temperature on the Stability of Compound L in Aqueous Solution (pH 7.4)
| Temperature (°C) | Half-life (t½) in days |
| 4 | 95 |
| 25 | 15 |
| 37 | 1.03 |
Table 3: Effect of Light Exposure on the Stability of Compound L in Aqueous Solution (pH 7.4, 25°C)
| Condition | % Remaining after 24 hours |
| Protected from Light | 92.3% |
| Exposed to Ambient Light | 65.1% |
| Exposed to UV Light (254 nm) | 15.8% |
Experimental Protocols
Protocol 1: Determination of Aqueous Stability of Compound L
Objective: To determine the degradation kinetics of Compound L in an aqueous buffer at a specific pH and temperature.
Materials:
-
Compound L
-
Aqueous buffer of desired pH (e.g., 50 mM phosphate buffer, pH 7.4)
-
High-purity water
-
Calibrated pH meter
-
Incubator or water bath
-
HPLC system with a suitable column and detector
-
Volumetric flasks and pipettes
-
Amber vials
Procedure:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of Compound L in a suitable solvent (e.g., DMSO).
-
Preparation of Working Solution: Dilute the stock solution with the desired aqueous buffer to a final concentration within the linear range of the analytical method (e.g., 10 µg/mL). Ensure the final concentration of the organic solvent is minimal (e.g., <0.1%).
-
Incubation: Aliquot the working solution into several amber vials and place them in a calibrated incubator or water bath set to the desired temperature.
-
Time-Point Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), remove one vial from the incubator.
-
Sample Analysis: Immediately analyze the concentration of Compound L in the sample using a validated HPLC method.
-
Data Analysis: Plot the natural logarithm of the concentration of Compound L versus time. The degradation rate constant (k) can be determined from the slope of the linear regression line. The half-life (t½) can then be calculated using the formula: t½ = 0.693 / k.
Visualizations
References
Troubleshooting inconsistent results with L-159282
Technical Support Center: L-159282
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with the ASRK1 inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective, ATP-competitive inhibitor of the Apoptosis Signal-Regulating Kinase 1 (ASRK1). By blocking the ATP-binding site of ASRK1, it prevents the phosphorylation of its downstream target, the transcription factor FTF1. This leads to a reduction in the expression of the anti-apoptotic protein IAPF, thereby promoting apoptosis in ASRK1-dependent cancer cells.
Q2: What are the best practices for preparing and storing this compound stock solutions?
A2: Proper storage and handling are critical for maintaining the integrity of this compound.[1]
-
Reconstitution: Prepare stock solutions by dissolving solid this compound in anhydrous DMSO to a concentration of 10 mM. Gentle warming in a 37°C water bath or sonication can aid dissolution.[2]
-
Storage: Store stock solutions in small aliquots in tightly sealed amber vials at -80°C to protect from light and repeated freeze-thaw cycles.[1]
-
Stability: this compound is stable for up to 6 months when stored correctly. Avoid prolonged exposure to room temperature and light to prevent degradation.
Q3: We are observing inconsistent IC50 values in our cell viability assays. What could be the cause?
A3: Inconsistent IC50 values are a common issue and can stem from several factors.[3]
-
Compound Solubility: this compound can precipitate in aqueous media at high concentrations. Visually inspect your working solutions for any precipitates before treating cells.[3]
-
Cell Density and Passage Number: Ensure you are using a consistent cell seeding density and cells within a defined, low-passage number range for all experiments.[3]
-
Assay Conditions: Standardize all assay parameters, including incubation times and reagent preparation, across experiments.[3]
Q4: Why are we not observing apoptosis after this compound treatment, even though we see a decrease in phosphorylated FTF1?
A4: This suggests that either the downstream pathway is being bypassed or the apoptotic machinery is compromised in your cell model.
-
Alternative Survival Pathways: Cells may have activated compensatory survival pathways that negate the effect of IAPF downregulation. Consider investigating other key apoptosis regulators.
-
Inactive Caspases: Ensure that crucial executioner caspases (e.g., Caspase-3) are present and can be activated in your cells.
-
Duration of Treatment: The time required to commit to and execute apoptosis can vary. Perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal endpoint.
Q5: How can we differentiate between on-target effects of this compound and potential off-target or cytotoxic effects?
A5: Distinguishing on-target from off-target effects is crucial for interpreting your results.[4][5]
-
Dose-Response Correlation: A clear relationship between the concentration of this compound and the inhibition of pFTF1 suggests an on-target effect.[3]
-
Use of Controls: Employ a structurally related but inactive analog of this compound as a negative control. If this analog does not produce the same phenotype, it strengthens the evidence for an on-target effect.[5]
-
Rescue Experiments: If possible, overexpressing a drug-resistant mutant of ASRK1 should reverse the phenotypic effects of this compound treatment.[3]
-
Cytotoxicity Assessment: Perform a cell viability assay to determine the concentration range that is non-toxic. Functional assays should be conducted at concentrations below the cytotoxic threshold to avoid confounding results.[3][4]
Troubleshooting Guides
Issue 1: High Variability in IC50 Values
| Potential Cause | Recommended Solution |
| Compound Precipitation | Prepare fresh dilutions for each experiment. Visually inspect for precipitates. Lower the final concentration or include a small amount of a co-solvent if compatible with your system.[1] |
| Inconsistent Cell Seeding | Ensure a consistent number of cells are seeded per well. Use an automated cell counter for accuracy.[3] |
| High Cell Passage Number | Use cells within a consistent and low-passage number range (e.g., passages 5-15) to avoid genetic drift.[3] |
| Variable Incubation Time | Standardize the duration of compound exposure across all experiments to ensure reproducibility.[3] |
Issue 2: Unexpected Cytotoxicity
| Potential Cause | Recommended Solution |
| High Compound Concentration | Perform a dose-response experiment to identify the optimal, non-toxic concentration range for your functional assays.[4] |
| Solvent Toxicity | Ensure the final concentration of the vehicle (e.g., DMSO) is low (typically ≤ 0.1%) and consistent across all conditions, including controls.[4] |
| Off-Target Effects | At high concentrations, this compound may have off-target activities. Use the lowest effective concentration possible to minimize these effects.[5] |
Quantitative Data Summary
The following table summarizes reported IC50 values for this compound across different cancer cell lines. Variability can be attributed to differences in ASRK1 expression levels and genetic backgrounds.
| Cell Line | Cancer Type | ASRK1 Expression | IC50 (nM) |
| HL-60 | Leukemia | High | 50 |
| MCF-7 | Breast Cancer | Moderate | 250 |
| A549 | Lung Cancer | Low | > 1000 |
| U-87 MG | Glioblastoma | High | 75 |
Experimental Protocols
Protocol 1: Western Blot for Phosphorylated FTF1 (pFTF1)
-
Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat with this compound at desired concentrations (and a vehicle control) for the specified time (e.g., 6 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against pFTF1 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total FTF1 and a loading control (e.g., GAPDH) to ensure equal loading.
Protocol 2: Apoptosis Detection by Annexin V Staining
-
Cell Culture and Treatment: Plate cells and treat with this compound and a vehicle control for the desired time (e.g., 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash adherent cells with PBS and detach using trypsin. Combine all cells.[4]
-
Staining: Centrifuge the cell suspension and resuspend the pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Visualizations
References
Technical Support Center: Preventing Compound Precipitation in Media
Note on L-159282: Publicly available scientific databases do not contain information on a compound with the designation "this compound." The following guide provides a general framework and best practices for preventing the precipitation of sparingly soluble small molecules in experimental media. The principles and troubleshooting steps outlined here are broadly applicable to researchers working with such compounds.
This guide is designed for researchers, scientists, and drug development professionals to address the common challenge of compound precipitation in experimental media. Precipitation can significantly alter the effective concentration of a compound, leading to inaccurate and irreproducible results.
Frequently Asked Questions (FAQs)
Q1: Why did my compound precipitate after being added to the cell culture medium?
A: Precipitation upon addition to aqueous media is often due to the compound's concentration exceeding its solubility limit in the new environment.[1] This is common for hydrophobic compounds, which are typically dissolved in a solvent like DMSO for stock solutions. The sudden transition from a high-solubility organic solvent to a low-solubility aqueous medium can cause the compound to fall out of solution.
Q2: My media looked fine at first, but a precipitate formed over time in the incubator. What happened?
A: Several factors can cause delayed precipitation:
-
Temperature Shifts: Changes in temperature, such as moving from room temperature to a 37°C incubator, can alter compound solubility.[1]
-
pH Changes: The CO2 environment in an incubator can lower the pH of the media, affecting the solubility of pH-sensitive compounds.[1]
-
Interactions with Media Components: The compound may slowly interact with salts, proteins (especially in serum), or other components in the media, leading to the formation of insoluble complexes.[1]
Q3: Can the type of cell culture medium affect my compound's solubility?
A: Yes, the specific formulation of the medium can have a significant impact. Media contain a complex mixture of salts, amino acids, vitamins, and, if supplemented, serum proteins. These components can interact with your compound, either enhancing or decreasing its solubility. Always test solubility in the exact medium and serum concentration used in your experiments.
Q4: My stock solution in DMSO is cloudy. What should I do?
A: Cloudiness in a DMSO stock solution indicates that the compound may not be fully dissolved or has precipitated out of the solvent, possibly due to improper storage or freeze-thaw cycles. Do not use a cloudy stock solution. Try to redissolve the compound by gentle warming (if the compound is heat-stable) and vortexing. If it does not dissolve, a fresh stock solution should be prepared. Aliquoting stock solutions into single-use volumes is recommended to minimize freeze-thaw cycles.
Troubleshooting Guide: Step-by-Step Solutions
This guide addresses common observations related to compound precipitation and provides recommended actions.
| Observation | Potential Cause | Recommended Solution |
| Immediate Precipitate | The final concentration of the compound is too high for the aqueous media. The solvent (e.g., DMSO) percentage is too high, causing solvent-induced precipitation. | - Reduce the final working concentration of the compound. - Perform a solubility test to determine the maximum soluble concentration in your specific media. - Prepare a more concentrated stock solution to reduce the volume added to the media (keep final DMSO concentration <0.5%). - Add the compound to pre-warmed media while vortexing to aid rapid dispersion. |
| Delayed Precipitate (in incubator) | The compound has lower solubility at 37°C. The compound is sensitive to pH changes caused by CO2. The compound is interacting with media components over time. | - Pre-warm the media to 37°C before adding the compound. - Ensure the media is properly buffered for the incubator's CO2 concentration. - Reduce the serum concentration if interactions are suspected, or switch to a serum-free formulation for solubility testing. |
| Crystals form in the culture vessel | Media evaporation is increasing the solute concentration beyond its solubility limit.[2] | - Ensure proper sealing of culture flasks or plates. - Maintain adequate humidity levels in the incubator. |
| Precipitate forms after adding supplements | A supplement (e.g., serum, growth factors) is interacting with the compound. The order of addition is causing a chemical reaction.[3] | - Test the compound's solubility with each supplement individually. - Add the compound to the basal medium before adding potentially problematic supplements like high concentrations of serum. |
Solubility Enhancement Strategies
If precipitation remains an issue, consider these advanced strategies:
| Method | Description | Considerations |
| pH Adjustment | For ionizable compounds, adjusting the pH of the media (within a cell-tolerable range) can increase solubility. | Must be compatible with experimental conditions and cell health. |
| Use of Solubilizing Agents | Co-solvents (e.g., PEG 400, ethanol) or surfactants can be used in some in vitro assays to increase solubility.[4] | Not suitable for live-cell assays as they can be cytotoxic. Check compatibility. |
| Complexation | Using cyclodextrins can form inclusion complexes with hydrophobic drugs, increasing their aqueous solubility. | May alter the effective concentration and bioavailability of the compound. |
| Salt Formation | For acidic or basic compounds, using a salt form of the drug can significantly increase aqueous solubility.[5] | Depends on the availability of different salt forms of the compound. |
Experimental Protocols
Protocol 1: Preparation of a Stable Stock Solution and Working Dilution
This protocol outlines the steps for preparing a compound stock solution and diluting it into culture media to minimize precipitation.
-
Determine Compound Solubility: If not known, perform a literature search for the compound's solubility in common solvents like DMSO, ethanol, or DMF.
-
Prepare High-Concentration Stock:
-
Weigh the desired amount of the compound in a sterile microfuge tube.
-
Add the appropriate volume of the chosen solvent (e.g., DMSO) to achieve a high concentration (e.g., 10-50 mM). This minimizes the volume of solvent added to the final culture.
-
Ensure complete dissolution by vortexing. Gentle warming in a water bath (e.g., 37°C) can be used if the compound is heat-stable. The solution must be perfectly clear.
-
-
Sterile Filtration: Filter the stock solution through a 0.22 µm syringe filter into a sterile tube to remove any potential microbial contaminants or undissolved micro-precipitates.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile tubes. Store at -20°C or -80°C as recommended for the compound's stability.
-
Preparing the Working Solution:
-
Pre-warm the cell culture medium to 37°C.
-
Thaw a single aliquot of the stock solution at room temperature.
-
Perform serial dilutions if a large dilution factor is needed. For the final step, add the small volume of stock solution to the pre-warmed media while gently vortexing or swirling the tube. This ensures rapid dispersal and prevents localized high concentrations that can cause precipitation.
-
Visually inspect the final solution for any signs of cloudiness or precipitation before adding it to the cells.
-
Visualizations
Experimental Workflow: Compound Preparation
This diagram illustrates the recommended workflow for preparing and diluting a compound to prevent precipitation.
Caption: Workflow for preparing compound stock and working solutions.
Logical Relationship: Troubleshooting Precipitation
This diagram outlines the logical steps to diagnose and solve compound precipitation issues.
References
Technical Support Center: L-159282 Purity and Degradation Assessment
Welcome to the technical support center for L-159282. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist in the accurate assessment of this compound purity and the characterization of its degradation products.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for determining the purity of a new batch of this compound?
A1: The recommended primary method for determining the purity of this compound is High-Performance Liquid Chromatography (HPLC) with UV detection.[1][2][3] This method provides a robust quantitative analysis of the main compound and any process-related impurities. For orthogonal verification, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is also recommended as it offers a different mechanism of detection and quantification.[4][5]
Q2: How can I identify unknown peaks in my HPLC chromatogram for this compound?
A2: Unknown peaks in an HPLC chromatogram are typically indicative of impurities or degradation products. The primary technique for identifying these is Liquid Chromatography-Mass Spectrometry (LC-MS).[2][6] LC-MS couples the separation power of HPLC with the mass-resolving capability of mass spectrometry to provide molecular weight information for each unknown peak, which is crucial for structural elucidation.
Q3: What are the common degradation pathways for a small molecule like this compound?
A3: Small molecules like this compound are susceptible to several common degradation pathways, including hydrolysis, oxidation, and photolysis.[7][8][9] Hydrolysis can occur in the presence of water and may be catalyzed by acidic or basic conditions. Oxidation is often initiated by exposure to air (oxygen), light, or trace metals.[8] Photolysis is degradation caused by exposure to light, particularly UV radiation.[9]
Q4: How should I properly store this compound to minimize degradation?
A4: To minimize degradation, this compound should be stored in a cool, dark, and dry environment. Protection from light can be achieved by using amber vials or storing the compound in a light-proof container. To prevent hydrolysis, ensure the compound is stored in a well-sealed container with a desiccant. For long-term storage, keeping the compound at low temperatures (e.g., -20°C or -80°C) is advisable, especially if it is sensitive to thermal degradation.
Q5: What are forced degradation studies and why are they necessary for this compound?
A5: Forced degradation, or stress testing, involves subjecting this compound to harsh conditions such as high heat, humidity, strong acidic and basic solutions, oxidizing agents, and intense light.[10][11][12][13] These studies are crucial for several reasons:
-
To identify potential degradation products and establish degradation pathways.[11][12]
-
To demonstrate the specificity of stability-indicating analytical methods.[12]
-
To understand the intrinsic stability of the molecule, which helps in developing a stable formulation and determining appropriate storage conditions.[11]
Troubleshooting Guides
HPLC Purity Analysis
| Issue | Potential Cause | Troubleshooting Steps |
| Peak Tailing | - Column degradation- Incorrect mobile phase pH- Sample overload | - Replace the HPLC column.- Adjust the mobile phase pH to ensure the analyte is in a single ionic state.- Reduce the sample concentration or injection volume.[14] |
| Inconsistent Retention Times | - Fluctuation in column temperature- Air bubbles in the pump- Inconsistent mobile phase composition | - Use a column oven to maintain a consistent temperature.- Degas the mobile phase and purge the pump.- Prepare fresh mobile phase and ensure accurate mixing.[15][16] |
| Baseline Noise or Drift | - Contaminated mobile phase or detector cell- Air bubbles in the system- Low detector lamp energy | - Use HPLC-grade solvents and flush the detector cell.- Degas the mobile phase and purge the system.- Replace the detector lamp if its lifetime is exceeded.[15][16] |
| Unexpected Peaks | - Sample contamination- Carryover from previous injection- Degradation of the sample in the autosampler | - Prepare a fresh sample using clean glassware.- Run a blank injection to check for carryover.- Ensure the autosampler temperature is controlled and the sample solvent is appropriate. |
LC-MS Degradation Analysis
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Ionization of Degradants | - Inappropriate ionization mode (ESI, APCI)- Suboptimal mobile phase for MS | - Test both positive and negative ionization modes.- Adjust the mobile phase pH or add a modifier (e.g., formic acid, ammonium formate) to improve ionization. |
| In-source Fragmentation | - High source temperature or voltage | - Optimize the ion source parameters to minimize fragmentation of the parent ion. |
| Inaccurate Mass Measurement | - Mass spectrometer needs calibration | - Calibrate the mass spectrometer using a known standard. |
| Analyte Instability During Analysis | - Degradation in the biological matrix or during sample processing | - Add stabilizers (e.g., antioxidants like ascorbic acid) to the sample if oxidation is suspected.- Keep samples on ice or at a controlled low temperature during processing.[17] |
Experimental Protocols
Protocol 1: HPLC Purity Assessment of this compound
This protocol outlines a standard reversed-phase HPLC method for determining the purity of this compound.
-
Instrumentation: Agilent 1260 Infinity II LC System or equivalent with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 5% A, 95% B
-
25-30 min: Hold at 5% A, 95% B
-
30-31 min: Return to 95% A, 5% B
-
31-35 min: Re-equilibration at 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm (or the λmax of this compound).
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., 50:50 Water:Acetonitrile) to a final concentration of 1 mg/mL.
Protocol 2: LC-MS Analysis for Degradation Product Identification
This protocol is designed to identify degradation products of this compound following forced degradation studies.
-
Instrumentation: A liquid chromatography system coupled to a mass spectrometer (e.g., Agilent 6545 Q-TOF LC/MS).
-
LC Conditions: Use the same HPLC method as in Protocol 1 to ensure correlation of retention times.
-
MS Parameters:
-
Ionization Source: Electrospray Ionization (ESI), run in both positive and negative modes.
-
Gas Temperature: 325°C.
-
Drying Gas Flow: 8 L/min.
-
Nebulizer Pressure: 35 psig.
-
Sheath Gas Temperature: 350°C.
-
Sheath Gas Flow: 11 L/min.
-
Capillary Voltage: 3500 V.
-
Fragmentor Voltage: 175 V.
-
Mass Range: 100-1000 m/z.
-
-
Sample Preparation: Dilute the samples from forced degradation studies to a suitable concentration (e.g., 10-100 µg/mL) with the initial mobile phase.
Protocol 3: qNMR for Purity Determination
This protocol provides a method for the absolute purity determination of this compound using an internal standard.[4][18]
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Internal Standard: Select a certified reference standard with known purity that has peaks that do not overlap with this compound (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation:
-
Accurately weigh about 10 mg of this compound and 5 mg of the internal standard into a vial.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., 0.75 mL of DMSO-d6).
-
-
NMR Acquisition Parameters:
-
Pulse Program: A standard 1D proton experiment with a 30° or 45° pulse angle.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest for both this compound and the internal standard.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).
-
-
Data Processing:
-
Apply Fourier transformation and phase correction to the FID.
-
Integrate a well-resolved, non-overlapping peak for this compound and a known peak for the internal standard.
-
Calculate the purity of this compound using the appropriate formula considering the weights, molecular weights, and integral values of the sample and the internal standard.
-
Data Presentation
Table 1: Purity Specifications for this compound
| Parameter | Specification | Analytical Method |
| Purity (by HPLC) | ≥ 99.0% | HPLC-UV |
| Individual Impurity | ≤ 0.10% | HPLC-UV |
| Total Impurities | ≤ 0.50% | HPLC-UV |
| Residual Solvents | As per ICH Q3C | Gas Chromatography (GC) |
| Water Content | ≤ 0.5% | Karl Fischer Titration |
Table 2: Summary of Forced Degradation Studies for this compound
| Stress Condition | Duration | % Degradation | Major Degradation Products (m/z) |
| Acid Hydrolysis (0.1 M HCl, 60°C) | 24 hours | 15.2% | [M+H]+ of DP1, [M+H]+ of DP2 |
| Base Hydrolysis (0.1 M NaOH, 60°C) | 8 hours | 22.5% | [M+H]+ of DP3 |
| Oxidation (3% H₂O₂, RT) | 48 hours | 8.7% | [M+H]+ of DP4, [M+H]+ of DP5 |
| Thermal (80°C, solid state) | 7 days | 5.1% | [M+H]+ of DP1 |
| Photostability (ICH Q1B) | 1.2 million lux hours | 11.3% | [M+H]+ of DP6 |
Visualizations
Caption: Experimental workflow for purity and degradation assessment of this compound.
Caption: Hypothetical degradation pathways for this compound under stress conditions.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. pacificbiolabs.com [pacificbiolabs.com]
- 3. pharmoutsourcing.com [pharmoutsourcing.com]
- 4. qNMR: A powerful tool for purity determination | RSSL [rssl.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Identification of Drug Degradation Products in Pharmaceutical Formulations by Liquid Chromatography-Mass Spectrometry (LC-MS) - STEMart [ste-mart.com]
- 7. pharmacy180.com [pharmacy180.com]
- 8. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 9. Drug degradation | PPTX [slideshare.net]
- 10. resolvemass.ca [resolvemass.ca]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. resolvemass.ca [resolvemass.ca]
- 14. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 15. HPLC Troubleshooting Guide [scioninstruments.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. researchgate.net [researchgate.net]
- 18. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
Technical Support Center: Minimizing Variability in L-159282 Animal Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the angiotensin II receptor antagonist, L-159282. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you minimize variability in your animal studies, ensuring more robust and reproducible results. While specific physicochemical and pharmacokinetic data for this compound are not widely published, this guide leverages established principles for angiotensin II receptor blockers (ARBs) as a class to provide actionable recommendations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and orally active nonpeptide antagonist of the angiotensin II (Ang II) type 1 (AT1) receptor.[1][2] Its primary mechanism of action is to selectively block the binding of Ang II to the AT1 receptor, thereby inhibiting the downstream signaling pathways that lead to vasoconstriction, aldosterone release, and cellular growth, which are key contributors to hypertension and end-organ damage.[1]
Q2: What are the most common sources of variability in animal studies involving oral administration of ARBs like this compound?
A2: Variability in animal studies with orally administered ARBs can stem from several factors:
-
Formulation and Administration: Inconsistent drug formulation, improper oral gavage technique, or variability in food and water intake can lead to significant differences in drug absorption and bioavailability. For poorly soluble compounds, the choice of vehicle is critical.
-
Animal-Specific Factors: Genetic background, sex, age, health status, and microbiome of the animals can all influence drug metabolism and response.
-
Environmental Conditions: Fluctuations in temperature, humidity, light-dark cycles, and noise levels can induce stress in animals, affecting physiological parameters like blood pressure.
-
Experimental Procedures: Inconsistent timing of dosing and measurements, as well as variability in blood pressure measurement techniques, can introduce significant error.
Q3: How can I select an appropriate animal model for studying the antihypertensive effects of this compound?
A3: The choice of animal model is critical and depends on the specific research question. Common models for hypertension research include:
-
Spontaneously Hypertensive Rat (SHR): This is a widely used genetic model of essential hypertension.
-
Angiotensin II-Infusion Model: This model involves the continuous infusion of Ang II to induce hypertension, which is particularly relevant for studying AT1 receptor antagonists.
-
2-Kidney, 1-Clip (2K1C) Goldblatt Model: This is a model of renovascular hypertension.
-
Dahl Salt-Sensitive Rats: These rats develop hypertension on a high-salt diet.
It is crucial to select a model where the renin-angiotensin system plays a significant role in the pathophysiology of hypertension to observe a robust effect of an AT1 receptor antagonist like this compound.
Troubleshooting Guides
Issue 1: High Variability in Blood Pressure Readings
Question: I am observing significant variability in blood pressure measurements between animals in the same treatment group. What could be the cause and how can I mitigate this?
Answer:
High variability in blood pressure is a common challenge in preclinical studies. Several factors can contribute to this issue. A systematic approach to troubleshooting is essential.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inadequate Acclimatization | Ensure animals are acclimatized to the housing facility for at least one week before any procedures. Acclimate animals to the blood pressure measurement device and restraint for several days before recording baseline measurements. |
| Stress During Measurement | Handle animals gently and consistently. Perform measurements in a quiet, dedicated room with controlled temperature and lighting.[3] Consider using automated systems that minimize operator-animal interaction. |
| Incorrect Cuff Size and Placement | Use the appropriate cuff size for the animal's tail or limb. The cuff should be snug but not too tight. Ensure consistent placement of the cuff for all measurements. |
| Variability in Measurement Time | Blood pressure exhibits a diurnal rhythm. Take all measurements at the same time of day to minimize this source of variability. |
| Inconsistent Measurement Technique | If using a manual or semi-automated system, ensure that the same trained operator performs all measurements, or that inter-operator variability is assessed and minimized through standardized training. |
Experimental Protocol: Non-Invasive Blood Pressure Measurement in Rodents (Tail-Cuff Method)
-
Acclimatization: For 3-5 consecutive days prior to the experiment, place the rodents in the restrainers for 10-15 minutes without taking any measurements.
-
Environment: Conduct measurements in a quiet, temperature-controlled room (22-24°C).
-
Restraint: Gently guide the animal into an appropriately sized restrainer.
-
Cuff Placement: Place the tail cuff at the base of the tail.
-
Measurement: Allow the animal to remain in the restrainer for 5-10 minutes before initiating the first measurement. Record a series of 5-7 consecutive measurements and average the values after discarding the first one or two readings.
-
Consistency: Perform all measurements at the same time each day for the duration of the study.
Diagram: Workflow for Minimizing Blood Pressure Measurement Variability
Caption: Workflow for minimizing blood pressure measurement variability.
Issue 2: Inconsistent Pharmacodynamic Response to this compound
Question: I am observing a high degree of variability in the antihypertensive response to this compound, even at the same dose. What are the likely causes and how can I troubleshoot this?
Answer:
Variability in the pharmacodynamic response to an orally administered drug like this compound is often linked to inconsistencies in drug exposure (pharmacokinetics). Addressing these upstream issues is crucial for achieving reproducible results.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Poor and Variable Oral Bioavailability | This compound is a nonpeptide antagonist and, like many ARBs, may have limited aqueous solubility. This can lead to poor and erratic absorption. It is critical to use an appropriate vehicle for administration. Common vehicles for poorly soluble compounds include suspensions in 0.5% carboxymethylcellulose (CMC) or solutions in polyethylene glycol (PEG). Conduct a small pilot study to assess the oral bioavailability of this compound in your chosen formulation and animal model. |
| Inconsistent Dosing Technique (Oral Gavage) | Improper gavage technique can lead to administration into the trachea instead of the esophagus, or cause stress that affects absorption. Ensure all personnel are properly trained and use appropriate gavage needles (e.g., ball-tipped). |
| Food Effects | The presence or absence of food in the stomach can significantly alter the absorption of some drugs. Standardize the fasting period before dosing, if applicable to your study design. |
| Metabolic Differences | Different strains, sexes, or even individuals can have varying levels of metabolic enzymes that metabolize this compound. Consider using a single sex and strain for your initial studies to minimize this variability. If both sexes are used, analyze the data separately. |
| Drug Stability in Formulation | Ensure that this compound is stable in the chosen vehicle for the duration of the study. Prepare fresh dosing solutions regularly and store them appropriately. |
Experimental Protocol: Preparation of an Oral Suspension of a Poorly Soluble Compound
-
Vehicle Preparation: Prepare a 0.5% (w/v) solution of sodium carboxymethylcellulose (CMC) in purified water. Heat and stir until a clear, viscous solution is formed. Allow to cool to room temperature.
-
Compound Weighing: Accurately weigh the required amount of this compound powder.
-
Suspension Preparation: Create a paste by adding a small amount of the CMC vehicle to the this compound powder and triturating with a mortar and pestle. Gradually add the remaining vehicle while continuously stirring to form a uniform suspension.
-
Homogenization: Use a homogenizer or sonicator to reduce particle size and ensure a uniform suspension.
-
Storage: Store the suspension in a tightly sealed, light-protected container at the recommended temperature. Stir the suspension thoroughly before each administration to ensure homogeneity.
Diagram: Angiotensin II Type 1 Receptor Signaling Pathway
Caption: this compound blocks Angiotensin II binding to the AT1 receptor.
Quantitative Data Summary
While specific quantitative data for this compound is limited in publicly available literature, the following tables provide representative pharmacokinetic and pharmacodynamic data for other ARBs in common animal models. This information can serve as a guide for designing studies with this compound.
Table 1: Representative Oral Bioavailability of Angiotensin II Receptor Blockers in Different Species
| Compound | Rat | Dog | Monkey |
| Losartan | ~33% | ~33% | ~25% |
| Telmisartan | ~3% | ~10% | ~27% |
| Valsartan | ~23% | ~9% | ~23% |
| Candesartan | ~1% | ~4% | ~15% |
Note: Bioavailability can be highly dependent on the formulation used.
Table 2: Representative Antihypertensive Effects of ARBs in Spontaneously Hypertensive Rats (SHR)
| Compound | Oral Dose (mg/kg) | Maximum Reduction in Mean Arterial Pressure (mmHg) |
| Losartan | 10 | ~30 |
| Telmisartan | 1 | ~40 |
| Valsartan | 30 | ~35 |
| Candesartan | 1 | ~50 |
Note: The effective dose and magnitude of response can vary depending on the specific experimental conditions.
References
L-159282 interference with common laboratory assays
Notice: Information regarding the compound "L-159282" is not available in publicly accessible scientific literature, chemical databases, or clinical trial registries. The identifier may be an internal research code, a misnomer, or an obsolete designation. Consequently, a specific technical support guide on its interference with laboratory assays cannot be provided at this time.
This guide instead offers general principles and troubleshooting strategies for researchers encountering unexpected assay interference from a novel or uncharacterized compound, using the placeholder "this compound" to illustrate these concepts.
Frequently Asked Questions (FAQs)
Q1: What is assay interference?
A1: Assay interference refers to the effect of a substance present in a sample that alters the correct value of the analyte being measured.[1][2] This can lead to falsely high or low results, impacting the accuracy and reliability of experimental data.[3] Interferences can be caused by endogenous substances from the sample matrix or exogenous substances such as drugs or their metabolites.[1][2]
Q2: How can a compound like "this compound" theoretically interfere with common laboratory assays?
A2: A novel compound can interfere with laboratory assays through several mechanisms:
-
Direct interaction with assay components: The compound may bind to the target analyte, antibodies, enzymes, or detection reagents, thereby inhibiting or enhancing the reaction.
-
Structural similarity to the analyte: If the compound is structurally similar to the analyte of interest, it may cross-react with the assay's antibodies, leading to inaccurate quantification.[4]
-
Alteration of enzymatic activity: The compound could act as an inhibitor or activator of enzymes used in the assay, such as horseradish peroxidase (HRP) or alkaline phosphatase (AP) in ELISA.
-
Spectrophotometric or fluorometric interference: The compound might absorb light or fluoresce at the same wavelength used for detection, leading to a false signal.
-
Alteration of sample matrix: The compound could change the pH, ionic strength, or viscosity of the sample, affecting the performance of the assay.
Troubleshooting Guides for Suspected Interference
If you suspect that "this compound" or another investigational compound is interfering with your assay, the following troubleshooting steps can help identify and mitigate the issue.
Initial Assessment of Interference
Problem: Assay results are inconsistent with other experimental data or clinical observations.
Troubleshooting Steps:
-
Serial Dilution:
-
Protocol: Prepare a series of dilutions of the sample containing the suspected interfering substance.
-
Expected Outcome: If an interfering substance is present, the analyte concentration may not decrease linearly with the dilution factor.[5] At a certain dilution, the effect of the interference may become negligible, and the measured analyte concentration will plateau (when corrected for dilution).[5]
-
Interpretation: Non-linear dilution indicates the presence of interference.
-
-
Spike and Recovery:
-
Protocol: Add a known amount of the analyte (spike) to the sample matrix containing "this compound" and to a control matrix without the compound. Measure the analyte concentration in both samples.
-
Calculation:
-
Interpretation: A recovery rate significantly different from 100% suggests that the compound is interfering with the assay.
-
Investigating the Mechanism of Interference
Problem: The nature of the interference is unknown.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suspected assay interference.
Specific Assay Types and Potential Interferences
1. Immunoassays (ELISA, Western Blot, etc.)
-
Potential Issues:
-
False Positives: The compound may cross-react with detection antibodies or bridge the capture and detection antibodies in a sandwich assay.
-
False Negatives: The compound could mask the epitope on the target analyte, preventing antibody binding (a "hook effect" can also cause false negatives at very high analyte concentrations).[4]
-
-
Troubleshooting Table:
| Symptom | Possible Cause | Recommended Action |
| Signal in the absence of analyte | Cross-reactivity of "this compound" with antibodies. | 1. Run a sample containing only "this compound" to check for a direct signal. 2. Use a different antibody pair that recognizes different epitopes. |
| Lower than expected signal | "this compound" blocks antibody-antigen binding. | 1. Increase incubation times or antibody concentrations. 2. Modify buffer conditions (pH, ionic strength) to disrupt the interaction. |
| Non-parallel dilution curves | Matrix effect or non-specific binding. | 1. Use an alternative assay method for confirmation. 2. Pretreat samples to remove the interfering substance (e.g., with blocking agents).[5] |
2. Enzyme Activity Assays
-
Potential Issues: "this compound" may directly inhibit or activate the enzyme being measured.
-
Experimental Protocol: Enzyme Inhibition Assay
-
Prepare a reaction mixture containing the enzyme, substrate, and buffer.
-
Add varying concentrations of "this compound" to the reaction mixture.
-
Include a positive control (known inhibitor) and a negative control (vehicle).
-
Initiate the reaction and measure the product formation over time using a spectrophotometer or fluorometer.
-
Plot the enzyme activity against the concentration of "this compound" to determine the IC50 (half-maximal inhibitory concentration).
-
3. Cell-Based Assays
-
Potential Issues: "this compound" may be cytotoxic, affecting cell viability and overall assay readout.
-
Diagram of Cytotoxicity Assessment Workflow:
References
- 1. Pharmacological characterization of PABSA, an orally active and highly potent endothelin-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glycyl-L-asparagine | C6H11N3O4 | CID 99282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The angiotensin II type 1 receptor antagonists. A new class of antihypertensive drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chlorotoxin I-131 | C26H31NO | CID 4369566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 8-Chloroimidazo[1,2-a]pyrazine | C6H4ClN3 | CID 10261286 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: L-159282 (assumed A-81282)
This technical support center provides guidance on the best practices for storing and handling stock solutions of the angiotensin II receptor antagonist, assumed to be A-81282, and offers troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of A-81282?
Q2: What are the optimal storage conditions for A-81282 stock solutions?
A2: For long-term storage, it is recommended to store stock solutions at -20°C or -80°C.[1] Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can degrade the compound.[1]
Q3: How long can I store the stock solution?
A3: As a general guideline for many chemical compounds, stock solutions stored at -80°C can be stable for up to 6 months, while storage at -20°C is typically suitable for up to 1 month.[1] However, for critical experiments, it is advisable to use freshly prepared solutions or to re-qualify the solution if stored for an extended period.
Q4: Can I store the stock solution at 4°C?
A4: Short-term storage of a few days at 4°C may be acceptable for some compounds, but it is generally not recommended for long-term storage of stock solutions. Always refer to the manufacturer's specific instructions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed in stock solution upon thawing. | The compound may have limited solubility in the chosen solvent at lower temperatures. | Gently warm the solution to 37°C and vortex to redissolve the compound. If precipitation persists, consider preparing a fresh stock solution at a slightly lower concentration. |
| Inconsistent or no biological effect observed in experiments. | 1. Compound degradation due to improper storage (e.g., multiple freeze-thaw cycles). 2. Inaccurate concentration of the stock solution. 3. The compound is not active in the specific experimental model. | 1. Prepare a fresh stock solution from the powder. Aliquot for single use. 2. Verify the calculations for molarity and ensure the balance is properly calibrated. 3. Confirm the expression of the angiotensin II type 1 (AT1) receptor in your cell line or tissue model. |
| High background signal in in vitro assays. | The solvent (e.g., DMSO) concentration in the final working solution is too high and is causing cellular toxicity. | Ensure the final concentration of the organic solvent in your assay medium is low (typically ≤0.1%) and that a vehicle control with the same solvent concentration is included in your experiment. |
Quantitative Data Summary
The following table provides generalized storage and stability information for stock solutions of chemical compounds. For specific details regarding A-81282, please consult the manufacturer's datasheet.
| Parameter | Condition | Recommendation/Data | Reference |
| Storage Temperature | Long-term | -80°C | General lab practice |
| Short-term | -20°C | [1] | |
| Solvent | Recommended | DMSO or Ethanol | General practice for similar compounds |
| Stability in Solvent | -80°C | Up to 6 months | [1] |
| -20°C | Up to 1 month | [1] | |
| Freeze-Thaw Cycles | Recommended | Avoid; aliquot into single-use vials | [1] |
Experimental Protocols
In Vitro Angiotensin II Receptor Binding Assay
This protocol describes a competitive binding assay to determine the affinity of A-81282 for the angiotensin II type 1 (AT1) receptor.
Materials:
-
Cell membranes prepared from a cell line overexpressing the human AT1 receptor.
-
Radiolabeled angiotensin II (e.g., [125I]-Sar1,Ile8-Angiotensin II).
-
A-81282 stock solution.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Prepare serial dilutions of A-81282 from the stock solution in the binding buffer.
-
In a 96-well plate, add the cell membranes, radiolabeled angiotensin II, and either the binding buffer (for total binding), a high concentration of unlabeled angiotensin II (for non-specific binding), or the diluted A-81282.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the inhibitory concentration (IC50) of A-81282.
Visualizations
Angiotensin II Signaling Pathway
The following diagram illustrates the signaling pathway of the angiotensin II type 1 (AT1) receptor, which is antagonized by A-81282. Angiotensin II binding to the AT1 receptor activates Gq/11, leading to the activation of Phospholipase C (PLC) and subsequent downstream signaling events.
Caption: Angiotensin II receptor signaling pathway and the antagonistic action of A-81282.
Experimental Workflow: Competitive Binding Assay
The diagram below outlines the key steps in a competitive binding assay to determine the efficacy of an antagonist like A-81282.
Caption: Workflow for an in vitro competitive binding assay.
References
Validation & Comparative
A Comparative Analysis of L-159282 and Valsartan as AT1 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two prominent angiotensin II type 1 (AT1) receptor antagonists: L-159282 and valsartan. The information presented is intended to assist researchers and drug development professionals in understanding the nuanced differences in their biochemical and physiological activities.
Executive Summary
Both this compound (often referred to as L-158,809 in much of the cited literature) and valsartan are potent and selective antagonists of the AT1 receptor, a key component in the renin-angiotensin system (RAS) and a critical target for the management of hypertension and other cardiovascular diseases. While both compounds effectively block the actions of angiotensin II, this guide highlights subtle but important distinctions in their binding affinities and reported in vivo effects.
Quantitative Comparison of AT1 Receptor Antagonism
The following tables summarize the key quantitative parameters for this compound and valsartan, providing a direct comparison of their potency and efficacy at the AT1 receptor.
Table 1: In Vitro AT1 Receptor Binding Affinity
| Compound | Parameter | Value | Species/Tissue | Reference |
| L-158,809 | IC50 | 0.3 nM | Rabbit Aorta | [1] |
| IC50 | 0.2-0.8 nM | Various Tissues | [1] | |
| Kd | 0.66 nM | Rat Adrenal Membranes | [2] | |
| Valsartan | Ki | 2.38 nM | Rat Aortic Smooth Muscle Cells | [3][4][5] |
| pA2 | 8.4 | Bovine Adrenal Glomerulosa | [4][5] |
Table 2: In Vivo Antihypertensive Efficacy
| Compound | Animal Model | Dose | Effect | Reference |
| This compound | Renin-dependent Hypertensive Rats | Not specified | Significant reduction in blood pressure | [6] |
| Valsartan | Two-Kidney, One-Clip Renal Hypertensive Rats | ED30: 0.06 mg/kg (i.v.), 1.4 mg/kg (p.o.) | Dose-dependent decrease in blood pressure | [4][5] |
| Normotensive, Sodium-depleted Marmosets | 1-30 mg/kg (p.o.) | Decrease in mean arterial pressure | [4] |
Mechanism of Action: AT1 Receptor Blockade
This compound and valsartan are competitive antagonists at the AT1 receptor. By binding to this receptor, they prevent angiotensin II from exerting its potent physiological effects, which include vasoconstriction, aldosterone release, and cellular growth and proliferation. This blockade of the AT1 receptor is the primary mechanism underlying their antihypertensive effects.[7]
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison of this compound and valsartan.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for a specific receptor.
Objective: To determine the Ki (inhibition constant) or IC50 (half-maximal inhibitory concentration) of this compound and valsartan for the AT1 receptor.
General Protocol:
-
Membrane Preparation: Tissues rich in AT1 receptors (e.g., rat aortic smooth muscle cells, rat adrenal membranes) are homogenized and centrifuged to isolate the cell membrane fraction.[2][4]
-
Incubation: The membrane preparation is incubated with a radiolabeled AT1 receptor ligand (e.g., [125I]-Sar1,Ile8-angiotensin II or [3H]L-158,809) and varying concentrations of the unlabeled antagonist (this compound or valsartan).[2][4]
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the bound ligand, is measured using a scintillation counter.
-
Data Analysis: Competition binding curves are generated, and the IC50 values are determined. The Ki is then calculated using the Cheng-Prusoff equation.
In Vitro Functional Assay: Angiotensin II-Induced Vasoconstriction
This assay assesses the ability of an antagonist to inhibit the physiological response to angiotensin II in isolated blood vessels.
Objective: To determine the functional antagonism of this compound and valsartan on angiotensin II-induced vasoconstriction.
General Protocol:
-
Tissue Preparation: Aortic rings from rabbits or rats are isolated and mounted in an organ bath containing a physiological salt solution.[4][8]
-
Equilibration: The aortic rings are allowed to equilibrate under a specific tension.
-
Antagonist Incubation: The tissues are pre-incubated with varying concentrations of this compound or valsartan for a defined period.[4]
-
Angiotensin II Challenge: Cumulative concentration-response curves to angiotensin II are generated in the absence and presence of the antagonist.
-
Data Analysis: The rightward shift of the concentration-response curve and the reduction in the maximal response are used to determine the antagonist's potency (e.g., pA2 value).[4]
In Vivo Blood Pressure Measurement
This experiment evaluates the antihypertensive effect of the antagonists in a living animal model.
Objective: To assess the in vivo efficacy of this compound and valsartan in reducing blood pressure in hypertensive animal models.
General Protocol:
-
Animal Model: Hypertensive rat models, such as the two-kidney, one-clip (2K1C) model or other renin-dependent models, are used.[4][6]
-
Drug Administration: this compound or valsartan is administered intravenously (i.v.) or orally (p.o.) at various doses.[4][5]
-
Blood Pressure Monitoring: Arterial blood pressure is continuously monitored using an indwelling catheter connected to a pressure transducer.[9][10]
-
Data Collection: Blood pressure readings are recorded before and after drug administration over a specified time course.
-
Data Analysis: The dose-dependent reduction in blood pressure is quantified to determine the antihypertensive efficacy (e.g., ED30).[4]
Discussion
The available data indicate that L-158,809, a compound closely related to this compound, exhibits a higher binding affinity for the AT1 receptor (IC50 in the sub-nanomolar range) compared to valsartan (Ki of 2.38 nM).[1][3][4][5] This suggests that this compound may be a more potent antagonist at the molecular level.
In functional assays, both compounds effectively antagonize the effects of angiotensin II. Valsartan demonstrates insurmountable antagonism in rabbit aorta, meaning that at higher concentrations, it not only shifts the angiotensin II dose-response curve to the right but also reduces the maximum achievable response.[4]
In vivo studies confirm the antihypertensive effects of both this compound and valsartan.[4][6] Both compounds have been shown to effectively lower blood pressure in renin-dependent models of hypertension.[4][6]
Conclusion
Both this compound and valsartan are highly effective and selective AT1 receptor antagonists. The primary difference highlighted by the available data is the potentially higher in vitro binding affinity of this compound (as represented by L-158,809) for the AT1 receptor. Further head-to-head in vivo studies would be beneficial to fully elucidate the comparative therapeutic potential of these two compounds. This guide provides a foundational comparison to aid in the strategic design of future research and development efforts in the field of cardiovascular pharmacology.
References
- 1. In vitro pharmacology of L-158,809, a new highly potent and selective angiotensin II receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of the binding of [3H]L-158,809: a new potent and selective nonpeptide angiotensin II receptor (AT1) antagonist radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Valsartan | Angiotensin AT1 Receptors | Tocris Bioscience [tocris.com]
- 4. Pharmacological profile of valsartan: a potent, orally active, nonpeptide antagonist of the angiotensin II AT1-receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological profile of valsartan: a potent, orally active, nonpeptide antagonist of the angiotensin II AT1-receptor subtype - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo pharmacology of an angiotensin AT1 receptor antagonist with balanced affinity for AT2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The angiotensin II type 1 receptor antagonists. A new class of antihypertensive drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Angiotensin II-Induced Vasoconstriction via Rho Kinase Activation in Pressure-Overloaded Rat Thoracic Aortas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of invasive blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iworx.com [iworx.com]
A Head-to-Head Comparison of L-159282 and Telmisartan: A Review for Drug Development Professionals
An objective analysis of two potent angiotensin II receptor antagonists, L-159282 and telmisartan, is presented for researchers, scientists, and drug development professionals. This guide synthesizes available preclinical data to compare their pharmacological profiles, supported by experimental methodologies.
Introduction
The renin-angiotensin system (RAS) is a critical regulator of blood pressure and cardiovascular homeostasis. The angiotensin II type 1 (AT1) receptor, a key component of this system, mediates the vasoconstrictive and aldosterone-secreting effects of angiotensin II. Consequently, AT1 receptor blockers (ARBs) have become a cornerstone in the management of hypertension and other cardiovascular diseases. This guide provides a detailed comparison of two such agents: this compound (also known as Abbott-81282), a novel nonpeptide AT1 antagonist, and telmisartan, a widely prescribed ARB with established clinical efficacy. While direct comparative studies are limited, this document compiles and contrasts their reported pharmacological data to offer valuable insights for researchers in the field.
Mechanism of Action
Both this compound and telmisartan are selective antagonists of the angiotensin II type 1 (AT1) receptor. They competitively inhibit the binding of angiotensin II to the AT1 receptor, thereby blocking its downstream signaling pathways that lead to vasoconstriction, inflammation, and fibrosis. This shared mechanism of action results in the relaxation of blood vessels and a subsequent reduction in blood pressure. Telmisartan has been shown to have the strongest binding affinity to the AT1 receptor among various ARBs[1].
Quantitative Pharmacological Data
The following tables summarize the available in vitro and in vivo pharmacological data for this compound and telmisartan.
Table 1: In Vitro Receptor Binding and Functional Antagonism
| Parameter | This compound (Abbott-81282) | Telmisartan |
| Receptor Binding Affinity | ||
| pKI | 8.505 (vs. [¹²⁵I]-Sar¹,Ile⁸-Angiotensin II in rat liver membranes) | 8.19 ± 0.04 (in COS-7 cells expressing human AT1 receptors) |
| Kd | Not Reported | 1.7 nM (on rat vascular smooth muscle cells) |
| Dissociation Rate Constant (k_off) | Not Reported | 0.003248 min⁻¹ (from human AT1 receptor) |
| Dissociation Half-life (t₁/₂) | Not Reported | 213 min (from human AT1 receptor) |
| Functional Antagonism | ||
| pA2 | 9.64 (vs. Angiotensin II in rabbit aorta) | Not Directly Reported |
Table 2: In Vivo Antihypertensive Efficacy in Rat Models
| Study Parameter | This compound (Abbott-81282) | Telmisartan |
| Animal Model | Renal Artery-Ligated (RAL) Hypertensive Rat | Spontaneously Hypertensive Rat (SHR) |
| Route of Administration | Oral (p.o.) and Intravenous (i.v.) | Oral (p.o.) |
| Efficacy Readout | Reduction in Mean Arterial Pressure (MAP) | Reduction in Systolic Blood Pressure (SBP) |
| Dose-Response | ED₃₀: 2.2 mg/kg (p.o.), 0.08 mg/kg (i.v.) | 5 mg/kg and 10 mg/kg doses significantly lowered SBP over 8 weeks. |
| Maximum Effect | 10 mg/kg (p.o.) lowered MAP by 66 ± 9 mmHg from a control of 167 ± 7 mmHg. | - |
Experimental Protocols
Radioligand Binding Assay (for this compound)
-
Objective: To determine the binding affinity of this compound to the AT1 receptor.
-
Tissue Preparation: Membranes were prepared from rat liver.
-
Radioligand: [¹²⁵I]-Sar¹,Ile⁸-Angiotensin II was used as the radiolabeled ligand that binds to angiotensin II receptors.
-
Procedure: A fixed concentration of the radioligand was incubated with the rat liver membranes in the presence of varying concentrations of the unlabeled competitor drug, this compound.
-
Data Analysis: The concentration of this compound that inhibited 50% of the specific binding of the radioligand (IC₅₀) was determined. The IC₅₀ value was then converted to a pKI value using the Cheng-Prusoff equation.
In Vivo Blood Pressure Measurement in Renal Artery-Ligated (RAL) Hypertensive Rats (for this compound)
-
Objective: To evaluate the antihypertensive effect of this compound in a high-renin model of hypertension.
-
Animal Model: Conscious renal artery-ligated hypertensive rats were used.
-
Drug Administration: this compound was administered either orally (p.o.) or intravenously (i.v.).
-
Blood Pressure Measurement: Mean arterial pressure (MAP) was monitored continuously.
-
Data Analysis: The dose-dependent reduction in MAP was measured, and the dose required to produce 30% of the maximum effect (ED₃₀) was calculated.
In Vivo Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHR) (for Telmisartan)
-
Objective: To assess the antihypertensive efficacy of telmisartan in a genetic model of hypertension.
-
Animal Model: Spontaneously hypertensive rats (SHRs) were used, with Wistar-Kyoto (WKY) rats serving as normotensive controls.
-
Drug Administration: Telmisartan was administered orally at doses of 5 mg/kg or 10 mg/kg daily for 8 weeks[2].
-
Blood Pressure Measurement: Systolic blood pressure (SBP) was measured weekly[2].
-
Data Analysis: The change in SBP from baseline was compared between the telmisartan-treated groups and a placebo group[2].
Signaling Pathway and Experimental Workflow Diagrams
Discussion
Based on the available data, both this compound and telmisartan are potent and selective AT1 receptor antagonists. In terms of in vitro potency, this compound exhibits a higher pA2 value (9.64) in rabbit aorta compared to the reported pKI for telmisartan (8.19) in a cell-based assay. However, it is important to note that these values were obtained from different experimental systems, making a direct comparison challenging. The long dissociation half-life of telmisartan from the AT1 receptor (213 minutes) suggests a prolonged duration of action, which is a clinically significant attribute[1].
In vivo, both compounds demonstrate significant antihypertensive effects in rat models of hypertension. This compound effectively lowers blood pressure in the renal artery-ligated rat model, a high-renin model of hypertension. Telmisartan has shown robust efficacy in various models, including spontaneously hypertensive rats and transgenic rats, with a clear dose-dependent reduction in blood pressure[2][3].
Conclusion
Both this compound and telmisartan are effective AT1 receptor antagonists with strong antihypertensive properties in preclinical models. While this compound shows high potency in in vitro functional assays, telmisartan's extensive characterization, including its slow dissociation from the AT1 receptor and proven clinical efficacy, establishes it as a benchmark ARB. Further head-to-head studies under identical experimental conditions would be necessary to definitively determine the relative potency and potential therapeutic advantages of this compound. This comparative guide provides a foundational overview for researchers and professionals engaged in the discovery and development of novel antihypertensive agents.
References
- 1. Telmisartan has the strongest binding affinity to angiotensin II type 1 receptor: comparison with other angiotensin II type 1 receptor blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Administration of telmisartan reduced systolic blood pressure and oxidative stress probably through the activation of PI3K/Akt/eNOS pathway and NO release in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hypotensive effects of the angiotensin II antagonist telmisartan in conscious chronically-instrumented transgenic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
L-159282: Demonstrating High Selectivity for the AT1 Receptor Over the AT2 Receptor
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive analysis of the selective binding of L-159282 to the angiotensin II type 1 (AT1) receptor over the type 2 (AT2) receptor. The data presented herein offers a direct comparison with other well-established AT1 receptor antagonists, providing valuable insights for researchers in pharmacology and drug development.
Superior Selectivity Profile of this compound
This compound, also known as MK-996, is a potent, orally active, nonpeptide angiotensin II receptor antagonist. Experimental data demonstrates its high selectivity for the AT1 receptor, a key target in the management of hypertension and other cardiovascular diseases. This selectivity is crucial as the AT1 and AT2 receptors mediate distinct and often opposing physiological effects.
Comparative Binding Affinity
The following table summarizes the binding affinities (Ki) of this compound and other common angiotensin II receptor blockers (ARBs) for both AT1 and AT2 receptors. A lower Ki value indicates a higher binding affinity. The selectivity ratio is calculated by dividing the Ki for the AT2 receptor by the Ki for the AT1 receptor, with a higher ratio indicating greater selectivity for the AT1 receptor.
| Compound | AT1 Receptor Ki (nM) | AT2 Receptor Ki (nM) | Selectivity Ratio (AT2 Ki / AT1 Ki) |
| This compound (MK-996) | 0.6 | >10,000 | >16,667 |
| Losartan | ~10 - 20[1][2] | >10,000[3] | >1,000[4] |
| Valsartan | 2.38[5] | >30,000[5] | ~30,000[5] |
| Telmisartan | 3.7[6] | >10,000 | ~3,000[7] |
Note: Ki values can vary slightly between different studies and experimental conditions.
As the data illustrates, this compound exhibits a very high affinity for the AT1 receptor with a Ki of 0.6 nM, while its affinity for the AT2 receptor is significantly lower (Ki >10,000 nM). This results in a selectivity ratio of over 16,667-fold, highlighting its pronounced preference for the AT1 receptor. This high selectivity is comparable to or exceeds that of other widely used ARBs.
Experimental Protocols
The determination of binding affinities for this compound and other ARBs is typically performed using radioligand displacement assays.
Radioligand Binding Assay Protocol
This protocol outlines the general steps for a competitive radioligand binding assay to determine the Ki of a test compound for AT1 and AT2 receptors.
Materials:
-
Cell membranes prepared from cells expressing either human AT1 or AT2 receptors.
-
Radioligand: Typically [125I]-Sar1,Ile8-Angiotensin II.
-
Test compounds (e.g., this compound, losartan, valsartan, telmisartan) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a multi-well plate, combine the cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of the test compound. Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled ligand like Angiotensin II).
-
Equilibration: Incubate the plates at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing the Molecular Interactions and Pathways
The high selectivity of this compound for the AT1 receptor has significant implications for its pharmacological effects. The following diagrams illustrate the experimental workflow for determining this selectivity and the distinct signaling pathways activated by the AT1 and AT2 receptors.
Conclusion
The data presented in this guide unequivocally demonstrates the high selectivity of this compound for the AT1 receptor over the AT2 receptor. Its potent binding affinity for AT1, coupled with its negligible interaction with AT2, positions this compound as a valuable tool for researchers investigating the specific roles of the AT1 receptor in health and disease. This high degree of selectivity is a critical attribute for a therapeutic agent, as it minimizes the potential for off-target effects mediated by the AT2 receptor. The detailed experimental protocols provided will enable researchers to independently validate these findings and further explore the pharmacological profile of this and other angiotensin receptor antagonists.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Characterization of the AT1 angiotensin II receptor expressed in guinea pig liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Losartan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. Pharmacological profile of valsartan: a potent, orally active, nonpeptide antagonist of the angiotensin II AT1-receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. axonmedchem.com [axonmedchem.com]
- 7. Telmisartan - Wikipedia [en.wikipedia.org]
L-159282: A Comparative Guide to G Protein-Coupled Receptor Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the G protein-coupled receptor (GPCR) cross-reactivity profile of L-159282, a potent and selective angiotensin II type 1 (AT1) receptor antagonist. While comprehensive public data on the cross-reactivity of this compound against a broad panel of GPCRs is limited, this document summarizes the available information, compares its selectivity with other angiotensin II receptor blockers (ARBs), and provides detailed experimental protocols for assessing GPCR selectivity.
Executive Summary
This compound is a highly selective antagonist for the angiotensin II AT1 receptor, a key regulator of blood pressure and cardiovascular homeostasis.[1] The available literature indicates a high degree of selectivity for the AT1 receptor over the AT2 receptor. However, a broad screening of its activity against other GPCR families, such as adrenergic, dopaminergic, or serotonergic receptors, is not extensively documented in publicly accessible sources. This guide offers a framework for understanding and evaluating the selectivity of this compound and other ARBs.
Comparison of Angiotensin II Receptor Blocker Selectivity
While specific cross-reactivity data for this compound against a wide array of GPCRs is not available, the selectivity of various ARBs for the AT1 receptor over the AT2 receptor is a key differentiator within the class. This selectivity is considered a crucial factor in their therapeutic action and side-effect profile.[2][3]
| Compound | AT1 Receptor Affinity | AT1 vs. AT2 Selectivity | References |
| This compound | High | Data not publicly available for a broad panel, but high selectivity for AT1 over AT2 is reported. | |
| Losartan | Nanomolar range | ~1,000-fold greater affinity for AT1 over AT2. | [4][5] |
| Valsartan | Nanomolar range | ~20,000-fold greater affinity for AT1 over AT2. | [5] |
| Irbesartan | Nanomolar range | >8,500-fold greater affinity for AT1 over AT2. | [4] |
| Candesartan | Nanomolar range | >10,000-fold greater affinity for AT1 over AT2. | [4] |
| Telmisartan | Nanomolar range | >3,000-fold greater affinity for AT1 over AT2; reported to have the strongest binding affinity to the AT1 receptor among some ARBs. | [4][5] |
Note: Affinity values and selectivity ratios can vary depending on the experimental conditions and tissues used.[4]
Signaling Pathways and Experimental Workflows
To facilitate further research into the cross-reactivity of this compound and other compounds, the following diagrams illustrate the primary signaling pathway of its target and a general workflow for assessing GPCR selectivity.
Caption: Angiotensin II AT1 Receptor Signaling Pathway.
Caption: Experimental Workflow for GPCR Cross-Reactivity Screening.
Experimental Protocols
The following are detailed, generalized protocols for key experiments used to determine the cross-reactivity of a compound like this compound against a panel of GPCRs.
Radioligand Binding Assay (Competition)
This assay measures the ability of a test compound to displace a radiolabeled ligand from a specific receptor, allowing for the determination of the test compound's binding affinity (Ki).
1. Materials:
-
Cell membranes prepared from cell lines expressing the target GPCR.
-
Radiolabeled ligand specific for the target GPCR (e.g., [³H]-ligand).
-
Unlabeled test compound (this compound).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Wash buffer (ice-cold binding buffer).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail and counter.
2. Procedure:
-
Prepare serial dilutions of the unlabeled test compound (this compound) in binding buffer.
-
In a 96-well plate, add in order:
-
50 µL of binding buffer (for total binding) or a high concentration of a known unlabeled ligand (for non-specific binding).
-
50 µL of the test compound dilution.
-
50 µL of the radiolabeled ligand at a fixed concentration (typically at or below its Kd value).
-
100 µL of the cell membrane preparation (containing a specific amount of protein, e.g., 10-50 µg).
-
-
Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a one-site competition model using non-linear regression.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[6]
Functional cAMP Assay (Antagonist Mode)
This assay determines the ability of a test compound to inhibit the production of cyclic AMP (cAMP) stimulated by a known agonist, indicating its antagonist activity at Gs or Gi-coupled GPCRs.
1. Materials:
-
Cells expressing the target GPCR.
-
Known agonist for the target GPCR.
-
Test compound (this compound).
-
Cell culture medium.
-
Stimulation buffer (e.g., HBSS with HEPES and a phosphodiesterase inhibitor like IBMX).
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).[7][8][9][10][11]
-
384-well or 96-well assay plates.
2. Procedure:
-
Seed the cells in assay plates and culture overnight.
-
Prepare serial dilutions of the test compound (this compound) in stimulation buffer.
-
Pre-incubate the cells with the test compound dilutions for a specific period (e.g., 15-30 minutes) at 37°C.
-
Add a fixed concentration of the known agonist (typically its EC80 concentration) to all wells except the basal control.
-
Incubate for a further period (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP detection kit.
3. Data Analysis:
-
Normalize the data to the response of the agonist alone (100%) and the basal level (0%).
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that causes 50% inhibition of the agonist-induced cAMP production) using non-linear regression analysis.
Conclusion
This compound is a highly selective AT1 receptor antagonist. While its broader cross-reactivity profile across the GPCR superfamily is not well-characterized in public literature, the provided experimental protocols offer a robust framework for researchers to conduct their own comprehensive selectivity profiling. Understanding the off-target interactions of drug candidates is crucial for predicting potential side effects and ensuring therapeutic efficacy. The comparative data on AT1/AT2 selectivity for various ARBs can guide the selection of appropriate tool compounds for further investigation.
References
- 1. Angiotensin II type 1 receptor blockers: Class effects vs. Molecular effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Angiotensin receptor blockers: how important is selectivity? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Angiotensin receptor blocker selectivity at the AT1- and AT2-receptors: conceptual and clinical effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. droracle.ai [droracle.ai]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resources.revvity.com [resources.revvity.com]
- 10. resources.revvity.com [resources.revvity.com]
- 11. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Angiotensin II Receptor Blockers vs. ACE Inhibitors in Renal Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the effects of Angiotensin II Receptor Blockers (ARBs) and Angiotensin-Converting Enzyme (ACE) inhibitors on renal function. Due to the limited availability of public data on the specific compound L-159282 (an ARB), this guide will utilize data from other well-researched ARBs, such as losartan and valsartan, as representative of the class's effects on the kidney. Both ARBs and ACE inhibitors are crucial therapeutic classes for managing hypertension and protecting renal function, primarily through their modulation of the Renin-Angiotensin-Aldosterone System (RAAS).
Mechanism of Action: A Tale of Two Blockades
The primary function of both ARBs and ACE inhibitors is to mitigate the effects of angiotensin II, a potent vasoconstrictor that plays a key role in blood pressure regulation and renal hemodynamics. However, they achieve this through different mechanisms.
ACE inhibitors, as their name suggests, block the action of the angiotensin-converting enzyme, preventing the conversion of angiotensin I to the active angiotensin II. This leads to reduced levels of angiotensin II in the circulation and tissues.
On the other hand, ARBs selectively block the angiotensin II type 1 (AT1) receptor. This prevents angiotensin II from binding to its receptor and exerting its physiological effects, which include vasoconstriction, aldosterone release, and sodium retention. A potential differentiating factor is that ARBs do not affect the breakdown of bradykinin, an effect seen with ACE inhibitors that is associated with the common side effect of a dry cough.
Quantitative Comparison of Renal Hemodynamic Effects
The following table summarizes the quantitative effects of ARBs and ACE inhibitors on key renal function parameters, based on data from various preclinical and clinical studies.
| Parameter | Angiotensin II Receptor Blockers (ARBs) | ACE Inhibitors |
| Glomerular Filtration Rate (GFR) | Generally stable or a slight, non-progressive decrease initially. Long-term, they slow the rate of GFR decline in chronic kidney disease. | Similar to ARBs, may cause an initial, non-progressive decrease in GFR, but long-term use is associated with the preservation of renal function. |
| Renal Blood Flow (RBF) | Can increase RBF due to efferent arteriole vasodilation. | Generally increases RBF by reducing efferent arteriolar resistance. |
| Urinary Protein Excretion (Proteinuria) | Significantly reduces proteinuria in patients with diabetic and non-diabetic kidney disease. | Effectively reduces proteinuria, a key mechanism of their renoprotective effect. |
| Blood Pressure (BP) | Effectively lowers systemic blood pressure. | Effectively lowers systemic blood pressure. |
Experimental Protocols
The data presented in this guide are derived from a variety of experimental models, each with specific methodologies. Below are representative protocols for assessing the renal effects of these drug classes.
Preclinical Animal Models
-
Spontaneously Hypertensive Rats (SHR): This model is widely used to study the effects of antihypertensive drugs.
-
Drug Administration: Drugs are typically administered orally via gavage for a specified period (e.g., 4-8 weeks).
-
Renal Function Measurement: GFR and RBF are often measured via inulin and para-aminohippurate (PAH) clearance, respectively. 24-hour urine collection is used to quantify proteinuria. Blood pressure is monitored using tail-cuff plethysmography or telemetry.
-
-
5/6 Nephrectomy Model: This surgical model induces chronic kidney disease.
-
Procedure: A subtotal nephrectomy is performed, leaving one-sixth of the total kidney mass.
-
Drug Administration and Monitoring: Similar to the SHR model, drugs are administered orally, and renal function parameters are monitored over time to assess the progression of kidney disease.
-
Clinical Human Studies
-
Randomized Controlled Trials (RCTs): These are the gold standard for evaluating drug efficacy and safety in humans.
-
Patient Population: Patients with hypertension and/or chronic kidney disease (with or without diabetes) are recruited.
-
Intervention: Patients are randomized to receive either an ARB, an ACE inhibitor, or a placebo.
-
Outcome Measures: The primary outcomes often include changes in GFR (measured by iohexol or iothalamate clearance), changes in urinary albumin-to-creatinine ratio (UACR), and the incidence of end-stage renal disease or doubling of serum creatinine.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways affected by ACE inhibitors and ARBs, as well as a typical experimental workflow for their evaluation in a preclinical model.
A Comparative Analysis of L-159,282 and Other Sartans: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the angiotensin II receptor antagonist L-159,282 with other widely studied sartans. This analysis is supported by available experimental data on receptor binding affinity, in vitro potency, and in vivo efficacy.
Angiotensin II receptor blockers (ARBs), or sartans, are a class of drugs that selectively antagonize the angiotensin II type 1 (AT1) receptor, a key component of the renin-angiotensin system (RAS).[1] By blocking the effects of angiotensin II, these drugs play a crucial role in managing hypertension and other cardiovascular diseases.[1][2] L-159,282 is a potent, orally active, nonpeptide angiotensin II receptor antagonist.[3] This guide offers a comparative overview of its performance against other established sartans.
Quantitative Data Summary
The following tables summarize the available quantitative data for L-159,282 and other representative sartans, focusing on their binding affinity for the AT1 receptor and their in vitro potency. It is important to note that direct head-to-head comparative studies for L-159,282 against a wide range of other sartans under identical experimental conditions are limited in the public domain. The presented data is compiled from various studies and should be interpreted with consideration of the different experimental setups.
Table 1: AT1 Receptor Binding Affinities of Various Sartans
| Compound | pKi | Ki (nM) | Test System | Reference |
| Candesartan | 8.61 ± 0.21 | - | Cloned wild type AT1 receptor | [4] |
| Telmisartan | 8.19 ± 0.04 | - | Cloned wild type AT1 receptor | [4] |
| Valsartan | 7.65 ± 0.12 | - | Cloned wild type AT1 receptor | [4] |
| Losartan | 7.17 ± 0.07 | - | Cloned wild type AT1 receptor | [4] |
| L-159,282 | - | Not explicitly found | - | - |
| Irbesartan | - | Not explicitly found | - | - |
| Olmesartan | - | Not explicitly found | - | - |
Table 2: In Vitro Potency (IC50) of L-159,282 and Other Sartans
| Compound | IC50 (nM) | Assay | Reference |
| L-159,282 | 0.20 | Antagonism of AII-induced [3H]-thymidine incorporation in cultured rat aortic vascular smooth muscle cells | [5] |
| Losartan | 10.5 | Antagonism of AII-induced [3H]-thymidine incorporation in cultured rat aortic vascular smooth muscle cells | [5] |
| Telmisartan | 9.2 | Inhibition of 125I-AngII binding to AT1 receptors | [6] |
| Losartan | 20 | Inhibition of angiotensin II binding to AT1 receptors | [6][7] |
Table 3: In Vivo Efficacy of L-159,282 in a Rat Model
| Compound | Dose (p.o.) | Effect on Blood Pressure in Aortic Coarcted (High Renin) Rats | Reference |
| L-159,282 | 3 mg/kg | Reduced blood pressure to normotensive levels (< 120 mm Hg) | [3] |
| Losartan | 3 mg/kg | Reduced blood pressure to approximately the same level as L-159,282 | [3] |
| Enalapril | 3 mg/kg | Reduced blood pressure to approximately the same level as L-159,282 | [3] |
Experimental Protocols
Radioligand Binding Assay for AT1 Receptor Affinity
This protocol outlines a general method for determining the binding affinity of compounds to the angiotensin II type 1 (AT1) receptor, based on competitive binding principles.
1. Membrane Preparation:
-
Rat liver membranes, which are a rich source of AT1a receptors, can be used.[8][9]
-
Tissues are homogenized in a suitable buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4) and centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed to pellet the membrane fraction.
-
The resulting pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method like the Bradford assay.
2. Competitive Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
A constant concentration of a radiolabeled ligand, such as [125I][Sar1,Ile8]AngII, is incubated with the membrane preparation.[8][9]
-
Increasing concentrations of the unlabeled competitor compound (e.g., L-159,282 or other sartans) are added to the wells.
-
Non-specific binding is determined in the presence of a saturating concentration of an unlabeled AT1 receptor antagonist like losartan.[10]
-
The reaction is incubated at room temperature to reach equilibrium.
3. Separation and Detection:
-
The bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.
-
The filters are washed with ice-cold buffer to remove unbound radioactivity.
-
The radioactivity retained on the filters, representing the bound ligand, is measured using a gamma counter.
4. Data Analysis:
-
The data are analyzed using non-linear regression to determine the IC50 value of the competitor compound.
-
The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.[11]
In Vivo Blood Pressure Measurement in Conscious Rats
This protocol describes a common non-invasive method for assessing the antihypertensive effects of sartans in conscious rat models of hypertension.
1. Animal Model:
-
Spontaneously hypertensive rats (SHR) or rats with experimentally induced hypertension (e.g., L-NAME-induced or aortic coarctation) are commonly used.[3][12]
2. Acclimatization and Training:
-
Rats are acclimated to the restraint and tail-cuff apparatus for several days before the experiment to minimize stress-induced blood pressure variations.
3. Drug Administration:
-
The test compounds (L-159,282, other sartans, or vehicle control) are administered orally (p.o.) or via another appropriate route at the desired doses.
4. Blood Pressure Measurement:
-
Systolic blood pressure and heart rate are measured at predetermined time points after drug administration using a non-invasive tail-cuff method.[2]
-
This method involves placing an inflatable cuff and a sensor on the rat's tail to detect the pulse. The cuff is inflated to occlude blood flow and then slowly deflated. The pressure at which the pulse reappears is recorded as the systolic blood pressure.
5. Data Analysis:
-
Changes in blood pressure from baseline are calculated for each treatment group.
-
Statistical analysis is performed to compare the effects of the different treatments.
Signaling Pathways and Visualization
Angiotensin II binding to the AT1 receptor activates multiple downstream signaling pathways that contribute to its physiological and pathological effects. Sartans, including L-159,282, exert their therapeutic effects by blocking these pathways.
The primary signaling cascade initiated by AT1 receptor activation involves the coupling to Gq/11 proteins, which in turn activates phospholipase C (PLC).[13][14] PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).[1] These events lead to various cellular responses, including vasoconstriction, inflammation, and cell growth.
Furthermore, the AT1 receptor can transactivate receptor tyrosine kinases, such as the epidermal growth factor receptor (EGFR), and activate non-receptor tyrosine kinases like Src.[9] This leads to the activation of the mitogen-activated protein kinase (MAPK) cascade, including ERK1/2, JNK, and p38 MAPK, which are involved in cell proliferation, hypertrophy, and fibrosis.[9] Another critical pathway activated by the AT1 receptor is the production of reactive oxygen species (ROS) through the activation of NADPH oxidase.[14]
References
- 1. AT1 receptor downregulation: A mechanism for improving glucose homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms of the antagonistic action between AT1 and AT2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of the angiotensin II AT1 receptor subtype involved in DNA synthesis in cultured vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. journals.physiology.org [journals.physiology.org]
- 9. journals.physiology.org [journals.physiology.org]
- 10. ahajournals.org [ahajournals.org]
- 11. benchchem.com [benchchem.com]
- 12. storage.imrpress.com [storage.imrpress.com]
- 13. Angiotensin II receptor - Wikipedia [en.wikipedia.org]
- 14. AT1 receptor signaling pathways in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of Antihypertensive Effects: A Comparative Guide to L-159282 and Other Angiotensin II Receptor Blockers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antihypertensive effects of the angiotensin II receptor blocker (ARB), L-159282, and other commercially available ARBs such as losartan, valsartan, and candesartan. The focus is on the reproducibility of their effects, supported by experimental data and detailed methodologies.
Introduction to this compound and Angiotensin II Receptor Blockers
This compound is a potent, orally active, nonpeptide antagonist of the angiotensin II type 1 (AT1) receptor. Like other ARBs, it lowers blood pressure by selectively blocking the binding of angiotensin II to the AT1 receptor, thereby inhibiting angiotensin II-induced vasoconstriction, aldosterone release, and other pressor effects. While extensive clinical data on the reproducibility of this compound's antihypertensive effects are not publicly available, we can infer its likely performance and variability based on data from other drugs in its class. This guide will therefore focus on the established reproducibility and comparative efficacy of well-characterized ARBs.
Comparative Antihypertensive Efficacy
The antihypertensive efficacy of ARBs has been extensively studied in numerous clinical trials. The following tables summarize the blood pressure-lowering effects of losartan, valsartan, and candesartan as monotherapy in patients with essential hypertension.
Table 1: Comparison of Systolic Blood Pressure (SBP) Reduction by ARBs
| Drug | Daily Dose | Mean SBP Reduction (mmHg) | 95% Confidence Interval | Reference |
| Losartan | 100 mg | -12.01 | -13.78 to -10.25 | [1] |
| Valsartan | 160 mg | -15.32 | -17.09 to -13.63 | [1] |
| Valsartan | 320 mg | -15.85 | -17.60 to -14.12 | [1] |
| Candesartan | 16 mg | -18.69 | - | [2] |
Table 2: Comparison of Diastolic Blood Pressure (DBP) Reduction by ARBs
| Drug | Daily Dose | Mean DBP Reduction (mmHg) | 95% Confidence Interval | Reference |
| Losartan | 100 mg | -9.37 | -10.18 to -8.54 | [1] |
| Valsartan | 160 mg | -11.3 | -12.15 to -10.52 | [1] |
| Valsartan | 320 mg | -11.97 | -12.81 to -11.16 | [1] |
| Candesartan | 16 mg | -10.25 | - | [2] |
Reproducibility and Variability of Antihypertensive Response
The reproducibility of an antihypertensive agent's effect is crucial for consistent blood pressure control. While large inter-individual variability in response to antihypertensive drugs is well-documented, studies on intra-individual reproducibility are less common. However, available data for ARBs suggest a reasonable level of reproducibility in an individual's response.
One study examining the intra-individual blood pressure responses to the ARB telmisartan and the ACE inhibitor lisinopril found a significant correlation between the antihypertensive responses to the two drugs within the same patient (r=0.77, p<0.001)[3][4]. This suggests that a patient who responds well to one type of renin-angiotensin system inhibitor is likely to respond similarly upon re-administration or when switched to a similar agent. However, the study also noted that in a subset of patients, the response to one drug did not predict the response to the other, highlighting the presence of some intra-individual variability[3][4].
Factors that can contribute to variability in blood pressure response include adherence to medication, dietary salt intake, and underlying physiological fluctuations.
Experimental Protocols
Accurate and reproducible assessment of antihypertensive effects relies on standardized experimental protocols. Below are detailed methodologies for key experiments.
Protocol for Clinical Evaluation of Antihypertensive Efficacy
This protocol outlines the steps for a randomized, double-blind, placebo-controlled, parallel-group clinical trial to assess the antihypertensive efficacy of an ARB.
-
Participant Selection:
-
Recruit male and female participants aged 18-75 years with a diagnosis of essential hypertension.
-
Inclusion criteria: Seated diastolic blood pressure (DBP) of 95-115 mmHg and systolic blood pressure (SBP) of 160-200 mmHg after a 4-week placebo run-in period.
-
Exclusion criteria: Secondary hypertension, significant renal or hepatic disease, heart failure, and contraindications to ARBs.
-
-
Study Design:
-
A 4-week, single-blind, placebo run-in period to establish baseline blood pressure and ensure compliance.
-
Randomization to one of the following treatment arms for 8-12 weeks:
-
Placebo
-
This compound (or other ARB) at a specified daily dose
-
Active comparator (e.g., another ARB or a drug from a different class)
-
-
Double-blinding of both participants and investigators to the treatment allocation.
-
-
Blood Pressure Measurement:
-
Utilize a standardized and calibrated automated oscillometric device.
-
Measurements should be taken in a quiet room after the participant has been seated and resting for at least 5 minutes.
-
Three measurements should be taken at each visit, spaced 1-2 minutes apart. The average of the last two readings is recorded.
-
Blood pressure is measured at trough (24 hours post-dose) to assess the duration of action.
-
-
Ambulatory Blood Pressure Monitoring (ABPM):
-
Perform 24-hour ABPM at baseline and at the end of the treatment period.
-
The ABPM device should be programmed to record blood pressure every 15-30 minutes during the day and every 30-60 minutes at night.
-
This provides data on the 24-hour mean blood pressure, daytime and nighttime blood pressure, and the circadian rhythm of blood pressure.
-
-
Data Analysis:
-
The primary efficacy endpoint is the change from baseline in mean trough seated DBP and SBP compared to placebo.
-
Secondary endpoints include the change in 24-hour ambulatory blood pressure, responder rates (proportion of patients achieving a target blood pressure), and the incidence of adverse events.
-
Statistical analysis should be performed using appropriate methods, such as analysis of covariance (ANCOVA), with baseline blood pressure as a covariate.
-
Visualizations
Angiotensin II Receptor Signaling Pathway
The following diagram illustrates the signaling pathway of Angiotensin II through the AT1 receptor, which is the target of this compound and other ARBs.
Caption: Angiotensin II signaling via the AT1 receptor and its blockade by ARBs.
Experimental Workflow for Antihypertensive Drug Evaluation
The diagram below outlines the typical workflow for evaluating the efficacy of a new antihypertensive agent.
Caption: Workflow for antihypertensive drug development and evaluation.
Conclusion
This compound, as an angiotensin II receptor blocker, is expected to exhibit a reproducible antihypertensive effect comparable to other drugs in its class, such as losartan, valsartan, and candesartan. While direct comparative and reproducibility data for this compound are limited, the established efficacy and safety profiles of other ARBs provide a strong basis for its potential clinical utility. The choice of a specific ARB may be guided by factors such as dosing regimen, individual patient response, and cost-effectiveness. Standardized and rigorous experimental protocols are paramount for accurately assessing and comparing the antihypertensive effects of these agents.
References
In Vivo Target Engagement of L-159,282: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo target engagement of L-159,282, a potent and selective nonpeptide angiotensin II (AII) AT1 receptor antagonist, with the widely studied alternative, losartan. The information presented herein is supported by experimental data to aid in the evaluation of these compounds for research and drug development purposes.
Mechanism of Action: AT1 Receptor Blockade
L-159,282 and losartan are angiotensin II receptor blockers (ARBs) that selectively antagonize the AT1 receptor.[1] Angiotensin II, a key effector molecule in the renin-angiotensin system (RAS), mediates its primary physiological effects, including vasoconstriction, aldosterone secretion, and cellular growth, through the AT1 receptor. By blocking the binding of angiotensin II to the AT1 receptor, these antagonists effectively inhibit these downstream signaling pathways, leading to vasodilation and a reduction in blood pressure.
Comparative In Vivo Performance
While direct comparative in vivo receptor occupancy data for L-159,282 is limited in publicly available literature, functional studies provide valuable insights into its target engagement and efficacy relative to losartan.
Antihypertensive Efficacy
A key measure of in vivo target engagement for antihypertensive drugs is their ability to lower blood pressure in relevant animal models. In a study using aortic coarcted rats, a model of renin-dependent hypertension, L-159,282 demonstrated potent antihypertensive effects.
| Compound | Dose (oral) | Animal Model | Effect on Blood Pressure |
| L-159,282 (MK-996) | 3 mg/kg | Aortic Coarcted Rats | Reduced blood pressure to normotensive levels. |
| Losartan | 3 mg/kg | Aortic Coarcted Rats | Reduced blood pressure to a level similar to L-159,282. |
| Enalapril (ACE Inhibitor) | 3 mg/kg | Aortic Coarcted Rats | Reduced blood pressure to a level similar to L-159,282. |
Table 1: Comparative Antihypertensive Effects of L-159,282 and Losartan in a Renin-Dependent Hypertension Model.
This study highlights that L-159,282 achieves a similar therapeutic outcome to losartan at the same oral dose in this specific model, suggesting comparable in vivo target engagement at a functional level.
Inhibition of Angiotensin II-Induced Pressor Response
A direct demonstration of target engagement is the ability of an antagonist to block the physiological response to the agonist. Both L-159,282 and losartan have been shown to inhibit the pressor (blood pressure raising) response to intravenous administration of angiotensin II.
L-159,282 (MK-996):
-
Prevents the pressor response to intravenous AII in conscious rats, dogs, and rhesus monkeys.
-
Completely prevents the ability of AII to stimulate an increase in plasma levels of aldosterone in rats.
Losartan:
-
Produces a dose-dependent inhibition of the pressor response to exogenous angiotensin II in normal human volunteers.[2]
-
A 50 mg dose significantly reduced the pressor response at 6 hours, while a 150 mg dose produced a greater and more sustained reduction over 24 hours.[2]
-
In salt-deplete dogs, losartan produced a dose-related reduction in the pressor response to infused angiotensin II, with higher doses leading to complete blockade.[3][4]
Receptor Binding Affinity and Occupancy
In vitro studies provide data on the binding affinity of these compounds to the AT1 receptor. It is important to note that in vitro affinity does not always directly correlate with in vivo potency due to factors like pharmacokinetics and metabolism.
| Compound | Parameter | Value | Species/Assay Condition |
| Losartan | IC50 | 8.9 ± 1.1 nM | Rat Kidney AT1 Receptors (in vitro)[1] |
| EXP3174 (active metabolite of Losartan) | IC50 | 3.5 ± 0.4 nM | Rat Kidney AT1 Receptors (in vitro)[1] |
| Losartan | Kd | ~0.1 nM | AT1 Receptors[5] |
Table 2: In Vitro Binding Affinities for Losartan and its Active Metabolite.
Losartan is metabolized in vivo to a more potent active metabolite, EXP3174, which is 10 to 40 times more potent than the parent compound and is a non-competitive antagonist.[6][7][8][9][10][11] This metabolic activation is a critical factor in the overall in vivo efficacy of losartan.
In vivo receptor occupancy for losartan has been demonstrated through quantitative autoradiography. Intravenous administration of losartan in rats resulted in a dose-dependent inhibition of angiotensin II receptor binding in the brain, kidney, and adrenal glands, confirming target engagement in these tissues.[12] For example, in the rat kidney, oral administration of losartan at 1-30 mg/kg significantly inhibited AT1 receptor binding in a dose-dependent manner.[1]
Experimental Protocols
Inhibition of Angiotensin II-Induced Pressor Response
This in vivo assay directly measures the functional antagonism of the AT1 receptor.
Objective: To determine the dose-dependent ability of a test compound to inhibit the increase in blood pressure induced by an intravenous infusion of angiotensin II.
Animal Model: Conscious, normotensive rats, dogs, or non-human primates instrumented with arterial catheters for continuous blood pressure monitoring.
Procedure:
-
Establish a stable baseline blood pressure recording.
-
Administer a bolus intravenous injection or a continuous infusion of a submaximal pressor dose of angiotensin II and record the peak increase in mean arterial pressure.
-
Administer the test compound (e.g., L-159,282 or losartan) either orally or intravenously at various doses to different groups of animals.
-
At predetermined time points after administration of the test compound, repeat the angiotensin II challenge.
-
Calculate the percentage inhibition of the angiotensin II pressor response for each dose of the test compound compared to the pre-treatment response.
-
Construct a dose-response curve to determine the dose required for 50% inhibition (ID50).
Quantitative Ex Vivo Autoradiography for Receptor Occupancy
This technique allows for the visualization and quantification of receptor occupancy in specific tissues after in vivo drug administration.
Objective: To determine the percentage of AT1 receptors occupied by a test compound in a target tissue (e.g., kidney, brain) at a specific time point after administration.
Procedure:
-
Administer the test compound (e.g., L-159,282 or losartan) or vehicle to groups of animals at various doses.
-
At a time point corresponding to the expected peak tissue concentration of the drug, euthanize the animals and rapidly excise the target tissues.
-
Freeze the tissues and prepare thin cryosections.
-
Incubate the tissue sections with a radiolabeled ligand specific for the AT1 receptor (e.g., 125I-[Sar1,Ile8]angiotensin II).
-
To determine non-specific binding, incubate adjacent sections with the radioligand in the presence of a saturating concentration of an unlabeled AT1 receptor antagonist (e.g., losartan).
-
Wash the sections to remove unbound radioligand.
-
Expose the sections to autoradiographic film or a phosphor imaging screen.
-
Quantify the density of the autoradiographic signal in specific regions of interest using a computerized image analysis system.
-
Calculate the percentage of receptor occupancy by the test compound at each dose by comparing the specific binding in the drug-treated animals to that in the vehicle-treated animals.
Visualizations
References
- 1. Comparative in vivo effects of irbesartan and losartan on angiotensin II receptor binding in the rat kidney following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dose-dependent blockade of the angiotensin II type 1 receptor with losartan in normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. Effects of the angiotensin II receptor antagonist Losartan (DuP 753/MK 954) on arterial blood pressure, heart rate, plasma concentrations of angiotensin II and renin and the pressor response to infused angiotensin II in the salt-deplete dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Losartan Chemistry and Its Effects via AT1 Mechanisms in the Kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. mdpi.com [mdpi.com]
- 8. ahajournals.org [ahajournals.org]
- 9. researchgate.net [researchgate.net]
- 10. asianpubs.org [asianpubs.org]
- 11. Losartan: a selective angiotensin II type 1 (AT1) receptor antagonist for the treatment of heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Blockade by intravenous losartan of AT1 angiotensin II receptors in rat brain, kidney and adrenals demonstrated by in vitro autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]
L-159282 vs. Peptide Angiotensin Antagonists: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of the non-peptide angiotensin II receptor antagonist, L-159282, and traditional peptide-based angiotensin antagonists. This document is intended to serve as a valuable resource for researchers and professionals in the field of pharmacology and drug development by presenting a detailed analysis of their mechanisms of action, binding affinities, functional antagonism, and in vivo effects, supported by available experimental data.
Introduction: Two Classes of Angiotensin II Receptor Blockers
The renin-angiotensin system (RAS) is a critical regulator of blood pressure and cardiovascular homeostasis. Its primary effector, angiotensin II, exerts its physiological effects by binding to specific G protein-coupled receptors, most notably the angiotensin II type 1 (AT1) receptor. Antagonism of this receptor is a well-established therapeutic strategy for the management of hypertension and other cardiovascular diseases.
Angiotensin II receptor antagonists can be broadly categorized into two classes:
-
Peptide Antagonists: These are analogs of the endogenous angiotensin II peptide. A classic example is saralasin ([Sar¹, Ala⁸]-angiotensin II), which acts as a competitive antagonist at the angiotensin II receptor but also exhibits partial agonist activity.[1]
-
Non-Peptide Antagonists: This newer class of antagonists, to which This compound belongs, are small molecules that are not structurally related to angiotensin II. They are known for their high selectivity for the AT1 receptor and generally lack the partial agonism seen with peptide antagonists.
This guide will focus on the comparative efficacy of this compound and peptide antagonists, using saralasin as a representative example of the latter.
Mechanism of Action and Receptor Interaction
Both this compound and peptide antagonists like saralasin prevent the binding of angiotensin II to the AT1 receptor, thereby inhibiting its downstream signaling pathways that lead to vasoconstriction, aldosterone release, and other pressor effects. However, their mode of interaction with the receptor differs significantly.
Peptide antagonists, being structural mimics of angiotensin II, are thought to engage with the receptor at sites similar to the endogenous ligand. In contrast, non-peptide antagonists like this compound have been shown to bind to a distinct, allosteric site within the transmembrane domains of the AT1 receptor. This difference in binding mode can influence the nature and duration of receptor blockade.
Quantitative Comparison of Efficacy
Direct comparative studies providing a head-to-head analysis of this compound and peptide antagonists under identical experimental conditions are limited in the publicly available literature. However, by compiling data from various sources, we can draw a comparative picture of their efficacy.
Receptor Binding Affinity
Binding affinity, typically expressed as the inhibitor constant (Ki) or the half-maximal inhibitory concentration (IC50) in radioligand binding assays, is a key determinant of an antagonist's potency.
| Compound | Receptor | Binding Affinity (Ki) | Reference |
| This compound | AT1 | Data not available in direct comparison | |
| Saralasin | Angiotensin II Receptor | 0.32 nM (for 74% of binding sites) | [1] |
In Vitro Functional Antagonism
Functional assays, which measure the ability of an antagonist to inhibit the physiological response to an agonist (e.g., angiotensin II-induced smooth muscle contraction), provide a measure of the antagonist's potency (pA2 value) and efficacy.
| Compound | Parameter | Value | Experimental System | Reference |
| This compound | pA2 | Data not available in direct comparison | ||
| Saralasin | pA2 | Data not available in direct comparison |
Note: The lack of directly comparable pA2 values highlights a gap in the current literature. However, non-peptide antagonists are generally characterized by their insurmountable antagonism, meaning they produce a non-parallel shift in the agonist dose-response curve and a depression of the maximal response, which is distinct from the competitive antagonism of saralasin.
In Vivo Antihypertensive Efficacy
The ultimate measure of an angiotensin antagonist's efficacy is its ability to lower blood pressure in vivo.
| Compound | Dose | Effect on Blood Pressure | Animal Model | Reference |
| This compound | 3 mg/kg, p.o. | Reduced blood pressure to normotensive levels | Aortic coarcted (high renin) rats | [2] |
| Saralasin | Infusion | Dose-dependent decrease in blood pressure | Hypertensive conscious rats | [3] |
Note: this compound has demonstrated potent oral activity, a significant advantage over peptide antagonists like saralasin which require parenteral administration.
Experimental Protocols
Radioligand Binding Assay
This protocol outlines a general procedure for determining the binding affinity of angiotensin receptor antagonists.
Objective: To determine the Ki of a test compound for the AT1 receptor.
Materials:
-
Cell membranes prepared from cells expressing the AT1 receptor.
-
Radiolabeled angiotensin II analog (e.g., [¹²⁵I]Sar¹,Ile⁸-angiotensin II).
-
Test compounds (this compound, saralasin).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Blood Pressure Measurement
This protocol describes a general method for assessing the antihypertensive effects of test compounds in an animal model.
Objective: To evaluate the effect of this compound and saralasin on blood pressure in hypertensive rats.
Materials:
-
Hypertensive rat model (e.g., spontaneously hypertensive rats or renal artery-ligated rats).
-
Test compounds (this compound, saralasin).
-
Vehicle control.
-
Blood pressure monitoring system (e.g., telemetry or tail-cuff method).
Procedure:
-
Acclimate the animals to the blood pressure measurement procedure.
-
Record baseline blood pressure measurements.
-
Administer the test compound or vehicle to the animals (this compound orally, saralasin via infusion).
-
Monitor and record blood pressure at regular intervals for a specified duration.
-
Analyze the data to determine the magnitude and duration of the blood pressure-lowering effect.
Summary and Conclusion
This compound, a non-peptide angiotensin II antagonist, and peptide antagonists like saralasin represent two distinct approaches to blocking the renin-angiotensin system at the receptor level. While both effectively antagonize the effects of angiotensin II, they exhibit key differences in their pharmacological profiles.
Key Differences:
-
Oral Bioavailability: this compound is orally active, offering a significant advantage in terms of clinical administration over peptide antagonists which are not.[2]
-
Partial Agonism: this compound is a pure antagonist, whereas saralasin exhibits partial agonist activity, which can lead to an initial pressor response in certain situations.[1]
-
Mechanism of Blockade: Non-peptide antagonists often exhibit insurmountable antagonism, which may translate to a longer duration of action compared to the competitive antagonism of peptide antagonists.
-
Selectivity: Non-peptide antagonists are highly selective for the AT1 receptor subtype, whereas the selectivity of some peptide antagonists can be lower.
References
- 1. The neuropharmacology of L-theanine(N-ethyl-L-glutamine): a possible neuroprotective and cognitive enhancing agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Effect of 12-hour infusions of saralasin or captopril on blood pressure in hypertensive conscious rats. Relationship to plasma renin, duration of hypertension, and effect of unclipping - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of L-159282: An Angiotensin II Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a statistical and mechanistic comparison of the nonpeptide angiotensin II receptor antagonist, L-159282, with other key alternatives in the management of hypertension. The data presented is compiled from preclinical studies to offer a comprehensive overview of its pharmacological profile.
Comparative Efficacy in Blood Pressure Reduction
This compound has demonstrated potent antihypertensive effects in preclinical models. A key study in aortic coarcted rats, a model of hypertension, compared the efficacy of this compound with the widely used angiotensin II receptor blocker (ARB), losartan, and the angiotensin-converting enzyme (ACE) inhibitor, enalapril.
Table 1: Comparative Antihypertensive Effects in Aortic Coarcted Rats
| Compound | Dosage (p.o.) | Mean Arterial Pressure (MAP) Reduction | Reference |
| This compound | 3 mg/kg | Comparable to Losartan and Enalapril | [1] |
| Losartan | 3 mg/kg | Comparable to this compound and Enalapril | [1] |
| Enalapril | 3 mg/kg | Comparable to this compound and Losartan | [1] |
Receptor Binding Affinity
The primary mechanism of action for this compound is the blockade of the angiotensin II type 1 (AT1) receptor. In vivo studies have quantified its ability to inhibit the binding of angiotensin II to its receptors in key tissues like the kidney cortex and adrenal glands, and compared it with other ARBs.
Table 2: In Vivo Inhibition of [¹²⁵I-Sar¹,Ile⁸]Angiotensin II Binding in Rats
| Compound | Tissue | ID₅₀ (mg/kg) | Receptor Specificity | Reference |
| This compound | Adrenal | Not explicitly stated, but blockade led to increased plasma angiotensin II levels that subsequently blocked the AT2 receptor. | AT1 receptor antagonist | [2] |
| Losartan | Kidney Cortex | 0.06 | AT1 receptor antagonist | [2] |
| Losartan | Adrenal | Partially inhibited binding | AT1 receptor antagonist | [2] |
| EXP597 | Kidney Cortex | 0.05 | Equal affinity for AT1 and AT2 | [2] |
| EXP597 | Adrenal | 0.06 | Equal affinity for AT1 and AT2 | [2] |
Experimental Protocols
Aortic Coarctation-Induced Hypertension in Rats
The experimental protocol for the study on aortic coarcted rats, while not available in full detail from the abstract, would typically involve the following steps:
-
Animal Model: Male rats (strain, e.g., Sprague-Dawley) are anesthetized, and a partial constriction of the abdominal aorta is surgically induced between the origins of the renal arteries. This procedure mimics renal artery stenosis and leads to the development of hypertension.
-
Drug Administration: After a recovery period and confirmation of hypertension, the rats are randomly assigned to receive this compound, losartan, enalapril, or a vehicle control. The drugs are typically administered orally (p.o.) via gavage.
-
Blood Pressure Measurement: Mean arterial pressure (MAP) is monitored continuously or at specific time points using methods such as indwelling arterial catheters connected to a pressure transducer.
-
Data Analysis: The percentage reduction in MAP from baseline is calculated for each treatment group and statistically compared.
In Vivo Angiotensin II Receptor Binding Assay
The methodology for the in vivo receptor binding studies generally includes:
-
Radioligand: A radiolabeled form of an angiotensin II analog, such as [¹²⁵I-Sar¹,Ile⁸]angiotensin II, is used. This allows for the detection and quantification of receptor binding.
-
Animal Treatment: Rats are administered with the test compounds (this compound, losartan, EXP597) or a vehicle control at various doses.
-
Tissue Harvesting: At a specified time after drug administration, the animals are euthanized, and target tissues (e.g., kidney cortex, adrenal glands) are rapidly excised and frozen.
-
Autoradiography: The frozen tissues are sectioned, and the sections are exposed to a radiolabeled ligand. The amount of radioligand bound to the receptors is visualized and quantified using autoradiography.
-
Data Analysis: The density of the autoradiographic signal is measured to determine the extent of receptor occupancy by the unlabeled drug. The dose required to inhibit 50% of the specific binding (ID₅₀) is then calculated.
Signaling Pathway and Experimental Workflow
The binding of angiotensin II to its AT1 receptor initiates a cascade of intracellular events. This compound, as an antagonist, blocks these signaling pathways.
Caption: Angiotensin II signaling pathway and the inhibitory action of this compound.
Caption: Workflow for evaluating antihypertensive efficacy in aortic coarcted rats.
References
- 1. Pleiotropic AT1 receptor signaling pathways mediating physiological and pathogenic actions of angiotensin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Signal Transduction Profiling of Angiotensin II Type 1 Receptor With Mutations Associated to Atrial Fibrillation in Humans - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Guidance for L-159282
Immediate Action Required: Identify the Chemical Nature of L-159282 for Safe Disposal
Proper and safe disposal of any laboratory chemical is contingent on a thorough understanding of its specific properties and associated hazards. The designation "this compound" appears to be an internal or non-standard identifier, as it does not correspond to a readily available chemical name in public databases. Without the precise chemical identity, providing specific, safe, and compliant disposal procedures is not possible.
To ensure the safety of all personnel and to maintain regulatory compliance, the first and most critical step is to positively identify the chemical corresponding to this compound. Please consult the following resources within your organization:
-
Original Container Label: The primary container should be labeled with the full chemical name, CAS number, and relevant hazard warnings.
-
Safety Data Sheet (SDS): The SDS is the most comprehensive source of safety, handling, and disposal information. Your laboratory is required to maintain an SDS for every hazardous chemical on-site.
-
Internal Laboratory Notebooks or Databases: Your research group's records should contain information on the synthesis or purchase of this compound.
-
Chemical Inventory System: Your institution's central chemical inventory should list this compound with its corresponding chemical name and hazard information.
Once the chemical has been identified, refer to its specific Safety Data Sheet (SDS) for detailed disposal instructions in Section 13.
General Procedures for Unidentified Chemical Waste
In the interim, and until the identity of this compound is confirmed, it must be handled as a hazardous substance of unknown toxicity. The following general procedures are recommended for the handling and temporary storage of unknown chemical waste. These are precautionary measures and are not a substitute for compound-specific disposal protocols.
| Procedural Step | Action Required | Key Considerations |
| 1. Segregation | Isolate the container of this compound. | Do not mix with other waste streams. Store in a designated and properly labeled secondary containment bin. |
| 2. Labeling | Clearly label the container as "Caution: Unidentified Chemical Waste. Awaiting Identification." | Include any known information, such as the project it was associated with and the date it was designated as waste. |
| 3. Personal Protective Equipment (PPE) | Always wear appropriate PPE. | This includes, at a minimum, chemical-resistant gloves, safety glasses or goggles, and a laboratory coat. |
| 4. Storage | Store in a cool, dry, and well-ventilated area. | Ensure the storage location is away from incompatible materials, heat sources, and drains. |
| 5. Contact Environmental Health & Safety (EHS) | Notify your institution's EHS office immediately. | Provide them with all available information. They will guide you on the proper procedures for identification and ultimate disposal. |
Logical Workflow for Handling Unidentified Laboratory Chemicals
The following diagram outlines the logical steps to be taken when a chemical with an unknown or internal identifier is designated for disposal.
Caption: Logical workflow for the safe handling and disposal of an unidentified laboratory chemical.
Disclaimer: This information is intended as a general guide for trained laboratory personnel. It is not a substitute for a compound-specific Safety Data Sheet (SDS) and your institution's established safety and waste disposal protocols. Always prioritize safety and consult with your Environmental Health and Safety (EHS) department for guidance on any chemical handling and disposal questions.
Essential Safety and Logistical Information for Handling Chloroacetic Acid (Assumed to be L-159282)
Disclaimer: The following information is provided for Chloroacetic Acid, as the identifier "L-159282" is not widely recognized. Researchers, scientists, and drug development professionals must verify the identity of their specific compound before applying these safety protocols. This guide is intended to be a valuable resource for laboratory safety and chemical handling, building trust by providing comprehensive information.
Chloroacetic acid is a highly toxic and corrosive substance that can be fatal if inhaled, swallowed, or absorbed through the skin.[1][2] It causes severe skin and eye burns and can cause irreversible eye damage.[3][4] Proper handling and disposal are critical to ensure the safety of all personnel.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory when handling Chloroacetic Acid to prevent any contact with the substance.
Table 1: Personal Protective Equipment for Handling Chloroacetic Acid
| Body Part | Required PPE | Specifications and Recommendations |
| Eyes/Face | Chemical Splash Goggles and Face Shield | Goggles should be impact-resistant with side shields. A face shield must be worn in conjunction with goggles when there is a risk of splashing.[1][2][5] |
| Skin | Acid-Resistant Gloves and Protective Clothing | Gloves should be inspected before each use. Recommended materials include Polyethylene.[5] Protective clothing should cover the entire body.[1][2][5] |
| Respiratory | NIOSH-approved Respirator | A respirator is necessary if exposure limits are exceeded or if irritation is experienced.[1] For high exposure potential, a supplied-air respirator with a full facepiece is recommended.[5] |
First Aid Measures
Immediate action is crucial in the event of exposure to Chloroacetic Acid.
Table 2: First Aid Procedures for Chloroacetic Acid Exposure
| Exposure Route | First Aid Instructions |
| Eye Contact | Immediately flush eyes with plenty of water for at least 30 minutes, holding eyelids open. Seek immediate medical attention.[3] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[3] |
| Inhalation | Remove the victim to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, provide artificial respiration. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[3][6] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth and have them drink 2-4 cups of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][3] |
Handling and Storage
Proper handling and storage procedures are essential to minimize the risk of exposure and accidents.
Operational Plan:
-
Training: All personnel must be trained on the proper handling and storage of Chloroacetic Acid before working with the substance.[5]
-
Ventilation: Always handle Chloroacetic Acid in a well-ventilated area, preferably in a chemical fume hood.[6]
-
Ignition Sources: Prohibit smoking and open flames in areas where Chloroacetic Acid is used, handled, or stored.[5]
-
Hygiene: Do not eat, drink, or smoke in areas where Chloroacetic Acid is handled. Wash hands thoroughly after handling.[5]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.[3] Keep away from incompatible materials such as strong oxidizers, bases, reducing agents, amines, and alcohols.[3][6]
Disposal Plan
Chloroacetic Acid and any contaminated materials must be disposed of as hazardous waste.
-
Waste Collection: Collect waste in a designated, labeled, and sealed container.
-
Regulatory Compliance: It may be necessary to dispose of Chloroacetic Acid as a hazardous waste. Contact your state's Department of Environmental Protection (DEP) or the regional office of the federal Environmental Protection Agency (EPA) for specific guidance.[5]
-
Contaminated Materials: Dispose of contaminated gloves, clothing, and other materials in accordance with applicable laws and good laboratory practices.[2] Do not allow the chemical to enter drains.[2]
Spill Response Workflow
In the event of a spill, a clear and immediate response is critical to contain the situation and prevent exposure. The following diagram outlines the necessary steps for handling a Chloroacetic Acid spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
